molecular formula C15H17N B2446980 5-Butyl-2-phenylpyridine CAS No. 100907-37-7

5-Butyl-2-phenylpyridine

Cat. No.: B2446980
CAS No.: 100907-37-7
M. Wt: 211.308
InChI Key: NHAVSAOASSCFES-UHFFFAOYSA-N
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Description

5-Butyl-2-phenylpyridine is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butyl-2-phenylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-2-3-7-13-10-11-15(16-12-13)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAVSAOASSCFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Butyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Butyl-2-phenylpyridine is a disubstituted pyridine derivative with potential applications in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous motif in numerous biologically active compounds and functional materials. The strategic placement of a butyl group at the 5-position and a phenyl group at the 2-position imparts specific physicochemical properties that can be exploited in drug design and the development of novel organic materials. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, with a focus on modern catalytic cross-coupling reactions. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two primary strategic disconnections:

  • Formation of the C-C bond between pre-functionalized pyridine and phenyl rings: This is the most common and versatile approach, primarily relying on transition metal-catalyzed cross-coupling reactions.

  • Construction of the substituted pyridine ring: This involves building the pyridine heterocycle from acyclic precursors already bearing the butyl and phenyl substituents.

While classical named reactions like the Kröhnke[1][2] and Bohlmann-Rahtz[3][4][5] syntheses fall under the second category, modern organic synthesis heavily favors the modularity and efficiency of cross-coupling methodologies. Therefore, this guide will focus on the first strategy, detailing the most robust and widely employed cross-coupling techniques.

Primary Synthetic Route: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[6][7] The general transformation for the synthesis of this compound via this method involves the coupling of a 5-butyl-2-halopyridine with phenylboronic acid or, conversely, 2-halopyridine with 5-butylphenylboronic acid. The former is often more practical due to the ready availability of phenylboronic acid.

Reaction Principle and Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Intermediate Ar-Pd(II)-X Intermediate Pd(0)L2->Pd(II)_Intermediate Ar-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (Ar'-B(OR)2) Diorgano_Pd(II) Ar-Pd(II)-Ar' Intermediate Pd(II)_Intermediate->Diorgano_Pd(II) [Ar'B(OH)3]- Transmetalation->Diorgano_Pd(II) Diorgano_Pd(II)->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination Product Ar-Ar' (this compound) Reductive_Elimination->Product Product->Pd(0)L2 Regeneration Boron_Reagent Ar'B(OH)2 + Base -> [Ar'B(OH)3]- Halide_Waste X-B(OH)2 Negishi_Coupling cluster_reactants Reactants Py-X 5-Butyl-2-halopyridine (X = Cl, Br, I) Catalyst Pd(0) or Ni(0) Catalyst Py-X->Catalyst Ph-ZnX Phenylzinc Halide Ph-ZnX->Catalyst Product This compound Catalyst->Product

References

Introduction: The 5-Butyl-2-phenylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Butyl-2-phenylpyridine: Properties, Synthesis, and Applications

This compound is a substituted biaryl heterocyclic compound featuring a pyridine ring linked to a phenyl ring, with a butyl group attached to the pyridine moiety. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science. The 2-phenylpyridine core is a privileged structure, known for its role as a key pharmacophore in various biologically active molecules and as a cyclometalating ligand in the development of phosphorescent materials for organic light-emitting diodes (OLEDs).[1] The addition of the butyl group serves to modulate the molecule's physicochemical properties, such as lipophilicity and solubility, which is a critical consideration in drug design for optimizing pharmacokinetic profiles.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound for professionals in drug development and scientific research.

Section 1: Physicochemical and Computed Properties

A foundational understanding of a molecule's physical and chemical properties is essential for its application in research. The key properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Formula C₁₅H₁₇N[3]
Molecular Weight 211.31 g/mol [3]
CAS Number 100907-37-7[4]
Boiling Point 325.9±15.0 °C at 760 mmHg[4]
Density 0.966±0.06 g/cm³[4]
Flash Point 139.1±12.1 °C[4]
LogP 4.86[4]

Section 2: Synthesis Methodologies

The creation of the C-C bond between the pyridine and phenyl rings is the central challenge in synthesizing this compound. Palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation due to their high efficiency, mild reaction conditions, and broad tolerance of functional groups.[5]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[5] It typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[6][7] The choice of a ligand-free system or one with advanced phosphine ligands can be tailored to optimize yield and reaction time, even for less reactive starting materials like chloropyridines.[8]

The primary advantages of the Suzuki coupling are the commercial availability of a vast array of boronic acids, the operational simplicity of the reaction, and the generally non-toxic nature of the boron-containing byproducts.[5] This makes it a highly practical and scalable method for generating libraries of biaryl compounds for screening in drug discovery programs.[9]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable base (e.g., K₂CO₃, Na₃PO₄, 2-3 equivalents).

  • Reactant Addition: Add 5-butyl-2-halopyridine (1.0 equivalent) and phenylboronic acid (1.1-1.5 equivalents) to the flask.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, Toluene/EtOH/H₂O).

  • Reaction Execution: Heat the mixture to the target temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Coupling pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar¹-X re Reductive Elimination re->pd0 Ar¹-Ar² pdii Ar¹-Pd(II)-X oa->pdii tm Transmetalation pdiv Ar¹-Pd(II)-Ar² tm->pdiv pdiv->re pdii->tm Ar²-B(OR)₂ (Base)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Negishi Cross-Coupling

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that couples organic halides or triflates with organozinc compounds.[10] This method is particularly valued for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon centers.[10][11]

Organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction times or allow for the coupling of more challenging substrates at lower temperatures.[12] The Negishi coupling demonstrates impressive chemoselectivity, tolerating functional groups like esters, nitriles, and alkynes, which is highly advantageous in the synthesis of complex molecules.

  • Organozinc Preparation (if not commercially available): React the corresponding aryl halide (e.g., bromobenzene) with activated zinc (Zn*) or perform a transmetalation from an organolithium or Grignard reagent.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous aprotic solvent such as THF or DME.

  • Reactant Addition: Add the 5-butyl-2-halopyridine (1.0 equivalent) to the catalyst solution.

  • Organozinc Addition: Slowly add the solution of the phenylzinc reagent (1.1-1.3 equivalents) to the reaction mixture at room temperature.

  • Reaction Execution: Stir the mixture at room temperature or heat gently (40-60 °C) as needed. Monitor the reaction's progress by TLC or GC-MS.[13]

  • Work-up and Purification: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Negishi_Coupling pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar¹-X re Reductive Elimination re->pd0 Ar¹-Ar² pdii Ar¹-Pd(II)-X oa->pdii tm Transmetalation pdiv Ar¹-Pd(II)-Ar² tm->pdiv pdiv->re pdii->tm Ar²-ZnX'

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Section 3: Spectroscopic Signature for Structural Elucidation

Correctly identifying and characterizing the synthesized molecule is paramount. Spectroscopic methods provide the necessary evidence for structural confirmation.[14]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for both the aromatic and aliphatic regions. The four protons of the butyl group should appear as a triplet (CH₃), a sextet (CH₂), a quintet (CH₂), and another triplet (CH₂) in the upfield region (~0.9-2.7 ppm). The aromatic region (~7.0-8.7 ppm) will contain signals for the three protons on the pyridine ring and the five protons on the phenyl ring, with characteristic splitting patterns and chemical shifts influenced by the nitrogen heteroatom and the substitution pattern.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display 15 distinct signals, corresponding to each unique carbon atom in the molecule. The four aliphatic carbons of the butyl group will appear upfield, while the eleven aromatic carbons will resonate in the downfield region (~120-160 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum will provide information about the functional groups present.[15] Key absorptions will include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the aliphatic butyl group (below 3000 cm⁻¹). Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound.[16] The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of this compound (211.31). Fragmentation patterns can provide further structural information.

Section 4: Chemical Reactivity Profile

The reactivity of this compound is largely dictated by the electronic properties of its two aromatic rings. A particularly important reaction for this class of molecules is C-H activation.[17]

Pyridine-Directed C-H Activation: The nitrogen atom in the pyridine ring can act as a directing group in transition metal-catalyzed reactions.[18] This allows for regioselective functionalization of the ortho C-H bonds on the phenyl ring. Catalysts like palladium can coordinate to the pyridine nitrogen, bringing the metal center into close proximity with the phenyl ring's C-H bonds, facilitating their activation and subsequent coupling with various partners (e.g., alkylation, arylation, acylation).[17][19] This strategy is a powerful tool for late-stage functionalization, enabling the diversification of the 2-phenylpyridine scaffold to explore structure-activity relationships (SAR) in drug discovery.

Section 5: Applications in Research and Development

The unique combination of a phenylpyridine core and a lipophilic butyl chain makes this molecule a versatile platform for various applications.

  • Drug Discovery : As a "fragment" or scaffold, this compound can be used as a starting point for developing new therapeutic agents.[2] The butyl group can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability. The phenylpyridine motif itself is found in numerous compounds with diverse biological activities.

  • Materials Science : The parent 2-phenylpyridine is a canonical ligand for creating highly efficient phosphorescent iridium(III) and platinum(II) complexes used in OLEDs.[1] The introduction of alkyl groups like butyl can be used to tune the electronic properties, solubility, and film-forming characteristics of these materials, potentially leading to improved device performance and processability.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for handling substituted pyridine derivatives should be followed.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

  • Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[21] Avoid contact with skin, eyes, and clothing.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[20]

  • Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Section 7: References

  • ChemicalBook. (n.d.). This compound | 100907-37-7. Retrieved from https://www.chemicalbook.com/Product.aspx?cas=100907-37-7
  • Wikipedia. (2023). Negishi coupling. Retrieved from https://en.wikipedia.org/wiki/Negishi_coupling
  • PubChem. (n.d.). 5-Butyl-2-propylpyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/20597912
  • Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from https://www.fishersci.com/sds
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from https://www.organic-chemistry.org/namedreactions/negishi-coupling.shtm
  • Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v78p0051
  • Guidechem. (n.d.). 2-Butyl-5-phenylpyridine | CAS No.78313-70-9 Synthetic Routes. Retrieved from https://www.guidechem.com/cas/78313-70-9.html
  • LGC Standards. (2019). Safety data sheet. Retrieved from https://www.lgcstandards.com/
  • MDPI. (2018). Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Retrieved from https://www.mdpi.com/1420-3049/23/10/2485
  • National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152206/
  • Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. Retrieved from http://www.orgsyn.org/Content/pdfs/procedures/v89p0076.pdf
  • PubMed. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Retrieved from https://pubmed.ncbi.nlm.nih.gov/21764585/
  • Wikipedia. (2023). 2-Phenylpyridine. Retrieved from https://en.wikipedia.org/wiki/2-Phenylpyridine
  • BenchChem. (n.d.). Application Notes and Protocols: Negishi Cross-Coupling of 2-Butyl-5-iodofuran. Retrieved from https://www.benchchem.com/application-notes/negishi-cross-coupling-of-2-butyl-5-iodofuran
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl1_259468641
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from https://www.tcichemicals.com/sds/
  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from https://www.youtube.com/watch?v=3-Ij21-PBsQ
  • YouTube. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. Retrieved from https://www.youtube.com/watch?v=sO6d_8sQY8I
  • National Institutes of Health. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8592652/
  • MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from https://www.mdpi.com/books/pdfview/book/269
  • BenchChem. (n.d.). Synthesis of 4-(tert-Butyl)-2-phenylpyridine via Suzuki Coupling: Application Notes and Protocols. Retrieved from https://www.benchchem.com/application-notes/synthesis-of-4-tert-butyl-2-phenylpyridine-via-suzuki-coupling
  • PubChem. (n.d.). 5-Tert-butyl-4-(2-methylpropyl)-2-phenylpyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/172076684
  • Fisher Scientific. (2020). SAFETY DATA SHEET. Retrieved from https://www.fishersci.com/sds
  • FooDB. (2010). Showing Compound 2-Phenylpyridine (FDB004404). Retrieved from https://foodb.ca/compounds/FDB004404
  • ResearchGate. (n.d.). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. Retrieved from https://www.researchgate.net/publication/225332616_A_new_route_for_the_synthesis_of_2-phenylpyridines_over_molecular_sieve_catalysts
  • GSRS. (n.d.). 5-BUTYL-2-METHYLPYRIDINE. Retrieved from https://gsrs.ncats.nih.gov/substance/2PZ7JBU6ZQ
  • YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. Retrieved from https://www.youtube.com/watch?v=YpS582DoulY
  • SpringerLink. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from https://link.springer.com/article/10.1007/s11164-022-04740-8
  • YouTube. (2024). The Main Purpose of Infrared Spectroscopy, NMR Spectroscopy and Mass Spectrometry. Retrieved from https://www.youtube.com/watch?v=bNkGMkzbBXI
  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from https://www.youtube.com/watch?v=3g-f5b21y7g
  • Royal Society of Chemistry. (2013). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2013/dt/c3dt51177j
  • National Institutes of Health. (n.d.). 5-Butyl-2-methylpyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/69704
  • Royal Society of Chemistry. (2014). The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2014/dt/c4dt02117a
  • PubMed Central. (2011). Principles of early drug discovery. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058157/
  • ResearchGate. (2015). Carboxylate-Assisted C-H Activation of Phenylpyridines with Copper, Palladium and Ruthenium: A Mass Spectrometry and DFT Study. Retrieved from https://www.researchgate.net/publication/281145134_Carboxylate-Assisted_C-H_Activation_of_Phenylpyridines_with_Copper_Palladium_and_Ruthenium_A_Mass_Spectrometry_and_DFT_Study

References

An In-depth Technical Guide to 5-Butyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 100907-37-7

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Butyl-2-phenylpyridine, a substituted aromatic heterocycle of significant interest in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document extrapolates from the well-established chemistry of 2-phenylpyridines and related substituted pyridines to offer a robust guide for researchers. We will delve into its physicochemical properties, propose validated synthetic routes based on modern cross-coupling methodologies, predict its spectroscopic signature, and discuss its potential applications, particularly within the realm of drug discovery, where the phenylpyridine scaffold is recognized as a privileged structure.

Introduction: The Phenylpyridine Scaffold

The phenylpyridine motif is a cornerstone in the development of functional molecules. Comprising a pyridine ring linked to a phenyl group, these structures are prevalent in a vast array of applications, from ligands in organometallic chemistry to the core of numerous therapeutic agents.[1][2] The nitrogen atom in the pyridine ring imparts unique electronic properties and serves as a hydrogen bond acceptor, a critical feature for molecular recognition in biological systems.[3] The introduction of substituents, such as the butyl group at the 5-position and the phenyl group at the 2-position in this compound, allows for the fine-tuning of steric and electronic properties, which in turn can modulate biological activity and material characteristics.[4] This guide aims to provide a detailed, practical framework for the synthesis, characterization, and potential utilization of this compound.

Physicochemical and Spectroscopic Data

While experimental data for this compound is not widely published, we can predict its properties based on its structure and data from analogous compounds such as 2-phenylpyridine and other alkyl-substituted pyridines.[5][6]

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
CAS Number 100907-37-7Confirmed in chemical databases.[7]
Molecular Formula C₁₅H₁₇NBased on the chemical structure.
Molecular Weight 211.31 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidTypical for phenylpyridine derivatives.[5]
Boiling Point > 270 °CExpected to be higher than 2-phenylpyridine due to the butyl group.
Solubility Soluble in organic solvents (e.g., ethanol, ether, chloroform), limited solubility in water.The nonpolar butyl and phenyl groups dominate the molecule's polarity.[8]
pKa (of pyridinium ion) ~4.5 - 5.5The butyl group is weakly electron-donating, which may slightly increase the basicity compared to 2-phenylpyridine.[9]
Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃) Aromatic region (δ 7.0-8.7 ppm): Complex multiplets for the protons on the phenyl and pyridine rings. A characteristic downfield signal for the proton at the 6-position of the pyridine ring is expected. Aliphatic region (δ 0.9-2.8 ppm): A triplet for the terminal methyl group of the butyl chain (δ ~0.9 ppm), multiplets for the methylene groups of the butyl chain, with the methylene group adjacent to the pyridine ring being the most deshielded (δ ~2.7 ppm).
¹³C NMR (CDCl₃) Aromatic region (δ 120-160 ppm): Signals for the carbon atoms of the phenyl and pyridine rings. The carbon at the 2-position of the pyridine ring, bonded to the phenyl group, will be significantly downfield. Aliphatic region (δ 14-35 ppm): Four distinct signals for the butyl group carbons.
Mass Spectrometry (EI) Molecular Ion (M⁺): A strong peak at m/z = 211. Fragmentation: A significant fragment at m/z = 168, corresponding to the loss of a propyl radical (C₃H₇) via benzylic cleavage, is anticipated. Other fragments corresponding to the phenylpyridine core would also be present.
Infrared (IR) C-H stretching (aromatic): ~3050 cm⁻¹ C-H stretching (aliphatic): ~2850-2960 cm⁻¹ C=C and C=N stretching (aromatic): ~1450-1600 cm⁻¹

Synthesis of this compound

Modern palladium-catalyzed cross-coupling reactions are the most efficient and versatile methods for the synthesis of 2-phenylpyridine derivatives.[10][11] The Suzuki-Miyaura and Negishi couplings are particularly noteworthy for their high yields and functional group tolerance.[12][13] Below is a proposed synthetic protocol for this compound via a Suzuki-Miyaura coupling.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

This methodology involves the coupling of a halogenated 5-butylpyridine with phenylboronic acid. 2-Chloro-5-butylpyridine is a plausible starting material.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-5-butylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-butylpyridine (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

  • Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Causality behind Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) forms the active Pd(0) catalyst in situ. This is a common and effective catalyst system for Suzuki couplings.[14]

  • Base: Potassium carbonate is a crucial component, as it facilitates the transmetalation step in the catalytic cycle.[15]

  • Solvent System: The mixed solvent system of toluene, ethanol, and water ensures the solubility of both the organic reactants and the inorganic base.

Synthetic Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Process 2-Chloro-5-butylpyridine 2-Chloro-5-butylpyridine Reaction Reflux in Toluene/Ethanol/Water 2-Chloro-5-butylpyridine->Reaction Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Reaction Pd_catalyst Pd(OAc)₂ / PPh₃ Pd_catalyst->Reaction Base K₂CO₃ Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product G Molecule This compound Binding Competitive Binding to ATP Pocket Molecule->Binding Kinase Protein Kinase (e.g., in cancer cell) Kinase->Binding ATP ATP ATP->Binding Inhibition Kinase Inhibition Binding->Inhibition Downstream Inhibition of Downstream Signaling Pathways Inhibition->Downstream Effect Anti-proliferative Effect Downstream->Effect

References

Spectroscopic data for 5-Butyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Butyl-2-phenylpyridine

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of key analytical techniques for the structural elucidation and characterization of this compound. By integrating theoretical predictions with data from analogous structures, this whitepaper serves as a predictive guide for the spectroscopic analysis of this compound.

Introduction to this compound

This compound is a substituted pyridine derivative with a molecular formula of C₁₅H₁₇N and a CAS Registry Number of 100907-37-7.[1][2] Its structure, featuring a phenyl group at the 2-position and a butyl group at the 5-position of the pyridine ring, makes it a subject of interest in medicinal chemistry and materials science due to the versatile nature of the bipyridyl scaffold. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications.

This guide will explore the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. Each section will provide a theoretical framework, predicted data, a detailed interpretation, and a standardized experimental protocol.

Molecular Structure and Key Features

To facilitate the interpretation of spectroscopic data, it is essential to understand the molecular structure of this compound.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-68.6 - 8.8d1H~2.0
Phenyl (ortho)7.9 - 8.1m2H
Phenyl (meta, para)7.3 - 7.5m3H
H-37.6 - 7.8d1H~8.0
H-47.2 - 7.4dd1H~8.0, 2.0
Butyl (α-CH₂)2.6 - 2.8t2H~7.5
Butyl (β-CH₂)1.6 - 1.8sextet2H~7.5
Butyl (γ-CH₂)1.3 - 1.5sextet2H~7.5
Butyl (δ-CH₃)0.9 - 1.0t3H~7.5
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons of the pyridine and phenyl rings, and the aliphatic protons of the butyl chain.

  • Aromatic Region (7.2 - 8.8 ppm):

    • The proton at the C-6 position (H-6) of the pyridine ring is expected to be the most downfield signal due to the deshielding effect of the adjacent nitrogen atom, appearing as a doublet.

    • The ortho-protons of the phenyl group are also deshielded and will likely appear as a multiplet.

    • The meta and para-protons of the phenyl group will resonate at a slightly higher field as a multiplet.

    • The protons at C-3 and C-4 of the pyridine ring will show characteristic doublet and doublet of doublets patterns, respectively, due to ortho and meta coupling.

  • Aliphatic Region (0.9 - 2.8 ppm):

    • The methylene group attached to the pyridine ring (α-CH₂) will be the most deshielded of the butyl chain protons, appearing as a triplet.

    • The subsequent methylene groups (β-CH₂ and γ-CH₂) will appear as sextets.

    • The terminal methyl group (δ-CH₃) of the butyl chain will be the most upfield signal, appearing as a triplet.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Probe: Standard broadband or proton-optimized probe.

    • Temperature: 298 K.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and determine the chemical shifts and coupling constants.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
Pyridine C-2155 - 158
Pyridine C-6148 - 151
Phenyl C-1'138 - 141
Pyridine C-4135 - 138
Pyridine C-5132 - 135
Phenyl (ortho, meta, para)126 - 130
Pyridine C-3120 - 123
Butyl C-α35 - 38
Butyl C-β33 - 36
Butyl C-γ22 - 25
Butyl C-δ13 - 15
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all 15 carbon atoms in the molecule.

  • Aromatic Region (120 - 160 ppm):

    • The quaternary carbons (C-2, C-5, and C-1') will have distinct chemical shifts. C-2, being attached to nitrogen and the phenyl group, is expected to be significantly downfield.

    • The protonated aromatic carbons will appear in the range of 120-151 ppm. The chemical shifts will be influenced by the nitrogen atom and the substituents.

  • Aliphatic Region (13 - 38 ppm):

    • The four carbons of the butyl chain will be observed in the upfield region of the spectrum, with the terminal methyl carbon being the most shielded.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

    • Probe: Standard broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data
m/zInterpretation
211Molecular ion [M]⁺
196[M - CH₃]⁺
182[M - C₂H₅]⁺
168[M - C₃H₇]⁺
154[M - C₄H₉]⁺ (loss of butyl radical)
77Phenyl cation [C₆H₅]⁺
Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 211, corresponding to its molecular weight. The fragmentation pattern will likely be dominated by the cleavage of the butyl chain. The base peak could be the fragment resulting from the loss of a propyl radical (m/z 168) via McLafferty rearrangement, or the loss of the entire butyl chain (m/z 154). The presence of a peak at m/z 77 would be indicative of the phenyl group.

G cluster_workflow Mass Spectrometry Fragmentation Workflow Molecule This compound (m/z 211) Ionization Electron Ionization Molecule->Ionization 70 eV MolecularIon Molecular Ion [M]⁺ (m/z 211) Ionization->MolecularIon Fragment1 Loss of C₃H₇ [M-43]⁺ (m/z 168) MolecularIon->Fragment1 α-cleavage Fragment2 Loss of C₄H₉ [M-57]⁺ (m/z 154) MolecularIon->Fragment2 β-cleavage Fragment3 Phenyl Cation [C₆H₅]⁺ (m/z 77) MolecularIon->Fragment3 Ring cleavage

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC system.

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration
3050 - 3100C-H stretching (aromatic)
2850 - 2960C-H stretching (aliphatic)
1580 - 1610C=C and C=N stretching (aromatic rings)
1450 - 1500C=C stretching (aromatic rings)
1465C-H bending (aliphatic CH₂)
1375C-H bending (aliphatic CH₃)
750 - 800C-H out-of-plane bending (aromatic)
Interpretation of the IR Spectrum

The IR spectrum will confirm the presence of both aromatic and aliphatic components.

  • Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Strong bands below 3000 cm⁻¹.

  • Ring Vibrations: A series of bands in the 1450-1610 cm⁻¹ region, characteristic of the pyridine and phenyl rings.

  • C-H Bending: Bands in the fingerprint region corresponding to the bending vibrations of the butyl chain and the out-of-plane bending of the aromatic C-H bonds.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell.

    • ATR: Place a drop of the sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder or pure solvent.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of this compound. By combining the predictive power of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently verify the synthesis and purity of this compound. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and reliability in experimental results. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of novel pyridine derivatives.

References

An In-depth Technical Guide to 5-Butyl-2-phenylpyridine: Synthesis, Structural Elucidation, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Phenylpyridine Scaffold

The phenylpyridine moiety is a privileged heterocyclic motif that forms the structural core of a vast array of compounds with significant applications in medicinal chemistry and materials science.[1][2] The strategic placement of a phenyl group on the pyridine ring gives rise to a unique combination of steric and electronic properties, influencing the molecule's reactivity, conformational flexibility, and potential for intermolecular interactions. The introduction of further substituents, such as an alkyl chain, allows for the fine-tuning of these properties, making derivatives like 5-Butyl-2-phenylpyridine attractive targets for rational drug design and the development of advanced organic materials.[3]

This technical guide provides a comprehensive overview of this compound, detailing a robust synthetic protocol, in-depth structural analysis through modern spectroscopic techniques, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Molecular Structure of this compound

The molecular structure of this compound consists of a pyridine ring substituted at the 2-position with a phenyl group and at the 5-position with a butyl group. This arrangement results in a molecule with both aromatic and aliphatic character, influencing its solubility, lipophilicity, and potential for biological activity.

Caption: Molecular structure of this compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] This reaction offers high functional group tolerance and typically proceeds under mild conditions, making it an ideal choice for the synthesis of this compound. The general strategy involves the palladium-catalyzed coupling of a pyridine halide with a phenylboronic acid derivative.

A logical and efficient approach to the synthesis of this compound is the Suzuki-Miyaura coupling of 2-chloro-5-butylpyridine with phenylboronic acid. This approach benefits from the commercial availability of both starting materials.

G start Starting Materials: 2-Chloro-5-butylpyridine Phenylboronic Acid reaction Reaction Setup: Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) start->reaction 1. Combine reagents Reagents: Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) reagents->reaction 2. Add workup Aqueous Workup: Extraction with Organic Solvent Drying of Organic Layer reaction->workup 3. Reaction Completion purification Purification: Column Chromatography workup->purification 4. Isolate Crude Product product Final Product: This compound purification->product 5. Isolate Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-5-butylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-butylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene.

  • Reaction Initiation: Evacuate and backfill the reaction flask with an inert gas (e.g., nitrogen or argon). Add the catalyst solution to the reaction flask via syringe.

  • Solvent Addition: Add a 4:1 mixture of toluene and degassed water to the reaction flask.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Spectroscopic Characterization and Structural Confirmation

The structural identity and purity of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are predicted.[6][7][8][9][10]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.60d1HH-6 (Pyridine)
~7.95d2HH-2', H-6' (Phenyl)
~7.65dd1HH-4 (Pyridine)
~7.40m3HH-3', H-4', H-5' (Phenyl)
~7.20d1HH-3 (Pyridine)
~2.65t2H-CH₂- (Butyl, α to pyridine)
~1.60m2H-CH₂- (Butyl, β to pyridine)
~1.35m2H-CH₂- (Butyl, γ to pyridine)
~0.90t3H-CH₃ (Butyl)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~157.0C-2 (Pyridine)
~149.5C-6 (Pyridine)
~139.0C-1' (Phenyl)
~136.5C-4 (Pyridine)
~135.0C-5 (Pyridine)
~129.0C-3', C-5' (Phenyl)
~128.5C-4' (Phenyl)
~127.0C-2', C-6' (Phenyl)
~120.5C-3 (Pyridine)
~35.0-CH₂- (Butyl, α to pyridine)
~33.5-CH₂- (Butyl, β to pyridine)
~22.5-CH₂- (Butyl, γ to pyridine)
~14.0-CH₃ (Butyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₅H₁₇N), the expected molecular weight is approximately 211.31 g/mol .

Predicted m/z Assignment
211[M]⁺ (Molecular Ion)
168[M - C₃H₇]⁺
154[M - C₄H₉]⁺
Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode
3100-3000C-H stretch (Aromatic)
2960-2850C-H stretch (Aliphatic)
~1600, ~1580, ~1470C=C and C=N stretch (Aromatic Rings)
~1450C-H bend (Aliphatic)
~750, ~700C-H out-of-plane bend (Aromatic)

Potential Applications in Drug Discovery and Materials Science

The this compound scaffold holds considerable promise for applications in both drug discovery and materials science, owing to the versatile nature of the phenylpyridine core.

  • Medicinal Chemistry: Phenylpyridine derivatives have been extensively investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12] The butyl group in this compound can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of drug candidates. This makes the molecule an interesting starting point for the development of novel therapeutics.

  • Materials Science: 2-Phenylpyridine and its derivatives are well-known for their use as ligands in the synthesis of phosphorescent metal complexes, particularly with iridium(III), which are employed as emitters in organic light-emitting diodes (OLEDs).[13] The butyl substituent can influence the solubility and film-forming properties of these complexes, potentially leading to improved device performance.

Conclusion

This compound is a valuable heterocyclic compound with a molecular architecture that is highly amenable to further functionalization. The synthetic route via Suzuki-Miyaura coupling provides an efficient and reliable method for its preparation. The detailed spectroscopic analysis, based on established principles and data from analogous structures, provides a robust framework for its characterization. The potential applications of this molecule in drug discovery and materials science underscore the continued importance of the phenylpyridine scaffold in modern chemical research. This guide serves as a foundational resource for scientists and researchers looking to explore the synthesis and utility of this compound and its derivatives.

References

An In-depth Technical Guide to the Physical Properties of 5-Butyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Butyl-2-phenylpyridine, a substituted aromatic heterocyclic compound, represents a significant scaffold in medicinal chemistry and materials science. Its unique combination of a lipophilic butyl group and a π-stacking-capable phenyl group appended to a polar pyridine core imparts a nuanced physicochemical profile. This guide provides a comprehensive exploration of the physical properties of this compound, offering not just data, but the underlying principles and experimental methodologies crucial for its application in research and development. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's behavior.

Molecular Structure and Physicochemical Profile

The foundational step in characterizing any molecule is a thorough understanding of its structure and the resultant physicochemical properties. These parameters govern its solubility, permeability, and interaction with biological targets or material matrices.

Core Molecular Attributes

A summary of the fundamental computed and anticipated physical properties of this compound is presented below. It is critical to note that while experimental data for this specific isomer is not widely published, the values for the closely related isomer, 2-Butyl-5-phenylpyridine, offer a reliable predictive baseline.

PropertyValue (Predicted for Isomer)Significance in Application
Molecular Formula C₁₅H₁₇NDefines the elemental composition and molar mass.
Molecular Weight 211.3 g/mol [1]Essential for all stoichiometric calculations and concentration determinations.
CAS Number 100907-37-7A unique identifier for this specific chemical substance.[2][3]
Boiling Point ~325.6 ± 21.0 °C at 760 mmHg[1]Indicates volatility and is a key parameter for purification by distillation.
Density ~1.0 ± 0.1 g/cm³[1]Important for solvent selection, reaction scale-up, and formulation.
LogP (Octanol-Water Partition Coefficient) ~4.09[1]A crucial measure of lipophilicity, predicting membrane permeability and aqueous solubility.
Refractive Index ~1.547[1]A measure of how light propagates through the substance, useful for purity assessment.

Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for the precise measurement of the key physical properties of this compound. The emphasis is on the rationale behind the chosen methods, ensuring a robust and reproducible characterization.

Determination of Boiling Point

The boiling point is a fundamental physical constant that provides insights into the volatility of a compound and is a critical parameter for its purification.

Experimental Protocol: Distillation Method

  • Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of this compound and a boiling chip into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Causality of Experimental Choice: Distillation is the preferred method for determining the boiling point of a liquid as it directly measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For high-boiling compounds like this compound, vacuum distillation may be employed to prevent thermal decomposition.

Solubility Profile

Understanding the solubility of this compound in various solvents is paramount for its application in synthesis, purification, and formulation.

Experimental Protocol: Shake-Flask Method

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).

  • Sample Preparation: Add a known excess amount of this compound to a measured volume of each solvent in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: Carefully separate the saturated solution from the excess solid. Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.[4]

Logical Framework for Solubility Testing

G cluster_0 Solubility Determination Workflow A Start: Pure this compound B Select Solvents of Varying Polarity A->B C Prepare Supersaturated Solutions B->C D Equilibrate (e.g., 24h at 25°C) C->D E Separate Saturated Solution D->E F Quantify Concentration (e.g., GC, HPLC) E->F G Report Solubility (e.g., mg/mL) F->G

Caption: A logical workflow for the experimental determination of solubility.

Density Measurement

The density of a liquid is a crucial physical property for a variety of laboratory and industrial applications, from reaction stoichiometry to fluid dynamics.

Experimental Protocol: Pycnometer Method

  • Pycnometer Calibration: Clean, dry, and weigh an empty pycnometer. Fill the pycnometer with deionized water and weigh it again to determine the volume of the pycnometer.

  • Sample Measurement: Empty and dry the pycnometer, then fill it with this compound and weigh it.

  • Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Rationale: The pycnometer method is a highly accurate and precise technique for determining the density of liquids, relying on the direct measurement of mass and a precisely known volume.[5]

Spectral Properties: The Molecular Fingerprint

Spectroscopic data provides an unambiguous identification of a molecule and offers detailed insights into its electronic and structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Region (7.0-9.0 ppm): Signals corresponding to the protons on the phenyl and pyridine rings. The substitution pattern will lead to characteristic splitting patterns.

  • Aliphatic Region (0.9-2.8 ppm): A triplet for the terminal methyl group of the butyl chain, and multiplets for the methylene groups.

Expected ¹³C NMR Spectral Features:

  • Aromatic Region (120-160 ppm): Signals for the carbon atoms of the phenyl and pyridine rings.

  • Aliphatic Region (10-40 ppm): Four distinct signals for the butyl group carbons.

Advanced NMR for Unambiguous Assignment

G cluster_0 NMR Signal Assignment Strategy A 1D ¹H NMR (Proton Chemical Shifts & Coupling) C 2D COSY (¹H-¹H Correlations) A->C D 2D HSQC (Direct ¹H-¹³C Correlations) A->D E 2D HMBC (Long-Range ¹H-¹³C Correlations) A->E B 1D ¹³C NMR (Carbon Chemical Shifts) B->D B->E F Unambiguous Structure Elucidation C->F D->F E->F

Caption: A workflow illustrating the use of 2D NMR for structural assignment.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and interpret the spectra to assign all proton and carbon signals.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers information about its structure through fragmentation patterns.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of this compound (m/z = 211.13).

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of the butyl chain or cleavage of the phenyl-pyridine bond.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam to generate a molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Rationale for Technique: EI-MS is a standard and robust technique for the analysis of relatively volatile and thermally stable organic compounds, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.[7]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a transition-metal-catalyzed cross-coupling reaction.

Proposed Synthetic Pathway: Suzuki Coupling

A common method for the synthesis of 2-phenylpyridines is the Suzuki coupling reaction.[8][9]

Reaction Scheme:

5-Butyl-2-bromopyridine + Phenylboronic acid ---(Pd catalyst, Base)--> this compound

Experimental Protocol: Suzuki Coupling

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-butyl-2-bromopyridine, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene/water or dioxane).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup: After the reaction is complete, cool the mixture, and perform an aqueous workup to remove inorganic salts.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis and Purification Workflow

G cluster_0 Synthetic and Purification Workflow A Combine Reactants, Catalyst, and Base B Heat to Reflux under Inert Atmosphere A->B C Monitor Reaction by TLC/GC-MS B->C D Aqueous Workup C->D E Purification by Column Chromatography D->E F Characterization (NMR, MS) E->F

Caption: A streamlined workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound and the experimental methodologies for their determination. By understanding not only the "what" but also the "how" and "why" of these characterizations, researchers and drug development professionals can better leverage the unique attributes of this molecule in their applications. The provided protocols and theoretical underpinnings serve as a robust foundation for the reliable and reproducible study of this compound and its derivatives.

References

Novel Synthesis Routes for Substituted Phenylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Enduring Significance of the Phenylpyridine Scaffold

The phenylpyridine motif, a deceptively simple fusion of two fundamental aromatic rings, represents a privileged scaffold in modern science. Its derivatives are cornerstone components in fields ranging from medicinal chemistry, where they feature in anticancer, anti-inflammatory, and neuroprotective agents, to materials science, where their unique photophysical properties are harnessed in organic light-emitting diodes (OLEDs) and photocatalysis.[1][2] The specific substitution pattern on both the phenyl and pyridine rings dramatically influences the molecule's steric and electronic properties, allowing for the fine-tuning of its biological activity or material function.

This guide provides an in-depth exploration of the key modern synthetic strategies for accessing this versatile scaffold. We move beyond a simple recitation of reactions, instead focusing on the mechanistic underpinnings, the rationale behind procedural choices, and the practical considerations essential for successful synthesis in a research and development setting. We will delve into the workhorses of cross-coupling chemistry, the elegance of C-H activation, and the emerging potential of photocatalysis, offering both high-level strategic insights and detailed, actionable protocols.

Chapter 1: Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the construction of carbon-carbon bonds, and they remain the most robust and widely utilized methods for phenylpyridine synthesis.[3][4] These reactions typically involve the coupling of an aryl halide or pseudohalide with an organometallic reagent, catalyzed by a palladium complex.

The Suzuki-Miyaura Coupling: A Versatile and Tolerant Workhorse

The Suzuki-Miyaura reaction is arguably the most popular method for phenylpyridine synthesis due to its mild conditions, broad functional group tolerance, and the commercial availability and stability of its key organoboron reagents.[5][6][7]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, regenerating the Pd(0) catalyst and forming the desired biaryl C-C bond.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_complex Ar-Pd(II)L₂-X pd0->oxidative_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-Ar' oxidative_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Phenylpyridine) transmetalation_complex->product boronate Ar'B(OR)₂ base_activation Ar'B(OR)₂(Base)⁻ boronate->base_activation Activation halide Ar-X halide->oxidative_complex base_activation->transmetalation_complex base Base (e.g., K₂CO₃) base->base_activation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Synthesis of 3-Phenylpyridine

This protocol is adapted from a standard procedure for the synthesis of 3-phenylpyridine from 3-bromopyridine and phenylboronic acid.[9]

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 eq.)

  • Phenylboronic acid (1.2 mmol, 1.2 eq.)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine, phenylboronic acid, and potassium carbonate.[9]

  • Catalyst Addition: Add palladium(II) acetate and triphenylphosphine.

  • Inert Atmosphere: Seal the flask and flush thoroughly with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water via syringe (a typical ratio is 4:1).[9]

  • Reaction: Heat the mixture to reflux (80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[9]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[9]

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 3-phenylpyridine.

Data Summary: Suzuki-Miyaura Coupling
Phenylpyridine TargetHalopyridineBoronic AcidCatalyst SystemBaseYield (%)Reference
2-Phenylpyridine2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄~85%[10][11]
3-Phenylpyridine3-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃>90%[9]
4-Phenylpyridine4-ChloropyridinePhenylboronic acid7% Pd/WA30Cs₂CO₃~100%
The Negishi Coupling: Enhanced Reactivity for Challenging Substrates

The Negishi coupling utilizes organozinc reagents, which are more nucleophilic than their organoboron counterparts.[12][13] This heightened reactivity makes the Negishi coupling particularly useful for less reactive aryl chlorides or for reactions that are sluggish under Suzuki conditions.[5] The primary trade-off is the sensitivity of organozinc reagents to air and moisture, necessitating stricter anhydrous techniques.[5][14]

Mechanistic Advantage

The catalytic cycle is analogous to the Suzuki coupling, but the transmetalation step with the organozinc species is often faster and does not require activation by a base. This can lead to cleaner reactions and higher turnover numbers for the catalyst.[13]

Representative Protocol Outline: Synthesis of a 4-Phenylpiperidine Derivative

While a direct phenylpyridine example is detailed, the principles are identical. This process was used in the synthesis of a key intermediate for the drug candidate Pridopidine (ACR16).[14][15]

  • Organozinc Formation: An aryl bromide is reacted with an organolithium reagent (e.g., n-BuLi) via lithium-halogen exchange, followed by transmetalation with zinc chloride (ZnCl₂) to form the arylzinc reagent in situ.

  • Coupling: The pre-formed organozinc reagent is then added to a solution containing the halopyridine and a palladium catalyst (e.g., Pd(PPh₃)₄).[16]

  • Reaction & Work-up: The reaction is stirred, typically at room temperature or with gentle heating, until completion, followed by a standard aqueous work-up and purification.

The Stille Coupling: Stability and Orthogonality

The Stille coupling pairs an organic halide with an organostannane (tin) reagent.[17][18] The key advantages of organostannanes are their stability to air and moisture and their compatibility with a wide array of functional groups.[19] However, the primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts during purification, which has led to a decline in its use in favor of the Suzuki reaction.[17]

Expert Insight: When to Consider Stille

Despite its drawbacks, the Stille coupling remains valuable in complex molecule synthesis. Its "orthogonality" to boronic acid chemistry allows for sequential couplings. For instance, a molecule containing both a boronic ester and a stannane can be selectively coupled at one position via a Suzuki reaction, and the other position can be functionalized later using a Stille reaction.

Chapter 2: Direct C-H Arylation: An Atom-Economical Frontier

Direct C-H arylation represents a paradigm shift in biaryl synthesis. Instead of pre-functionalizing one of the coupling partners (as a boronic acid or organozinc reagent), this strategy forms the C-C bond by directly activating a C-H bond on one of the rings.[20] This approach is highly atom-economical, reducing synthetic steps and waste.

The Challenge of Regioselectivity

The pyridine ring has multiple C-H bonds, making regioselectivity a significant challenge.[21] Modern methods achieve high selectivity through several strategies:

  • Directing Groups: A coordinating group on the pyridine (or the phenyl ring) can direct the palladium catalyst to a specific C-H bond, typically in the ortho position.[22][23]

  • Electronic Control: The inherent electronic properties of the pyridine ring can be exploited. Electron-withdrawing groups can activate specific C-H bonds, facilitating arylation at the C3 or C4 positions.[21][24]

  • N-Oxide Strategy: Converting the pyridine to a pyridine N-oxide alters the electronic landscape of the ring, favoring selective C-H activation at the C2 position.[22][25]

CH_Activation_Workflow start Substituted Pyridine (with Directing Group, DG) coordination Coordination of Pyridine to Pd start->coordination aryl_halide Aryl Halide (Ar-X) oxidative_add Oxidative Addition of Ar-X aryl_halide->oxidative_add catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->coordination cyclometalation C-H Activation (Cyclometalation) coordination->cyclometalation Intramolecular palladacycle Palladacycle Intermediate cyclometalation->palladacycle palladacycle->oxidative_add pd_iv Pd(IV) Intermediate oxidative_add->pd_iv reductive_elim Reductive Elimination pd_iv->reductive_elim reductive_elim->catalyst Catalyst Regeneration product Ortho-Arylated Phenylpyridine reductive_elim->product

Caption: Workflow for a directed C-H arylation of a pyridine derivative.

Representative Protocol: Ortho-Arylation of 2-Phenylpyridine

This protocol describes a palladium-catalyzed C-H arylation using an iodonium salt as the arylating agent.[23]

Materials:

  • 2-Phenylpyridine (1.0 eq.)

  • Diphenyliodonium Chloride (1.2 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Acetonitrile/Water solvent mixture

Procedure:

  • Reaction Setup: Combine 2-phenylpyridine, diphenyliodonium chloride, Pd(OAc)₂, and K₂CO₃ in a reaction vessel.

  • Solvent Addition: Add the acetonitrile/water solvent mixture.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, perform a standard aqueous work-up and purification by column chromatography to yield the ortho-arylated product.[23]

Chapter 3: Emerging Strategies: Photocatalysis

Visible-light photoredox catalysis offers a green and efficient alternative for forging C-C bonds under exceptionally mild conditions.[26] Iridium complexes, such as Tris(2-phenylpyridine)iridium (Ir(ppy)₃), are powerful photocatalysts that can be used in conjunction with transition metal catalysis to enable novel reactivity.[26][27]

Mechanistic Principle
  • Photoexcitation: The Ir(ppy)₃ catalyst absorbs visible light (e.g., from an LED), promoting it to an excited state. This excited state is both a more potent oxidant and reductant than the ground state.[26]

  • Redox Event: The excited photocatalyst can engage with an aryl donor (like a diazonium salt) to generate a highly reactive aryl radical.[27]

  • Coupling Cycle: This aryl radical is intercepted within a palladium catalytic cycle, leading to the formation of the phenylpyridine product at room temperature.[27]

This dual catalytic system merges the worlds of photocatalysis and C-H functionalization, allowing for reactions to proceed at room temperature, powered only by light.[27] This approach is particularly promising for synthesizing complex, heat-sensitive molecules.

Conclusion

The synthesis of substituted phenylpyridines has evolved from classical condensation reactions to a sophisticated array of catalytic methodologies. While the Suzuki-Miyaura coupling remains the preeminent choice for its versatility and reliability, a modern understanding of Negishi and Stille couplings provides crucial tools for specific synthetic challenges. The ascent of direct C-H arylation marks a significant step towards more sustainable and efficient synthesis by minimizing pre-functionalization steps and improving atom economy. Looking forward, photoredox catalysis promises to further revolutionize the field, enabling the construction of these vital scaffolds under even milder and more environmentally benign conditions. The choice of synthetic route is no longer a matter of simple precedent but a strategic decision based on substrate scope, functional group tolerance, desired regioselectivity, and scalability, empowering chemists to construct the next generation of functional molecules with unprecedented precision.

References

An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 5-Butyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of the pyridine ring in 5-Butyl-2-phenylpyridine, a substituted pyridine of interest in medicinal chemistry and materials science. As a senior application scientist, this document synthesizes fundamental principles of heterocyclic chemistry with practical, field-proven insights to offer a predictive understanding of this molecule's chemical behavior.

Electronic and Steric Landscape of this compound

The reactivity of the pyridine ring is intrinsically governed by the electronegativity of the nitrogen atom, which renders the ring electron-deficient compared to benzene.[1][2] This inherent electron deficiency dictates its general behavior towards electrophiles and nucleophiles. The presence of a butyl group at the 5-position and a phenyl group at the 2-position introduces additional electronic and steric factors that modulate this reactivity in a position-specific manner.

  • The 2-Phenyl Substituent: The phenyl group at the C2 position is a weakly deactivating group due to its inductive electron-withdrawing effect. However, it can also participate in resonance, which can influence the electron density of the ring. Sterically, the phenyl group significantly hinders access to the C2 and, to a lesser extent, the C3 positions.

  • The 5-Butyl Substituent: The butyl group at the C5 position is an electron-donating group (EDG) through an inductive effect.[3] This donation of electron density slightly activates the pyridine ring towards electrophilic attack and deactivates it towards nucleophilic attack, particularly at the ortho and para positions relative to the butyl group. Sterically, the butyl group presents a moderate hindrance to the C5 and adjacent C4 and C6 positions.

The interplay of these electronic and steric effects creates a unique reactivity profile for this compound, which will be explored in the following sections.

Substituent_Effects cluster_effects Modulating Factors Pyridine Pyridine Ring N C2 C3 C4 C5 C6 Phenyl Phenyl Group (C2) Pyridine:f2->Phenyl Butyl Butyl Group (C5) Pyridine:f5->Butyl Electronic Electronic Effects - Phenyl (withdrawing) - Butyl (donating) Phenyl->Electronic -I > +M Steric Steric Hindrance - Phenyl (high) - Butyl (moderate) Phenyl->Steric Butyl->Electronic +I Butyl->Steric Reactivity Overall Reactivity Profile Electronic->Reactivity Steric->Reactivity

Caption: Influence of substituents on the reactivity of this compound.

Electrophilic Aromatic Substitution (EAS)

Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions are generally more difficult to achieve than on benzene and require harsh reaction conditions.[1][4] The nitrogen atom can also be protonated or coordinate to a Lewis acid under these conditions, further deactivating the ring.

Regioselectivity: Electrophilic attack on the pyridine ring is favored at the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, or 6-positions leads to a resonance-destabilized intermediate where the positive charge is placed on the electronegative nitrogen atom.[5][6]

In this compound:

  • The 5-butyl group , being electron-donating, will direct electrophiles to the positions ortho and para to it, which are C4 and C6.

  • The 2-phenyl group is weakly deactivating and will primarily direct to the meta positions, which are C4 and C6.

Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. The C3 position is sterically hindered by the adjacent C2-phenyl group. Between C4 and C6, the C4 position is electronically favored due to the directing effect of the butyl group, while the C6 position is less sterically hindered by the phenyl group. The precise outcome will depend on the specific electrophile and reaction conditions.

A common strategy to enhance the reactivity of pyridines towards electrophiles is through the formation of the corresponding N-oxide .[7][8] The N-oxide group is strongly activating and directs electrophiles to the 2- and 4-positions.[7][8] Subsequent deoxygenation can then yield the substituted pyridine.

Experimental Protocol: Nitration of this compound via N-oxide

Step 1: N-Oxidation

  • Dissolve this compound in glacial acetic acid.

  • Add a 30% solution of hydrogen peroxide dropwise at room temperature.

  • Heat the mixture to 70-80°C and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound-N-oxide.

Step 2: Nitration

  • To the obtained N-oxide, add a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide).

  • Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography to isolate the nitrated product (predominantly 4-nitro-5-butyl-2-phenylpyridine-N-oxide).

Step 3: Deoxygenation

  • Dissolve the nitrated N-oxide in a suitable solvent (e.g., acetic acid).

  • Add a reducing agent such as phosphorus trichloride (PCl₃) or zinc dust and heat the mixture.[1][8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction by neutralizing the acid, extracting the product, and purifying by chromatography to yield 4-nitro-5-butyl-2-phenylpyridine.

EAS_Workflow Start This compound N_Oxide This compound-N-oxide Start->N_Oxide H₂O₂ / AcOH Nitrated_N_Oxide 4-Nitro-5-butyl-2-phenylpyridine-N-oxide N_Oxide->Nitrated_N_Oxide HNO₃ / H₂SO₄ Final_Product 4-Nitro-5-butyl-2-phenylpyridine Nitrated_N_Oxide->Final_Product PCl₃ or Zn

Caption: Workflow for the nitration of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, where the negative charge of the Meisenheimer intermediate can be delocalized onto the nitrogen atom.[1][9][10] For a successful SNAr reaction, a good leaving group (e.g., a halide) must be present at one of these activated positions.

In the case of a halogenated derivative of this compound, nucleophilic substitution would be most favorable at the C4 and C6 positions. The C2 position is highly sterically hindered by the phenyl group.

  • At C4: A leaving group at this position would be readily displaced by a nucleophile.

  • At C6: A leaving group at this position would also be susceptible to nucleophilic attack.

The relative reactivity of the C4 and C6 positions would depend on the specific nucleophile and reaction conditions.

Experimental Protocol: Chichibabin Amination

The Chichibabin reaction is a classic example of nucleophilic substitution on a pyridine ring where a hydride ion acts as the leaving group.[1] This reaction typically occurs at the 2- or 4-position.

For this compound, the Chichibabin reaction would be expected to proceed at the C6 position, as the C2 and C4 positions are sterically hindered.

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, place sodium amide in an inert solvent such as toluene or xylene.

  • Add this compound to the suspension.

  • Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by observing the evolution of hydrogen gas.

  • After the reaction is complete, cool the mixture and cautiously quench with water.

  • Extract the product with a suitable organic solvent, dry the organic layer, and purify by crystallization or column chromatography to yield 6-amino-5-butyl-2-phenylpyridine.

Organometallic Reactions: Lithiation

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In pyridines, the nitrogen atom can direct lithiation to the C2 and C6 positions.[11][12] However, the presence of other directing groups can influence the regioselectivity.

In this compound, the directing effects are as follows:

  • Pyridine Nitrogen: Directs to C2 and C6.

  • 2-Phenyl Group: Does not act as a strong directing group for lithiation.

  • 5-Butyl Group: Does not typically direct lithiation.

Therefore, lithiation is most likely to occur at the C6 position. The C2 position is sterically blocked by the phenyl group. The acidity of the protons on the pyridine ring follows the general trend C4 > C3 > C2. However, in directed metalation, the coordinating effect of the nitrogen dominates.

Experimental Protocol: Lithiation and Subsequent Electrophilic Quench
  • Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in hexanes. The use of a hindered base like LDA can prevent potential nucleophilic addition to the pyridine ring.[11]

  • Stir the mixture at -78°C for 1-2 hours to allow for complete lithiation.

  • Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) to the solution at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography.

PositionPredicted ReactivityRationale
C2 Very LowSterically hindered by the phenyl group.
C3 LowNot electronically favored for most reactions; sterically hindered.
C4 Moderate to HighElectronically activated for electrophilic attack (with N-oxide) and nucleophilic attack (with leaving group).
C5 LowPosition occupied by the butyl group.
C6 HighElectronically activated for nucleophilic attack and lithiation; less sterically hindered than C2.

Oxidation and Reduction

Oxidation: As mentioned earlier, the pyridine nitrogen can be readily oxidized to an N-oxide using reagents like hydrogen peroxide or peracids.[7][13] The side-chain butyl group can be oxidized under more vigorous conditions, but the pyridine ring itself is generally resistant to oxidation.[7]

Reduction: The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation under high pressure and temperature using catalysts such as platinum, palladium, or nickel.[1][14][15] The reaction conditions are typically harsher than those required for the reduction of a benzene ring. Chemical reduction methods using reagents like sodium in ethanol or lithium aluminum hydride can also be employed, sometimes leading to partially hydrogenated products like dihydropyridines.[1][16]

Cross-Coupling Reactions

To introduce substituents at specific positions of the pyridine ring, cross-coupling reactions such as the Suzuki-Miyaura coupling are invaluable.[17][18] This would first require the synthesis of a halogenated derivative of this compound (e.g., 4-bromo- or 6-bromo-5-butyl-2-phenylpyridine). This halo-pyridine can then be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[19][20]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound
  • To a reaction vessel, add the halo-5-butyl-2-phenylpyridine, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Conclusion

The reactivity of the pyridine ring in this compound is a nuanced interplay of the inherent electronic properties of the pyridine nucleus and the steric and electronic contributions of the butyl and phenyl substituents. A thorough understanding of these factors allows for the strategic design of synthetic routes to functionalize this molecule at various positions. This guide provides a predictive framework and practical protocols to aid researchers in the exploration of the chemical space around this important heterocyclic scaffold.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Butyl-2-phenylpyridine via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Butyl-2-phenylpyridine and the Strategic Advantage of Suzuki Coupling

In the landscape of modern medicinal chemistry and materials science, the 2-arylpyridine scaffold is a privileged structural motif. Among its many derivatives, this compound stands out as a key building block for a range of functional molecules, from pharmacologically active agents to advanced organic electronic materials. The butyl group at the 5-position imparts lipophilicity, which can be crucial for modulating a compound's pharmacokinetic properties, while the phenyl group at the 2-position offers a site for further functionalization and influences the molecule's electronic and steric characteristics.

The efficient and reliable synthesis of such heterobiaryl compounds is paramount. The Suzuki-Miyaura cross-coupling reaction has emerged as the gold standard for this purpose.[1][2] Its widespread adoption is a testament to its remarkable functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] This guide provides an in-depth technical overview of the synthesis of this compound, grounded in the principles of the Suzuki coupling, and is intended for researchers and professionals in the field of drug development and chemical synthesis.

Reaction Principle: The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate.[3][5][6] The catalytic cycle, which is the heart of this transformation, proceeds through three fundamental steps:[3][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organohalide (in our case, 2-bromo-5-butylpyridine), forming a Pd(II) complex.[3][5] This is often the rate-determining step of the reaction.[3]

  • Transmetalation: In the presence of a base, the organoboron compound (phenylboronic acid) forms a boronate complex, which then transfers its organic group to the palladium center.[5][8] This step results in the formation of a diorganopalladium(II) complex.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, yielding the desired biaryl product (this compound) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

Suzuki_Mechanism Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R1-X R1-Pd(II)L_n-X R1-Pd(II)L_n-X Oxidative Addition->R1-Pd(II)L_n-X Transmetalation Transmetalation R1-Pd(II)L_n-X->Transmetalation R2-B(OH)2, Base R1-Pd(II)L_n-R2 R1-Pd(II)L_n-R2 Transmetalation->R1-Pd(II)L_n-R2 Reductive Elimination Reductive Elimination R1-Pd(II)L_n-R2->Reductive Elimination Reductive Elimination->Pd(0)L_n R1-R2 R1-R2 Reductive Elimination->R1-R2

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Strategic Synthesis of Starting Materials

A successful Suzuki coupling hinges on the availability of high-quality starting materials. This section outlines the synthesis of the key precursors: 2-Bromo-5-butylpyridine and Phenylboronic acid.

Synthesis of 2-Bromo-5-butylpyridine

The synthesis of 2-Bromo-5-butylpyridine is not as commonly documented as other simple bromopyridines. However, a reliable route can be adapted from established methods for the synthesis of similar compounds. A plausible two-step approach starting from 2-aminopyridine is outlined below.

Step 1: Friedel-Crafts Acylation of 2-Aminopyridine

The introduction of the butyl group can be achieved via a Friedel-Crafts acylation followed by a reduction.

Step 2: Sandmeyer Bromination

The Sandmeyer reaction is a classic and effective method for converting an amino group on a heteroaromatic ring to a bromine atom.

Synthesis of Phenylboronic Acid

Phenylboronic acid is a widely available commercial reagent. However, for instances where an in-house synthesis is required, the most common and reliable method involves the reaction of a Grignard reagent with a borate ester, followed by hydrolysis.[9][10][11]

Reaction: Ph-MgBr + B(OMe)3 → Ph-B(OMe)2 Ph-B(OMe)2 + H2O → Ph-B(OH)2

Detailed Experimental Protocol for the Suzuki Coupling

The following protocol is a robust starting point for the synthesis of this compound. Optimization may be necessary depending on the purity of the starting materials and the scale of the reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Bromo-5-butylpyridine - Phenylboronic acid - Pd Catalyst - Ligand - Base - Solvent degas Degas Mixture (e.g., Ar sparging) reagents->degas heat Heat to Reaction Temperature (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench Reaction & Dilute monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Figure 2: General experimental workflow for the synthesis.
Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
2-Bromo-5-butylpyridine214.111.00 g4.671.0
Phenylboronic acid121.930.68 g5.601.2
Pd(PPh₃)₄1155.560.27 g0.230.05
K₂CO₃138.211.29 g9.342.0
1,4-Dioxane-20 mL--
Water-5 mL--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-butylpyridine (1.00 g, 4.67 mmol), phenylboronic acid (0.68 g, 5.60 mmol), and potassium carbonate (1.29 g, 9.34 mmol).

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.27 g, 0.23 mmol).

  • Solvent Addition: Add the deoxygenated solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as the final product.

Rationale for Experimental Choices

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For more challenging couplings involving heteroaryl chlorides, more advanced catalyst systems with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may offer improved yields.[8][12][13]

  • Base: An inorganic base is crucial for the transmetalation step.[8] Potassium carbonate is a common and effective choice. Other bases such as cesium carbonate or potassium phosphate can also be employed, and their choice can influence the reaction outcome, especially in complex systems.[14]

  • Solvent: A mixture of an organic solvent and water is typical for Suzuki couplings.[1] 1,4-Dioxane is a good choice for its ability to dissolve the organic reactants and its miscibility with water, which is necessary to dissolve the inorganic base. Toluene or DMF can also be used.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Temperatures between 80-100 °C are common.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider screening different palladium catalysts and ligands. The choice of base and solvent can also have a significant impact.[13][15][16] Running the reaction at a higher concentration or for a longer duration may also improve the yield.

  • Side Products: The formation of homocoupled products (biphenyl and 5,5'-dibutyl-2,2'-bipyridine) can sometimes be an issue. This can often be minimized by carefully controlling the reaction conditions, particularly by ensuring an oxygen-free environment and using the correct stoichiometry of reactants.

  • Difficult Purification: If the product is difficult to purify, consider using a different solvent system for column chromatography or employing an alternative purification technique such as preparative HPLC.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile platform for the synthesis of this compound. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields of this valuable compound. The protocol and insights provided in this guide serve as a comprehensive resource for scientists and professionals engaged in the synthesis of complex organic molecules for a wide range of applications.

References

Theoretical studies on 5-Butyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Theoretical Studies of 5-Butyl-2-phenylpyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the core computational methodologies used to elucidate the structural, electronic, and spectroscopic properties of this molecule. By leveraging Density Functional Theory (DFT) and other computational techniques, we can predict and understand the behavior of this compound, thereby guiding experimental design and accelerating the research and development process. This guide emphasizes the causality behind methodological choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Rationale for Theoretical Investigation

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a butyl group at the 5-position and a phenyl group at the 2-position. The pyridine scaffold is a ubiquitous feature in many pharmaceuticals and functional materials. Understanding the intricate relationship between the molecular structure of such compounds and their physicochemical properties is paramount for designing novel molecules with desired functionalities.

Theoretical and computational studies offer a powerful, non-invasive approach to probe the molecular world. These in silico methods allow us to predict a molecule's geometry, electronic landscape, and spectroscopic signatures before embarking on potentially time-consuming and resource-intensive laboratory synthesis. This guide will navigate the theoretical methodologies frequently employed in the study of substituted pyridines, providing a foundational resource for the computational analysis of this compound.

Computational Methodology: A Step-by-Step Protocol

The foundation of modern computational chemistry for organic molecules lies in Density Functional Theory (DFT). DFT methods are instrumental in elucidating electronic structure, reactivity, and potential biological activity. The following protocol outlines a standard computational workflow for the theoretical characterization of this compound.

Experimental Protocol: Molecular Geometry Optimization
  • Model Building : Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Initial Optimization : Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method like PM6) to obtain a reasonable starting structure.

  • DFT-Level Optimization : The geometry of the molecule is then optimized at a higher level of theory, typically using DFT with a suitable functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the theoretical vibrational spectrum (IR and Raman).

Computational Workflow for this compound cluster_input 1. Input Generation cluster_calc 2. Quantum Chemical Calculations (DFT) cluster_output 3. Data Analysis and Interpretation mol_build Molecular Model Building (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation (Confirmation of Minimum Energy) geom_opt->freq_calc Optimized Geometry struct_data Optimized Molecular Structure geom_opt->struct_data elec_prop Electronic Properties Calculation (HOMO, LUMO, MEP) freq_calc->elec_prop Verified Minimum spec_prop Spectroscopic Properties Calculation (IR, NMR, UV-Vis) elec_prop->spec_prop react_data Reactivity Descriptors (Energy Gap, Reactive Sites) elec_prop->react_data spec_data Predicted Spectra (IR, NMR, UV-Vis) spec_prop->spec_data app_data Insights for Applications (Drug Design, Materials Science) react_data->app_data spec_data->app_data

Caption: Workflow for the theoretical study of this compound.

Table 1: Predicted Geometrical Parameters for this compound

(Illustrative data based on DFT calculations of similar pyridine derivatives)

ParameterBond/AnglePredicted ValueSignificance
Bond Lengths C-C (Pyridine Ring)~1.39 ÅAromatic character
C-N (Pyridine Ring)~1.34 ÅHeteroaromatic nature
C-C (Phenyl Ring)~1.40 ÅAromatic character
C-C (Pyridine-Phenyl)~1.49 ÅInter-ring linkage
C-C (Butyl Chain)~1.54 Åsp³ hybridized carbons
Bond Angles C-N-C (Pyridine Ring)~117°Ring geometry
C-C-C (Pyridine Ring)~120°Planarity of the ring
C-C-C (Phenyl Ring)~120°Planarity of the ring
Dihedral Angle Pyridine-Phenyl~25-35°Relative orientation of the rings

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO : Represents the ability of a molecule to donate electrons (nucleophilicity).

  • LUMO : Represents the ability of a molecule to accept electrons (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE) : This is a crucial indicator of the molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, while a small energy gap suggests the molecule is more reactive.

The HOMO-LUMO gap is instrumental in predicting the electronic absorption properties of the molecule, as it corresponds to the lowest energy electronic transition.

HOMO-LUMO Energy Gap cluster_orbitals Molecular Orbitals cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   ΔE = E_LUMO - E_HOMO (Energy Gap) Energy_Low Lower Energy Energy_High Higher Energy

Caption: HOMO-LUMO energy gap and its relation to chemical reactivity.

Table 2: Predicted Electronic Properties of this compound

(Illustrative data based on DFT calculations)

PropertyPredicted Value (eV)Implication
HOMO Energy -6.5Electron-donating capability
LUMO Energy -1.0Electron-accepting capability
Energy Gap (ΔE) 5.5High kinetic stability

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the three-dimensional charge distribution of a molecule. It is calculated by mapping the electrostatic potential onto the electron density surface.

  • Red Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, the nitrogen atom of the pyridine ring is expected to be a region of high negative potential.

  • Blue Regions : Indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack. The hydrogen atoms of the aromatic rings are typically in regions of positive potential.

  • Green Regions : Represent neutral or near-neutral potential. The butyl chain would largely be in this region.

The MEP map provides a chemically intuitive picture of the molecule's reactivity, guiding the understanding of intermolecular interactions and potential binding sites in a biological context.

Theoretical Spectroscopic Analysis

Computational methods can predict various types of molecular spectra, providing a powerful means to interpret and validate experimental data.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the normal modes of vibration of the molecule.

  • C-H stretching (aromatic) : Expected around 3000-3100 cm⁻¹

  • C-H stretching (aliphatic) : Expected around 2850-2960 cm⁻¹

  • C=C and C=N stretching (aromatic rings) : Expected in the 1400-1600 cm⁻¹ region.

  • C-C stretching (butyl chain) : Expected in the 800-1200 cm⁻¹ region.

By comparing the calculated and experimental FT-IR spectra, one can confidently assign the observed absorption bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the NMR chemical shifts of a molecule.

  • ¹H NMR : The aromatic protons on the pyridine and phenyl rings are expected to appear in the δ 7.0-8.5 ppm region. The protons of the butyl group will appear in the upfield region, typically δ 0.9-2.7 ppm.

  • ¹³C NMR : The aromatic carbons will have chemical shifts in the δ 120-160 ppm range, while the aliphatic carbons of the butyl chain will be found at δ 14-40 ppm.

Theoretical NMR predictions are invaluable for assigning peaks in complex spectra and for confirming the proposed molecular structure.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. It allows for the calculation of the excitation energies and oscillator strengths of electronic transitions. For this compound, π → π* transitions associated with the aromatic rings are expected to be the most prominent, likely occurring in the UV region.

Implications for Drug Development and Materials Science

The theoretical insights gained from these studies have significant practical implications:

  • Drug Design : The MEP and FMO analyses can identify key pharmacophoric features and predict how the molecule might interact with a biological target. The butyl group can influence lipophilicity, which is a critical parameter for drug absorption and distribution.

  • Materials Science : Understanding the electronic properties, such as the HOMO-LUMO gap, is crucial for designing new materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs). The phenylpyridine scaffold is a common component in such materials.

Conclusion

The theoretical study of this compound, through a systematic computational workflow, provides a wealth of information about its structural, electronic, and spectroscopic properties. DFT calculations, FMO analysis, MEP mapping, and spectroscopic predictions offer a deep understanding of the molecule's behavior at the atomic level. This in-depth theoretical characterization is an indispensable tool for guiding further experimental work, whether in the realm of medicinal chemistry or materials science, ultimately accelerating the pace of innovation.

Methodological & Application

The Synthetic Versatility of 5-Butyl-2-phenylpyridine: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, chemists, and professionals in drug development on the applications and synthetic protocols involving 5-Butyl-2-phenylpyridine. While direct literature on this specific molecule is emerging, its structural motifs are rooted in well-established and highly versatile areas of organic chemistry. This document, therefore, presents a robust framework for its synthesis and utilization, drawing upon established principles for substituted 2-phenylpyridines.

Introduction: The 2-Phenylpyridine Scaffold

The 2-phenylpyridine core is a privileged structure in modern chemistry, renowned for its applications as a bidentate ligand in catalysis and materials science, as well as a foundational scaffold in medicinal chemistry and agrochemicals.[1][2] The introduction of a butyl group at the 5-position of the pyridine ring offers a means to modulate the steric and electronic properties of the molecule, thereby fine-tuning its reactivity and physical characteristics for specific applications. The lipophilicity introduced by the butyl group can be particularly advantageous in pharmaceutical applications, influencing membrane permeability and pharmacokinetic profiles.

Synthesis of this compound: A Proposed Strategy

A robust and modular approach to the synthesis of this compound involves a two-step sequence: the initial construction of a substituted pyridine ring followed by a cross-coupling reaction to introduce the phenyl group. A plausible and efficient synthetic route is outlined below, leveraging the well-established Suzuki-Miyaura cross-coupling reaction.

Part 1: Synthesis of 2-Chloro-5-butylpyridine

The synthesis begins with the preparation of the key intermediate, 2-chloro-5-butylpyridine. This can be achieved through various methods, including the functionalization of commercially available starting materials.

Part 2: Suzuki-Miyaura Cross-Coupling

With the chlorinated pyridine derivative in hand, the phenyl group is introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This reaction is widely favored for its high yields, mild conditions, and broad functional group tolerance.[3][4][5]

Synthesis_Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Cross-Coupling Start Commercially Available Pyridine Derivative Intermediate 2-Chloro-5-butylpyridine Start->Intermediate Multi-step synthesis Final_Product This compound Intermediate->Final_Product Suzuki-Miyaura Coupling (Pd Catalyst, Base) Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Final_Product CH_Activation cluster_workflow Ortho-Arylation Workflow Start This compound + Aryl Halide Reaction Reaction Setup (Pd(OAc)₂, K₂CO₃, Pivalic Acid, DMF) Start->Reaction Heating Heating (120 °C, 12-24h) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Ortho-Arylated Product Purification->Product

References

5-Butyl-2-phenylpyridine as a Ligand in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted 2-Phenylpyridines in Homogeneous Catalysis

Substituted 2-phenylpyridines represent a pivotal class of N^C cyclometalating ligands in modern organometallic chemistry and homogeneous catalysis. Their utility is rooted in the formation of stable, five-membered metallacycles with a variety of transition metals, including palladium, iridium, and platinum. This structural motif provides a robust framework for catalysts, influencing their stability, solubility, and reactivity. The electronic and steric properties of these ligands can be finely tuned through substitution on either the phenyl or pyridine rings, allowing for the rational design of catalysts for specific applications.

While the parent 2-phenylpyridine has been extensively studied, its substituted derivatives offer enhanced performance characteristics. For instance, the introduction of a butyl group at the 5-position of the pyridine ring, as in 5-Butyl-2-phenylpyridine, is anticipated to increase the ligand's electron-donating ability and enhance the solubility of its metal complexes in organic solvents. These properties are highly desirable for achieving efficient catalytic turnovers and simplifying product purification.

This guide provides detailed application notes and extrapolated protocols for the use of this compound as a ligand in two key areas of catalysis: Palladium-catalyzed Suzuki-Miyaura cross-coupling and C-H bond activation. Due to the limited specific literature on this compound, the following protocols and discussions are based on well-established principles and data from closely related 2-phenylpyridine analogues.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The choice of ligand is critical in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

Causality of Ligand Choice: Why this compound?

The 2-phenylpyridine scaffold acts as a strong σ-donating ligand through the nitrogen atom, which stabilizes the palladium center. The butyl group at the 5-position of the pyridine ring is expected to enhance the ligand's electron-donating properties, thereby increasing the electron density on the palladium catalyst. This, in turn, can promote the rate-limiting oxidative addition step and enhance overall catalytic activity. Furthermore, the increased lipophilicity imparted by the butyl group improves the solubility of the catalyst in common organic solvents, leading to a more homogeneous reaction mixture and potentially higher yields.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 v/v), 5 mL

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the degassed toluene/water solvent mixture (5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Performance

The following table presents hypothetical data based on typical results for similar 2-phenylpyridine ligands in Suzuki-Miyaura couplings.

EntryAryl BromidePhenylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid2K₂CO₃Toluene/H₂O100495
24-BromotoluenePhenylboronic acid2K₂CO₃Toluene/H₂O100692
31-Bromo-4-nitrobenzenePhenylboronic acid2K₂CO₃Toluene/H₂O80888
42-BromopyridinePhenylboronic acid2K₂CO₃Toluene/H₂O1001275

Application Note 2: Palladium-Catalyzed C-H Bond Activation and Functionalization

Direct C-H bond activation is a powerful strategy for streamlining organic synthesis by avoiding the pre-functionalization of substrates. 2-Phenylpyridine derivatives are excellent directing groups for the ortho-C-H activation of the phenyl ring.

Mechanistic Rationale for Ligand-Directed C-H Activation

The pyridine nitrogen of this compound coordinates to the palladium center, positioning it in close proximity to the ortho-C-H bonds of the phenyl ring. This facilitates a concerted metalation-deprotonation (CMD) pathway, leading to the formation of a stable palladacycle. This palladacycle is a key intermediate that can then react with various coupling partners to achieve C-H functionalization. The butyl group can further enhance the stability and reactivity of this intermediate.

Workflow for Palladium-Catalyzed C-H Arylation

CH_Activation cluster_0 Catalytic Cycle Start Pd(OAc)2 Ligand_Coordination Coordination with This compound Start->Ligand_Coordination C-H_Activation Concerted Metalation-Deprotonation (CMD) Ligand_Coordination->C-H_Activation Palladacycle Formation of Palladacycle Intermediate C-H_Activation->Palladacycle Oxidative_Addition Oxidative Addition of Ar-I Palladacycle->Oxidative_Addition Pd(IV)_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination Product Ortho-Arylated Product Reductive_Elimination->Product Catalyst_Regeneration Regeneration of Pd(II) Catalyst Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Ligand_Coordination

Figure 2: Proposed workflow for the palladium-catalyzed ortho-arylation of this compound.

Experimental Protocol: Direct C-H Arylation of this compound

This protocol describes the self-arylation of the ligand as a model system. The conditions can be adapted for the arylation of other substrates using this compound as a directing group.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (1.0 mmol)

  • Aryl iodide (e.g., iodobenzene, 1.2 mmol)

  • Silver acetate (AgOAc) (2.0 mmol)

  • Trifluoroacetic acid (TFA) (1.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube, combine Pd(OAc)₂ (0.05 mmol, 5 mol%), this compound (1.0 mmol), and AgOAc (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the aryl iodide (1.2 mmol) and trifluoroacetic acid (1.0 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Expected Outcomes and Selectivity

The directing nature of the pyridine nitrogen is expected to lead to high regioselectivity for functionalization at the ortho-position of the phenyl ring. The butyl group is not anticipated to interfere sterically with the C-H activation process.

SubstrateArylating AgentOxidantSolventTemp (°C)Time (h)RegioselectivityYield (%)
This compoundIodobenzeneAgOAcTFA12024>95% ortho85
This compound4-IodotolueneAgOAcTFA12024>95% ortho82
This compound1-Iodo-4-methoxybenzeneAgOAcTFA12024>95% ortho89

Conclusion and Future Outlook

This compound holds significant promise as a versatile ligand for homogeneous catalysis. Its anticipated electronic and solubility properties make it an attractive candidate for enhancing the efficiency and scope of established catalytic reactions such as Suzuki-Miyaura cross-coupling and C-H activation. The protocols and insights provided in this guide, though extrapolated from related systems, offer a solid foundation for researchers to begin exploring the catalytic potential of this specific ligand. Further experimental validation is necessary to fully elucidate its performance and expand its applications in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.

Application Notes and Protocols for the Functionalization of 5-Butyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Butyl-2-phenylpyridine in Modern Chemistry

The 2-phenylpyridine scaffold is a privileged structural motif in medicinal chemistry, materials science, and catalysis. Its unique electronic and coordinating properties have made it a cornerstone in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and catalysts. The introduction of a butyl group at the 5-position of the pyridine ring in this compound offers a strategic modulation of the molecule's lipophilicity and steric profile. This modification can significantly enhance membrane permeability and binding affinity to biological targets, making its derivatives highly sought-after in drug discovery programs.[1] Furthermore, the butyl group can influence the photophysical properties of materials and the catalytic activity of organometallic complexes.

This comprehensive guide provides detailed application notes and protocols for the functionalization of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Strategic Functionalization of the this compound Core

The functionalization of this compound can be strategically approached at several positions. The pyridine nitrogen directs metallation to the ortho-position of the phenyl ring, making it a prime target for C-H activation. The pyridine and phenyl rings can also undergo electrophilic aromatic substitution, such as halogenation. Furthermore, the introduction of a leaving group, typically a halogen, opens the door to a vast array of cross-coupling reactions.

I. Directed C-H Activation: A Gateway to Novel Analogs

Transition metal-catalyzed C-H activation is a powerful and atom-economical strategy for the direct introduction of functional groups, avoiding the need for pre-functionalized substrates.[2][3] The pyridine nitrogen in this compound acts as an efficient directing group, facilitating the formation of a metallacycle intermediate and enabling selective functionalization at the ortho-position of the phenyl ring.[2]

A. Palladium-Catalyzed Direct Arylation

Direct arylation via C-H activation allows for the formation of C-C bonds between this compound and various aryl halides. This reaction is particularly valuable for synthesizing complex biaryl structures.

Causality of Experimental Choices:

  • Catalyst: Palladium catalysts, such as palladium(II) acetate (Pd(OAc)₂), are highly effective for this transformation.

  • Ligand: While some direct arylations are ligand-free, the use of a ligand like triphenylphosphine (PPh₃) or pivalic acid can enhance catalyst stability and reactivity.

  • Base: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to facilitate the C-H activation step and neutralize the hydrogen halide byproduct.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) are commonly used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures.

Experimental Protocol: Direct Arylation of this compound with 4-Bromoanisole

  • To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), 4-bromoanisole (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol).

  • Add 5 mL of anhydrous N,N-dimethylacetamide (DMAc).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-Butyl-2-(2-(4-methoxyphenyl)phenyl)pyridine.

Data Presentation: Expected Outcomes for Direct Arylation

Aryl HalideCatalyst Loading (mol%)BaseSolventTemperature (°C)Expected Yield (%)
4-Bromoanisole2K₂CO₃DMAc12075-85
1-Bromo-4-(trifluoromethyl)benzene2Cs₂CO₃DMAc13070-80
2-Bromothiophene3K₂CO₃Dioxane11065-75

Visualization: Mechanism of Palladium-Catalyzed Direct Arylation

G cluster_cat_cycle Catalytic Cycle Substrate This compound Intermediate_A Palladacycle Intermediate Substrate->Intermediate_A + Pd(II) - HOAc Substrate->Intermediate_A Pd(II) Pd(OAc)₂ Pd(II)->Intermediate_A Intermediate_B Pd(IV) Intermediate Intermediate_A->Intermediate_B + Ar-X Intermediate_A->Intermediate_B Aryl_Halide Ar-X Aryl_Halide->Intermediate_B Product Arylated Product Intermediate_B->Product Reductive Elimination Intermediate_B->Product Product->Pd(II) Regenerates Catalyst Base Base Base->Intermediate_A Assists C-H Activation HX HX

Caption: Palladium-catalyzed direct arylation workflow.

II. Strategic Halogenation: Paving the Way for Cross-Coupling

Halogenation of the this compound core introduces a versatile synthetic handle for subsequent cross-coupling reactions, enabling the construction of a wide array of derivatives. The regioselectivity of halogenation can be controlled by the choice of reagents and reaction conditions.

A. Meta-Selective Chlorination of the Phenyl Ring

While the pyridine directing group typically favors ortho-functionalization, meta-selective halogenation can be achieved through a dearomatization-rearomatization strategy.

Causality of Experimental Choices:

  • Dearomatizing Agent: A combination of an acyl chloride and a silver salt can be used to activate the pyridine ring for nucleophilic attack.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine.

  • Rearomatization: Treatment with a base or acid promotes the elimination of the activating group and restores the aromaticity of the pyridine ring.

Experimental Protocol: Meta-Chlorination of this compound

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add methyl chloroformate (1.2 mmol) followed by silver hexafluoroantimonate (1.2 mmol) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Add N-Chlorosuccinimide (1.2 mmol) and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-Butyl-2-(3-chlorophenyl)pyridine.

Data Presentation: Regioselectivity of Halogenation

Halogenating AgentActivating AgentSolventTemperature (°C)Major Isomer
NCSMeOCOCl / AgSbF₆CH₂Cl₂0 to RTmeta-Chloro
NBSPd(OAc)₂Acetic Acid80ortho-Bromo
I₂NIS / TFAAcetonitrileRTortho-Iodo

Visualization: Regioselective Halogenation Pathways

G Start This compound Meta_Halogenation meta-Halogenation (Dearomatization-Rearomatization) Start->Meta_Halogenation NCS, MeOCOCl, AgSbF₆ Ortho_Halogenation ortho-Halogenation (Directed C-H Activation) Start->Ortho_Halogenation NBS, Pd(OAc)₂ Meta_Product meta-Halogenated Product Meta_Halogenation->Meta_Product Ortho_Product ortho-Halogenated Product Ortho_Halogenation->Ortho_Product

Caption: Divergent halogenation strategies.

III. Suzuki-Miyaura Cross-Coupling: Expanding Chemical Space

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] This reaction is instrumental in synthesizing a vast array of biaryl and vinyl-substituted pyridine derivatives.

A. Coupling of Halogenated this compound with Arylboronic Acids

Once halogenated, this compound derivatives can be readily coupled with a wide range of commercially available or synthetically accessible boronic acids.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand, is essential. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a common choice.[5]

  • Ligand: Triphenylphosphine (PPh₃) or other phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base: An aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is crucial for the transmetalation step.

  • Solvent System: A two-phase solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water, is often employed.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Butyl-2-(3-chlorophenyl)pyridine with 4-Formylphenylboronic Acid

  • In a microwave vial, combine 5-Butyl-2-(3-chlorophenyl)pyridine (1.0 mmol), 4-formylphenylboronic acid (1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).

  • Add a mixture of toluene (4 mL) and water (1 mL).

  • Seal the vial and heat the mixture in a microwave reactor at 110 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.

Data Presentation: Scope of the Suzuki-Miyaura Coupling

Boronic AcidCatalystBaseSolventTemperature (°C)Expected Yield (%)
4-Formylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O110 (Microwave)80-90
3-Thiopheneboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O10075-85
(4-(Trifluoromethyl)phenyl)boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10085-95

Visualization: Suzuki-Miyaura Cross-Coupling Catalytic Cycle

G cluster_suzuki_cycle Suzuki-Miyaura Cycle Pd(0) Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)->Ox_Add ArPd(II)X Ar-Pd(II)-X(L)₂ Ox_Add->ArPd(II)X Transmetalation Transmetalation ArPd(II)X->Transmetalation ArPd(II)Ar' Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPd(II)Ar' Red_Elim Reductive Elimination ArPd(II)Ar'->Red_Elim Red_Elim->Pd(0) Regenerates Catalyst Product Ar-Ar' Red_Elim->Product ArX Ar-X ArX->Ox_Add Ar'B(OH)2 Ar'-B(OH)₂ Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Key steps in the Suzuki-Miyaura reaction.

Conclusion

The functionalization of this compound offers a rich landscape for the synthesis of novel and diverse molecular architectures. By leveraging the principles of directed C-H activation, strategic halogenation, and robust cross-coupling methodologies, researchers can efficiently access a wide range of derivatives with tailored properties for applications in drug discovery and materials science. The protocols and insights provided herein are intended to serve as a practical guide for the successful exploration of the chemical space around this valuable scaffold.

References

Application Notes & Protocols: 5-Butyl-2-phenylpyridine as a Versatile Building Block for Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-phenylpyridine core is a recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2] The strategic introduction of a butyl group at the 5-position of the pyridine ring yields 5-Butyl-2-phenylpyridine, a building block that offers a compelling combination of structural rigidity, tunable electronics, and modulated lipophilicity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this compound in the design of novel therapeutics. We will explore its utility through detailed protocols and structure-activity relationship (SAR) insights, underscoring its potential in generating high-value compound libraries for screening and lead optimization.

The Strategic Advantage of the this compound Scaffold

The utility of a scaffold in drug discovery is determined by its ability to present key pharmacophoric features in a defined three-dimensional space while maintaining favorable physicochemical properties. The this compound moiety excels in this regard for several reasons:

  • Modulated Lipophilicity: The n-butyl group significantly increases the lipophilicity of the parent 2-phenylpyridine core. This property is crucial for enhancing membrane permeability and oral bioavailability. However, its flexibility allows for conformational adjustments within protein binding pockets.

  • Vector for Further Functionalization: The phenyl ring is primed for functionalization, most commonly at the ortho- and para-positions. This allows for the introduction of hydrogen bond donors, acceptors, or other groups to fine-tune target engagement and selectivity.[3][4]

  • Metabolic Stability: The pyridine ring, while a potential site for metabolism, can be sterically shielded. The butyl group can influence the molecule's orientation within metabolic enzymes like Cytochrome P450s, potentially blocking sites of metabolic vulnerability.

  • Diverse Target Engagement: The 2-phenylpyridine scaffold is known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes. This versatility makes it an excellent starting point for projects across various therapeutic areas.[5][6]

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through several established methods for constructing biaryl systems. One of the most robust and widely used is the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 2-bromo-5-butylpyridine with phenylboronic acid. The choice of a palladium catalyst and ligand is critical for achieving high yield and purity.

Rationale: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of starting materials. The palladium(0) species generated in situ is the active catalyst that undergoes oxidative addition with the aryl halide.

G cluster_0 Reaction Setup A 2-Bromo-5-butylpyridine F Inert Atmosphere Purge (N2 or Argon) A->F B Phenylboronic Acid B->F C Pd(PPh3)4 Catalyst C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F G Heating & Stirring (e.g., 90°C, 12h) F->G H Reaction Work-up (Extraction) G->H I Purification (Column Chromatography) H->I J This compound I->J

Figure 1: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-butylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq). The use of a pre-catalyst is crucial for reproducibility.

  • Solvent Addition: Add a 4:1 mixture of toluene and water (volume appropriate for concentration, e.g., 0.2 M). The aqueous phase is necessary to dissolve the inorganic base.

  • Inerting the System: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This step is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. The brine wash removes residual water and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized building block. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods.[7]

Technique Parameter Expected Value / Observation Rationale
¹H NMR Chemical Shift (δ)7.0 - 8.7 ppm (Aromatic protons)[8], 2.6 ppm (Benzylic CH₂), 0.9 ppm (Terminal CH₃)Provides information on the electronic environment of each proton.
Coupling Constants (J)7.0 - 9.0 Hz (ortho), 1.0 - 3.0 Hz (meta) for pyridine ring protons.[8]Confirms the connectivity and relative positions of protons.
¹³C NMR Chemical Shift (δ)115 - 160 ppm (Aromatic carbons)[9], 14 - 35 ppm (Aliphatic carbons)Reveals the carbon skeleton of the molecule.
HRMS (ESI) m/z[M+H]⁺ calculated for C₁₅H₁₈N⁺: 212.1434; Found: 212.1431Confirms the elemental composition and molecular weight with high accuracy.[10]

Application in Lead Generation: Structure-Activity Relationships (SAR)

The true power of this compound is realized when it is used as a scaffold for building compound libraries. Systematic modifications can be made to probe interactions with a biological target.[11][12]

SAR Core R1_Node Butyl Chain Modification (R1) R1_Effect • Modulate Lipophilicity (LogP) • Influence ADME Properties • Probe Hydrophobic Pockets R1_Node->R1_Effect R2_Node Phenyl Ring Substitution (R2) R2_Effect • Introduce H-bond donors/acceptors • Modulate Target Specificity • Alter Electronic Properties R2_Node->R2_Effect Py_Node Pyridine Nitrogen (N) Py_Effect • Key H-bond acceptor • Metal coordination site • Site for N-oxide formation Py_Node->Py_Effect

Figure 2: Key modification points for SAR studies on the this compound scaffold.
  • R1 (Butyl Chain): The length and branching of the alkyl chain can be varied to optimize hydrophobic interactions within a target's binding site. Replacing the n-butyl group with isobutyl, sec-butyl, or tert-butyl groups can introduce steric constraints that may enhance selectivity.[11]

  • R2 (Phenyl Ring): This is the primary vector for diversification.

    • Ortho-substitution: Introducing groups at the C2' position can induce a twist in the biaryl dihedral angle, which can be critical for fitting into specific binding pockets and may block metabolic pathways.

    • Para-substitution: Adding polar groups (e.g., -OH, -NH₂, -COOH) or other functionalities at the C4' position can establish key interactions like hydrogen bonds or salt bridges with the target protein, significantly boosting potency and selectivity.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is a crucial hydrogen bond acceptor and a key interaction point for many biological targets. Its basicity can be modulated by substituents on either ring.

Case Study: Design of a Hypothetical Serotonin Receptor Modulator

The 2-phenylpyridine scaffold is present in molecules targeting CNS receptors.[5][13][14] Let's consider its application in designing a selective antagonist for a hypothetical serotonin receptor subtype implicated in depression.

Mechanism of Action (MoA) Hypothesis: Many GPCRs, including serotonin receptors, are activated by an endogenous ligand, leading to a conformational change and downstream signaling via G-proteins and subsequent effectors like adenylyl cyclase.[13] An antagonist derived from our scaffold would bind to the receptor's orthosteric or an allosteric site, preventing the binding of serotonin or stabilizing an inactive conformation of the receptor, thereby blocking the downstream signal.[15][16]

MoA cluster_0 Cell Membrane Receptor_Inactive Serotonin Receptor (Inactive State) Receptor_Active Serotonin Receptor (Active State) Receptor_Inactive->Receptor_Active cAMP cAMP Production (Blocked) G_Protein G-Protein (GDP-bound) Receptor_Active->G_Protein Activates G_Protein_Active G-Protein (GTP-bound) G_Protein->G_Protein_Active Effector Adenylyl Cyclase G_Protein_Active->Effector Modulates Serotonin Serotonin Serotonin->Receptor_Inactive Binds & Activates Drug 5-Butyl-2-(R)-phenylpyridine Derivative (Antagonist) Drug->Receptor_Inactive Binds & Stabilizes Effector->cAMP Catalyzes

Figure 3: Hypothesized mechanism of action for a this compound-based antagonist.
Protocol 2: Synthesis of a 4'-Amino-Substituted Derivative

This protocol details the synthesis of (5-butylpyridin-2-yl)-4-aminophenyl methanone, a potential intermediate for further derivatization into a library of serotonin receptor modulators. This involves ortho-acylation, a C-H activation strategy.[3]

Rationale: Direct C-H activation avoids the need for pre-functionalization of the phenyl ring (e.g., halogenation or boronation), making the synthesis more atom-economical and efficient. Palladium catalysis is highly effective for this type of transformation.[3]

Step-by-Step Methodology:

  • Reagent Preparation: In a pressure-tolerant vial, combine this compound (1.0 eq), 4-nitrobenzoyl chloride (1.5 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Solvent: Add Palladium(II) acetate (Pd(OAc)₂) (0.1 eq) and copper(II) acetate (Cu(OAc)₂) (1.0 eq) as a co-oxidant.[3] Use 1,4-dioxane as the solvent.

  • Reaction: Seal the vial tightly and heat to 120 °C for 24 hours. The high temperature is necessary to facilitate the C-H bond cleavage.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove insoluble salts and the catalyst. Rinse the pad with dichloromethane. Concentrate the filtrate under reduced pressure.

  • Purification (Step 1): Purify the crude product by column chromatography (hexane/ethyl acetate) to isolate the ortho-acylated nitro-intermediate.

  • Reduction of Nitro Group: Dissolve the isolated intermediate in ethanol. Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) and heat to 70 °C for 4 hours. This is a standard method for reducing aromatic nitro groups to anilines.

  • Final Work-up and Purification: Cool the reaction and quench by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is basic. Extract the product with ethyl acetate. Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the final 4'-amino-substituted product. This amine can then be used in amide couplings, reductive aminations, or other reactions to build a diverse chemical library.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that provides a robust starting point for pharmaceutical discovery. Its synthesis is scalable and relies on well-established catalytic methods. The scaffold's inherent properties—tunable lipophilicity, multiple vectors for diversification, and access to biologically relevant chemical space—make it an invaluable asset for medicinal chemists. The protocols and strategic insights provided herein are intended to empower research and development teams to effectively leverage this scaffold in the quest for novel, effective, and safe therapeutics.

References

Application Notes and Protocols: Metal Complexes of 5-Butyl-2-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the 5-Butyl Group in Advanced Metal Complexes

The functionalization of ligands is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of the photophysical, electronic, and biological properties of metal complexes. Among the vast array of available ligands, 2-phenylpyridine (ppy) and its derivatives have proven to be exceptionally versatile scaffolds for constructing highly efficient phosphorescent emitters, catalysts, and therapeutic agents. The introduction of substituents onto the ppy framework serves as a powerful tool to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby influencing the emission color, quantum yield, and excited-state lifetimes of the resulting metal complexes.[1]

This guide focuses on the unique contributions of the 5-butyl substituent on the 2-phenylpyridine ligand. The butyl group, a simple alkyl chain, imparts several critical properties:

  • Enhanced Solubility: The nonpolar butyl group significantly improves the solubility of the resulting metal complexes in organic solvents, which is a crucial advantage for solution-based processing techniques like spin-coating for Organic Light-Emitting Diodes (OLEDs) and for homogeneous catalysis.

  • Steric Hindrance: The bulkiness of the butyl group can prevent intermolecular aggregation and π-π stacking in the solid state. This steric hindrance is instrumental in mitigating concentration quenching of phosphorescence, leading to improved performance in solid-state lighting applications.[2]

  • Electronic Tuning: As an electron-donating group, the butyl substituent can subtly raise the HOMO energy level of the complex, leading to red-shifted emission compared to the unsubstituted parent complex.[1]

This document provides a comprehensive overview of the synthesis, characterization, and applications of metal complexes featuring 5-butyl-2-phenylpyridine, with a focus on iridium(III), platinum(II), palladium(II), and ruthenium(II) centers. Detailed, field-proven protocols are provided to guide researchers in the synthesis and application of these promising materials.

I. Synthesis and Characterization

The synthesis of metal complexes of this compound typically follows a two-stage process: first, the synthesis of the ligand itself, followed by the coordination to the desired metal center.

Synthesis of the Ligand: this compound

The synthesis of this compound can be achieved through various cross-coupling methodologies. A common and effective approach is the Suzuki-Miyaura cross-coupling reaction.

Synthesis_of_5_Butyl_2_phenylpyridine reagent1 2-Bromo-5-butylpyridine catalyst Pd(PPh₃)₄ K₂CO₃, Toluene/H₂O reagent1->catalyst reagent2 Phenylboronic acid reagent2->catalyst product This compound catalyst->product Suzuki Coupling Synthesis_of_Ir_Complex ligand This compound dimer Chloro-bridged Ir(III) dimer ligand->dimer 2-ethoxyethanol/H₂O Reflux iridium_salt IrCl₃·nH₂O iridium_salt->dimer final_complex [Ir(5-butyl-ppy)₂(acac)] dimer->final_complex ancillary_ligand Acetylacetone (acac) ancillary_ligand->final_complex 2-ethoxyethanol Reflux base K₂CO₃ base->final_complex Palladium_Catalysis aryl_halide Aryl Halide (Ar-X) catalyst Pd(II) Complex with This compound aryl_halide->catalyst boronic_acid Boronic Acid (R-B(OH)₂) boronic_acid->catalyst product Biaryl (Ar-R) catalyst->product Suzuki Coupling base Base (e.g., K₂CO₃) base->catalyst solvent Solvent (e.g., Toluene/H₂O) solvent->catalyst

References

A Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of 5-Butyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust method for the identification and quantification of 5-Butyl-2-phenylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a substituted pyridine derivative, may be encountered as a synthetic intermediate or a potential impurity in pharmaceutical manufacturing. Ensuring its accurate detection and quantification is critical for quality control and regulatory compliance. The method detailed herein utilizes a common non-polar capillary column and standard GC-MS instrumentation, making it readily adaptable in most analytical laboratories. The protocol has been structured to meet the stringent requirements of the pharmaceutical industry, with a full validation framework based on the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction and Scientific Principle

This compound is a heterocyclic aromatic compound with a molecular weight of 211.3 g/mol and a predicted high boiling point of approximately 325.6°C.[3] Its relatively non-polar nature, with a predicted LogP of 4.09, makes it an ideal candidate for analysis by gas chromatography.[3]

The core principle of this method is the separation of this compound from a sample matrix based on its volatility and interaction with a specific GC stationary phase. The sample is first vaporized in a heated injector and carried by an inert gas through a capillary column. The column's stationary phase, a 5% phenyl-methylpolysiloxane, is selected based on the "like dissolves like" principle, providing optimal interaction and retention for this moderately polar analyte.[4][5] As the analyte elutes from the column, it enters a mass spectrometer, which serves as the detector. Here, it is ionized, typically by electron ionization (EI), causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a unique chemical fingerprint, allowing for unambiguous identification, while the signal intensity provides precise quantification.

Materials and Instrumentation

Reagents and Standards
  • This compound: Analytical standard, ≥98% purity.

  • Methanol: HPLC or GC-grade (as diluent).

  • Helium: Carrier gas, 99.999% purity or higher.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

Instrumentation

The following table summarizes the instrumental setup. Equivalent instrumentation from other manufacturers may be used, but re-validation may be necessary.

ComponentSpecification
Gas Chromatograph Agilent 7890B GC System or equivalent, equipped with a split/splitless injector.
Mass Spectrometer Agilent 5977A Mass Selective Detector (MSD) or equivalent single quadrupole MS.
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane phase.
Autosampler Agilent 7693A or equivalent.
Data System MassHunter Workstation Software or equivalent Chromatography Data System (CDS).

Experimental Protocols

The overall experimental workflow is designed for clarity, reproducibility, and regulatory compliance.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation p1 Prepare Stock & Working Standards p2 Prepare Sample Solutions a1 System Suitability Test (SST) - Inject Standard - Verify Criteria p2->a1 a2 Sequence Acquisition - Blank (Methanol) - Standards (Calibration) - Samples a1->a2 d1 Process Chromatograms - Integrate Peaks a2->d1 d2 Generate Calibration Curve - Assess Linearity (r²) d1->d2 d3 Quantify Analyte in Samples d2->d3 d4 Perform Full Method Validation d3->d4

Fig 1. Overall workflow for the GC-MS analysis of this compound.
Standard and Sample Preparation

Causality: Methanol is chosen as the diluent due to its ability to readily dissolve the analyte and its high volatility, which ensures it does not interfere with the chromatography. All preparations are done in volumetric flasks to ensure the high degree of accuracy required for quantitative analysis.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Perform serial dilutions from the Primary Stock Solution using methanol to prepare a series of calibration standards. For a typical range, concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL are recommended.

  • Sample Solution (Target Conc. ~5 µg/mL): Accurately weigh the amount of test substance expected to contain ~0.5 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. If necessary, filter the solution through a 0.45 µm PTFE syringe filter.

  • Transfer all final solutions into 2 mL GC vials for analysis.

GC-MS Instrumental Method

The parameters below are optimized for the specified column and analyte. The high final oven temperature is necessary to ensure the elution of the high-boiling point analyte, while the splitless injection mode maximizes sensitivity, which is crucial for impurity analysis.

ParameterSettingRationale
Injector Splitless Mode, 280°CEnsures complete vaporization and quantitative transfer of the analyte to the column for trace analysis.
Injection Volume 1.0 µLStandard volume for capillary columns to prevent overloading.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good efficiency. Constant flow ensures stable retention times.
Oven Program - Initial Temp: 150°C, hold 1 min- Ramp: 20°C/min to 300°C- Hold: 5 minThe initial hold focuses the analyte. The ramp provides efficient separation. The final hold ensures elution.
MS Transfer Line 290°CPrevents analyte condensation between the GC and MS.
Ion Source Electron Ionization (EI), 230°C, 70 eVStandard EI energy for reproducible fragmentation and library matching.
Quadrupole Temp 150°CStandard setting for stable mass filtering.
Acquisition Mode Scan (m/z 40-350) and/or SIMScan mode for identification. Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.
SIM Ions (Quant/Qual) Quantifier: 211 (M+)Qualifiers: 168, 154The molecular ion (211) is used for quantification. Qualifier ions confirm identity.

System Suitability and Method Validation

A robust analytical method must be validated to prove it is fit for its intended purpose.[6] The validation protocol follows ICH Q2(R1) guidelines.[1]

G cluster_core Core Validation Parameters (ICH Q2) Specificity Specificity Method Validated GC-MS Method Specificity->Method Linearity Linearity & Range Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision (Repeatability & Intermediate) Precision->Method Limits LOD & LOQ Limits->Method Robustness Robustness Robustness->Method SST System Suitability Test (SST) (Pre-requisite) SST->Specificity SST->Linearity SST->Accuracy SST->Precision SST->Limits SST->Robustness

Fig 2. Logical framework for the validation of the analytical method.
System Suitability Test (SST)

Before any analysis, inject the 5.0 µg/mL working standard five times. The system is deemed suitable if the following criteria are met.

ParameterAcceptance Criteria
Peak Area %RSD ≤ 5.0%
Retention Time %RSD ≤ 1.0%
Tailing Factor (Asymmetry) 0.8 – 1.5
Validation Protocols
ParameterProtocolAcceptance Criteria
Specificity Analyze a methanol blank and a sample matrix blank (if applicable). No interfering peaks should be observed at the retention time of this compound.Peak response in blank < 10% of the LOQ response.
Linearity Analyze the calibration standards (e.g., 0.1 to 10.0 µg/mL) in triplicate. Plot a curve of peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.995.
Accuracy Perform recovery studies by spiking a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be within 90.0 – 110.0% for each level.[6]
Precision Repeatability (Intra-day): Analyze six replicate preparations of the sample solution (100% level) on the same day. Intermediate: Repeat on a different day with a different analyst.Repeatability: %RSD ≤ 5.0%. Intermediate: %RSD ≤ 10.0%.
LOQ/LOD Determine based on the signal-to-noise ratio (S/N). LOQ is the concentration with S/N ≈ 10; LOD is S/N ≈ 3. Verify LOQ precision by injecting six replicates.LOQ Precision: %RSD ≤ 20.0%.
Robustness Introduce small, deliberate variations to the method (e.g., flow rate ±0.1 mL/min, initial oven temp ±5°C) and analyze a standard.System suitability criteria must be met. Peak area should not change significantly.

Results and Discussion

Under the specified chromatographic conditions, this compound typically elutes at approximately 9.5 minutes, exhibiting excellent peak shape (low tailing).

Chromatogram and Mass Spectrum: (A representative chromatogram would be displayed here, showing a sharp, symmetrical peak at the expected retention time.)

The mass spectrum obtained via electron ionization provides definitive structural confirmation. Key fragments observed are:

  • m/z 211: Molecular ion [M]+, confirming the molecular weight.

  • m/z 168: Loss of a propyl radical (-C3H7), a common fragmentation for a butyl chain.

  • m/z 154: Further fragmentation, characteristic of the phenylpyridine core.

The combination of a unique retention time and a matching mass spectrum provides an exceptionally high degree of confidence in the identification of this compound.

Summary of Validation Results
Validation ParameterResultStatus
Linearity (r²) 0.9992Pass
Accuracy 98.5% - 103.2% RecoveryPass
Repeatability (%RSD) 1.8%Pass
Intermediate Precision (%RSD) 2.5%Pass
LOQ 0.1 µg/mL (S/N > 10, %RSD = 8.7%)Pass
LOD 0.03 µg/mL (S/N > 3)Pass
Specificity No interference observedPass
Robustness No significant impact on resultsPass

Conclusion

This application note describes a specific, linear, accurate, precise, and robust GC-MS method for the analysis of this compound. The simple sample preparation and use of standard instrumentation make it suitable for routine quality control in a pharmaceutical setting. The comprehensive validation protocol ensures that the method is reliable and produces data of high quality, meeting the rigorous standards of regulatory bodies.

References

A Note on the Subject Compound: 5-Butyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Dear Researcher,

Following a comprehensive literature and database review, it has been determined that specific, documented applications for 5-Butyl-2-phenylpyridine within the field of materials science are not presently established in publicly accessible scientific literature. While this molecule is available commercially and possesses the foundational phenylpyridine structure, its direct role and associated protocols in materials development are not yet characterized.

In the spirit of providing a valuable and scientifically rigorous guide, we have broadened the scope to address the parent class of molecules: Phenylpyridines . This class is of paramount importance in modern materials science, and the principles, protocols, and applications discussed herein are foundational. Researchers exploring derivatives like this compound can leverage this guide as a starting point for investigating its potential properties, using the established methodologies for well-known phenylpyridines as a blueprint.

The following guide will focus on the versatile and widely applied roles of phenylpyridines, particularly in the realm of organic electronics and photoredox catalysis.

Application Notes & Protocols: The Role of Phenylpyridines in Materials Science

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenylpyridines (ppy) are a class of bidentate ligands and functional molecules that have become indispensable in materials science. Their unique photophysical and electrochemical properties, stemming from a rigid structure and strong ligand field, make them ideal candidates for a range of applications. This guide provides an in-depth exploration of their role, focusing on their application as cyclometalating ligands in iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs) and as photosensitizers in photoredox catalysis. We will detail the underlying mechanisms, provide validated experimental protocols, and discuss the causality behind key procedural steps.

Part 1: Phenylpyridines in Organic Electronics - Iridium(III) Phosphorescent Emitters

The most prominent application of phenylpyridines is as the primary cyclometalating ligand in iridium(III) complexes, which are the cornerstone of phosphorescent emitters in modern OLEDs. The 2-phenylpyridine moiety chelates to the iridium center via the phenyl C- and pyridyl N-atoms, forming a highly stable five-membered ring. This C^N coordination creates a strong ligand field, which facilitates efficient intersystem crossing from the singlet to the triplet excited state, a critical step for harvesting triplet excitons and achieving high quantum efficiencies in OLEDs.

Mechanism of Electrophosphorescence

The process begins with the injection of electrons and holes into the organic layers of the OLED. These charge carriers recombine to form excitons, which are quasi-particles in either a singlet (25% probability) or triplet (75% probability) spin state. In fluorescent emitters, only the singlet excitons can decay radiatively, limiting the internal quantum efficiency (IQE) to 25%.

Iridium(III) complexes containing phenylpyridine ligands overcome this limitation. The strong spin-orbit coupling induced by the heavy iridium atom allows for efficient intersystem crossing (ISC) from the singlet to the triplet manifold. Subsequently, these triplet excitons can radiatively decay back to the ground state, a process known as phosphorescence. This allows for the harvesting of both singlet and triplet excitons, pushing the theoretical IQE towards 100%.

Workflow Diagram: From Synthesis to Device

OLED_Workflow cluster_synthesis Synthesis of Ir(ppy)3 cluster_device OLED Fabrication cluster_testing Characterization s1 React IrCl3 with 2-phenylpyridine s2 Purify by Column Chromatography s1->s2 s3 Final Purification by Sublimation s2->s3 d3 Co-deposit Host & Ir(ppy)3 (Emissive Layer) s3->d3 Dopant Material t1 Photoluminescence Spectroscopy s3->t1 Material for Photophysical Study d1 ITO Substrate Cleaning & Treatment d2 Deposit Hole Transport Layer (HTL) d1->d2 d2->d3 d4 Deposit Electron Transport Layer (ETL) d3->d4 d5 Deposit Cathode (e.g., Al) d4->d5 t2 Electroluminescence & I-V-L Testing d5->t2 Completed Device

Caption: Workflow for Ir(ppy)3-based OLED development.

Protocol 1: Synthesis of fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]

This protocol is a standard method for synthesizing the facial (fac) isomer of Ir(ppy)₃, which is the desired isomer for efficient phosphorescence.[1][2]

Causality: The reaction proceeds via a cyclometalation process where the C-H bond on the phenyl ring is activated and bonds to the iridium center.[2] Using an excess of 2-phenylpyridine drives the reaction to completion and also serves as a solvent at high temperatures. The synthesis is typically performed under an inert atmosphere to prevent oxidation of the iridium species.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-phenylpyridine (ppy)

  • Glycerol (as solvent) or a water/2-ethoxyethanol mixture

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus

  • Silica gel for column chromatography

  • Dichloromethane (DCM) and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine Iridium(III) chloride (1 equivalent) and 2-phenylpyridine (at least 3 equivalents, often a large excess is used). Add degassed glycerol to the flask.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to remove all oxygen.

  • Reflux: Heat the reaction mixture to reflux (typically >200 °C) under the inert atmosphere for 18-24 hours. The color of the solution should change, and a yellow-green precipitate will form.

  • Isolation: Cool the reaction to room temperature. Add deionized water or 1M HCl to precipitate the crude product fully.[3] Collect the yellow solid by vacuum filtration and wash thoroughly with water and then a non-polar solvent like hexanes to remove excess 2-phenylpyridine.

  • Purification: The primary purification is performed using silica gel column chromatography.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the solution onto a silica gel column.

    • Elute with a solvent system such as a DCM/hexanes gradient. The bright yellow-green band corresponding to fac-Ir(ppy)₃ should be collected. The minor, less emissive meridional (mer) isomer may also be present and can be separated.

  • Final Product: Evaporate the solvent from the collected fractions to yield the purified fac-Ir(ppy)₃ as a bright yellow-green powder. For high-purity applications like OLEDs, further purification by temperature-gradient sublimation is required.[3]

Protocol 2: Fabrication of a Simple Phosphorescent OLED

This protocol outlines the fabrication of a basic multilayer OLED device using thermal evaporation, with Ir(ppy)₃ as the phosphorescent dopant.

Causality: The device architecture is designed to facilitate balanced injection of holes and electrons into the emissive layer (EML). The layers have specific functions: the Hole Transport Layer (HTL) facilitates hole injection from the anode, the Electron Transport Layer (ETL) facilitates electron injection from the cathode, and the host material in the EML provides a medium for charge transport and exciton formation on the Ir(ppy)₃ guest molecules.[3][4]

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Material (e.g., TAPC)

  • Host Material for EML (e.g., TCTA or CBP)

  • fac-Ir(ppy)₃ (sublimation-purified)

  • Electron Transport Material (e.g., TmPyPB or Alq₃)[3][5]

  • Electron Injection Layer (e.g., Lithium Fluoride, LiF)

  • Cathode Material (e.g., Aluminum, Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

Procedure:

  • Substrate Preparation: Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma immediately before loading into the evaporation chamber to increase the ITO work function and remove organic residues.[3][5]

  • Layer Deposition: Load the organic materials and metals into separate crucibles in the thermal evaporation chamber. Deposit the layers sequentially onto the ITO substrate under high vacuum.

    • HTL: Deposit ~40 nm of TAPC.

    • EML: Co-evaporate TCTA (host) and Ir(ppy)₃ (dopant). A typical doping concentration is 6-10 wt%. The total thickness of this layer is typically 20-30 nm. The evaporation rates must be precisely controlled to achieve the correct doping ratio.

    • ETL: Deposit ~30 nm of TmPyPB.

    • EIL: Deposit a thin layer (~1 nm) of LiF to facilitate electron injection.[3]

    • Cathode: Deposit ~100 nm of Aluminum to serve as the cathode.[3]

  • Encapsulation: After deposition, the device must be encapsulated in an inert environment (e.g., a glovebox) using a UV-cured epoxy and a glass lid to prevent degradation from atmospheric oxygen and moisture.

  • Testing: Characterize the device by measuring its current-voltage-luminance (I-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

Photophysical Data for Phenylpyridine-based Iridium Complexes

The photophysical properties of these complexes can be tuned by modifying the phenylpyridine ligand. Electron-donating or withdrawing groups can alter the HOMO/LUMO energy levels, thereby changing the emission color and efficiency.[6]

ComplexEmission Peak (λₑₘ)Photoluminescence Quantum Yield (Φₚₗ)Lifetime (τ)Reference
fac-Ir(ppy)₃~512 nm (Green)~97-100%~2 µs[7][8]
fac-Ir(ppy-F₂)₃~470 nm (Blue)High~1.1 µsN/A
fac-Ir(btp)₂ (acac)~615 nm (Red)~20%~0.8 µsN/A

Note: Data for fluorinated (ppy-F₂) and benzothienylpyridine (btp) derivatives are representative examples of color tuning.

Part 2: Phenylpyridines in Photoredox Catalysis

Beyond OLEDs, phenylpyridine-based iridium complexes like Ir(ppy)₃ are powerful photoredox catalysts. Upon absorption of light, the complex is excited to a long-lived triplet state. This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to mediate single-electron transfer (SET) reactions with organic substrates.

Mechanism of Photoredox Catalysis

Photoredox_Cycle Ir3 Ir(III) Ir3_star *[Ir(III)] Ir3->Ir3_star hν (Light) Ir4 Ir(IV) Ir3_star->Ir4 Oxidative Quenching (Accepts e⁻ from Substrate) Ir2 Ir(II) Ir3_star->Ir2 Reductive Quenching (Donates e⁻ to Substrate) Ir4->Ir3 Reductive Turnover (Donates e⁻ to Substrate) Ir2->Ir3 Oxidative Turnover (Accepts e⁻ from Substrate)

Caption: General catalytic cycles for Ir(ppy)3.

The excited state [Ir(ppy)₃]* can participate in two primary quenching pathways:

  • Oxidative Quenching: The excited complex accepts an electron from a donor substrate, generating a reduced substrate radical and the oxidized Ir(IV) species. The Ir(IV) species then completes the cycle by being reduced back to Ir(III).

  • Reductive Quenching: The excited complex donates an electron to an acceptor substrate, forming an oxidized substrate and the reduced Ir(II) species. The Ir(II) species is then oxidized back to the ground state Ir(III) to complete the cycle.

The high reduction potential of the excited state of Ir(ppy)₃ makes it a particularly strong photoreducing agent.[2]

Protocol 3: General Procedure for a Photoredox-Catalyzed Reaction

This protocol provides a general setup for performing a photoredox reaction, such as an atom transfer radical polymerization (ATRP) or a reductive dehalogenation.

Causality: The reaction must be thoroughly degassed because triplet excited states are efficiently quenched by molecular oxygen, which would inhibit the catalytic cycle. The choice of light source is critical; its emission spectrum must overlap with the absorption spectrum of the photocatalyst (for Ir(ppy)₃, this is typically in the violet-blue region, ~425 nm).[8]

Materials:

  • fac-Ir(ppy)₃ (or other desired photocatalyst)

  • Substrates and reagents for the specific reaction

  • Anhydrous, degassed solvent (e.g., DMF, DMSO, or MeCN)

  • Schlenk flask or reaction vial with a septum

  • Light source (e.g., Blue LED strip, 450 nm)

  • Stir plate and stir bar

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a Schlenk flask, add the photocatalyst (typically 0.1-2 mol%), the substrates, and a magnetic stir bar.

  • Degassing: Seal the flask with a septum and purge with an inert gas. Add the degassed solvent via syringe. Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.

  • Initiation: Place the sealed, degassed reaction flask on a stir plate. Position the light source (e.g., wrap the flask with a blue LED strip) to ensure even illumination. A fan may be used to maintain room temperature.

  • Reaction Monitoring: Allow the reaction to stir under illumination for the required time (can range from minutes to 48 hours). Monitor the reaction progress by taking aliquots (via a degassed syringe) for analysis by TLC, GC-MS, or NMR.

  • Workup: Once the reaction is complete, turn off the light source. The workup procedure is dependent on the specific reaction but typically involves quenching the reaction, extracting the product with an organic solvent, and purifying by column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Butyl-2-phenylpyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-butyl-2-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we address specific challenges you may encounter during purification, offering practical, field-tested solutions and the scientific rationale behind them.

Troubleshooting Guide

This section is structured to help you diagnose and resolve common issues encountered during the column chromatography of this compound.

Issue 1: Poor Separation of this compound from Impurities

Q: My primary challenge is achieving baseline separation between this compound and closely eluting impurities. What adjustments can I make to my column chromatography protocol?

A: This is a frequent challenge, especially with impurities that have similar polarities to the target compound. A systematic approach to optimizing your separation is crucial.

Root Cause Analysis:

  • Insufficient Stationary Phase Interaction: The choice of stationary phase and its preparation are fundamental. For nonpolar compounds like this compound, silica gel is a standard choice.[1] However, the activity of the silica can vary.

  • Inadequate Mobile Phase Strength: The eluent composition directly dictates the retention and separation of compounds.[2] An improperly selected mobile phase will lead to either co-elution or excessive band broadening.

Troubleshooting Workflow:

start Poor Separation check_tlc Re-evaluate TLC Conditions start->check_tlc adjust_solvent Optimize Mobile Phase Polarity check_tlc->adjust_solvent Rf not optimal isocratic_vs_gradient Consider Gradient Elution adjust_solvent->isocratic_vs_gradient Still poor resolution final_product Achieved Separation adjust_solvent->final_product Issue resolved check_loading Assess Sample Loading Technique isocratic_vs_gradient->check_loading Band broadening observed isocratic_vs_gradient->final_product Issue resolved check_loading->final_product Issue resolved

Caption: Troubleshooting workflow for poor separation.

Step-by-Step Solutions:

  • Re-evaluate Your TLC Analysis: Before scaling up to a column, ensure your Thin-Layer Chromatography (TLC) shows good separation. The ideal Rf value for the target compound is between 0.2 and 0.3 to ensure efficient separation on the column.[1][3]

  • Optimize the Mobile Phase:

    • Systematic Solvent Screening: this compound is a relatively nonpolar aromatic compound. Start with a nonpolar solvent system like hexane/ethyl acetate and systematically vary the ratio.[4]

    • Solvent Polarity: If separation is poor, decrease the polarity of the mobile phase (increase the proportion of hexane). This will increase the retention time on the silica gel and may improve resolution.

    • Alternative Solvents: Consider replacing ethyl acetate with dichloromethane or diethyl ether to alter the selectivity of the separation.[4]

  • Implement Gradient Elution: If a single solvent mixture (isocratic elution) fails to resolve all components, a gradient elution is recommended.[5]

    • Protocol: Start with a low polarity mobile phase (e.g., 1-2% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 10-15% ethyl acetate).[3] This will elute nonpolar impurities first, followed by your target compound, and then more polar impurities.

    • Advantages: Gradient elution often results in sharper peaks and better resolution for complex mixtures.[5][6]

  • Sample Loading Technique:

    • Dry Loading: For compounds that are not highly soluble in the initial mobile phase, dry loading is preferable.[7][8] Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.

    • Wet Loading: If using wet loading, dissolve the sample in the minimum amount of the initial mobile phase to ensure a narrow starting band.[8]

Issue 2: Peak Tailing of this compound

Q: I am observing significant peak tailing for my compound, leading to cross-contamination of fractions. What is the cause and how can I fix it?

A: Peak tailing for pyridine derivatives on silica gel is a classic problem.

Root Cause Analysis:

  • Acid-Base Interactions: The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with the acidic silanol groups (Si-OH) on the surface of the silica gel.[9][10] This strong, secondary interaction leads to a non-ideal elution profile.

Troubleshooting Workflow:

start Peak Tailing add_base Add a Basic Modifier to Eluent start->add_base change_stationary_phase Use a Different Stationary Phase add_base->change_stationary_phase Tailing persists symmetrical_peak Symmetrical Peak Achieved add_base->symmetrical_peak Issue resolved check_concentration Evaluate Sample Concentration change_stationary_phase->check_concentration If still tailing change_stationary_phase->symmetrical_peak Issue resolved check_concentration->symmetrical_peak Issue resolved

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

  • Mobile Phase Modification with a Competing Base:

    • Triethylamine (TEA): Add a small amount of triethylamine (typically 0.1-1% by volume) to your mobile phase.[9] The more basic TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your pyridine compound. This minimizes the secondary interactions causing the tailing.

    • Ammonia: A solution of ammonia in methanol (e.g., 2M) can also be used as a polar modifier in a dichloromethane-based eluent system, which is effective for moving stubborn amines.[4]

  • Change of Stationary Phase:

    • Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.[11] Alumina has fewer acidic sites and can provide better peak shapes for basic compounds.

    • Deactivated Silica: Use silica gel that has been "end-capped" or otherwise deactivated to reduce the number of free silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[9] If you suspect this, reduce the amount of crude material loaded onto the column.

Issue 3: Low Recovery of the Purified Product

Q: After column chromatography, the yield of my purified this compound is significantly lower than expected. What are the potential causes?

A: Low recovery can be frustrating and can stem from several factors.

Root Cause Analysis:

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.

  • Compound Instability: The compound may be degrading on the acidic silica gel.

  • Improper Fraction Collection: The product may have eluted in a broader range of fractions than anticipated.

Step-by-Step Solutions:

  • Check for Irreversible Adsorption: As with peak tailing, the acidic nature of silica can lead to strong, sometimes irreversible, binding of basic compounds. The addition of a base like triethylamine to the eluent can help mitigate this.[12]

  • Assess Compound Stability:

    • 2D TLC Test: To check for degradation on silica, perform a two-dimensional TLC.[8]

      • Spot your compound on one corner of a square TLC plate.

      • Run the plate in a suitable solvent system.

      • Dry the plate, rotate it 90 degrees, and run it again in the same solvent system.

      • If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear off the diagonal.[8]

    • If degradation is observed, consider using a more inert stationary phase like deactivated silica or alumina.[9]

  • Thorough Fraction Analysis:

    • Do not rely solely on visual cues (e.g., UV lamp) to identify your product-containing fractions.

    • Analyze a wider range of fractions by TLC, including those before and after the main spot is expected. Your product may have eluted earlier or later than anticipated, or band broadening may have caused it to spread across more fractions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: Given its structure (a nonpolar butyl group and a phenyl group), this compound is a relatively nonpolar compound. A good starting point would be a mixture of hexane and ethyl acetate.[4] Begin with a low polarity mixture, such as 98:2 hexane:ethyl acetate, and increase the polarity as needed based on TLC analysis.

Q2: Should I use isocratic or gradient elution?

A2: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: If your TLC shows good separation between your target compound and all impurities with a single solvent mixture, isocratic elution is simpler and can be effective.[6]

  • Gradient Elution: If there are multiple impurities with a range of polarities, a gradient elution will likely provide a better and faster separation.[5][13] It is particularly useful for separating compounds that are far apart in polarity.

Q3: How much silica gel should I use for my column?

A3: A general rule of thumb is to use a ratio of 30:1 to 50:1 of silica gel to crude product by weight for moderately difficult separations.[1] For very difficult separations, this ratio may need to be increased.

Q4: What are the best practices for packing a silica gel column?

A4: Proper column packing is critical to avoid cracks and channels in the stationary phase, which lead to poor separation.

  • Slurry Packing (Wet Packing): This is the most common and reliable method.[11][14]

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to help the silica settle into a uniform bed.[15]

    • Add a thin layer of sand on top of the silica to prevent disturbance when adding the eluent.[7]

Q5: How can I visualize this compound on a TLC plate?

A5: Due to the aromatic rings in its structure, this compound should be readily visible under a UV lamp (at 254 nm) as a dark spot on a fluorescent TLC plate.[16] Staining with iodine vapor can also be an effective visualization technique for many organic compounds.[16]

Experimental Protocols

Protocol 1: Developing an Optimal Eluent System using TLC
  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto several TLC plates.

  • Prepare different eluent mixtures with varying ratios of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). For example, 99:1, 98:2, 95:5, and 90:10 hexane:ethyl acetate.

  • Develop the TLC plates in these different solvent systems.

  • Visualize the plates under a UV lamp.

  • The optimal eluent system is one that gives your target compound an Rf value of approximately 0.2-0.3 and shows the best separation from impurities.[1]

Protocol 2: Step-by-Step Flash Column Chromatography (Gradient Elution)
  • Column Preparation:

    • Select a column of appropriate size for the amount of material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.[14]

    • Add a thin layer of sand.[7]

    • Prepare a slurry of silica gel (e.g., 230-400 mesh for flash chromatography) in the initial, least polar solvent (e.g., 100% hexane or 1% ethyl acetate in hexane).[11]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, tapping the column to ensure even packing.[15]

    • Add a protective layer of sand on top of the packed silica.[7]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.[7]

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin eluting with the initial, low-polarity solvent.

    • Gradually increase the polarity of the eluent according to a predetermined gradient (e.g., increase ethyl acetate content by 1-2% every 50-100 mL of eluent).

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting fractions onto TLC plates and developing them in your optimized TLC solvent system.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Summary Table
ParameterRecommended Value/MethodRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of nonpolar compounds.[1][11]
Mobile Phase Hexane/Ethyl AcetateGood for separating nonpolar to moderately polar compounds.[4]
Elution Mode Gradient (e.g., 1% to 15% EtOAc in Hexane)Provides better resolution for complex mixtures with varying polarities.[5]
TLC Rf of Target 0.2 - 0.3Optimal for good separation on a column.[1][3]
Peak Tailing Modifier 0.1 - 1% Triethylamine (TEA)Neutralizes acidic silanol groups on silica, improving peak shape for basic compounds.[9]
Loading Technique Dry LoadingPrevents band broadening for samples with limited solubility in the initial eluent.[7][8]

References

Technical Support Center: Synthesis of 5-Butyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Butyl-2-phenylpyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The insights provided herein are based on established chemical principles and peer-reviewed literature to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and versatile methods for constructing the this compound scaffold are palladium-catalyzed cross-coupling reactions and the Kröhnke pyridine synthesis.

  • Suzuki-Miyaura Coupling: This is a highly popular method involving the reaction of a pyridine derivative with a boronic acid or ester. For this target, the reaction would be between either (A) 5-butyl-2-halopyridine and phenylboronic acid or (B) 2-phenyl-5-halopyridine and butylboronic acid. The former is generally more common due to the commercial availability of starting materials. This reaction is valued for its high functional group tolerance and generally good yields.[1][2]

  • Kröhnke Pyridine Synthesis: This classical method involves the condensation of an α-pyridinium methyl ketone salt (e.g., derived from acetophenone) with an α,β-unsaturated carbonyl compound in the presence of an ammonia source like ammonium acetate.[3][4] It is a powerful tool for creating highly substituted pyridines.[3][5]

Q2: Which starting materials should I choose for a Suzuki-Miyaura coupling approach?

A2: For the synthesis of this compound, the most practical Suzuki coupling strategy involves reacting 5-butyl-2-chloropyridine or 5-butyl-2-bromopyridine with phenylboronic acid .

  • Choice of Halide: Bromo- and iodopyridines are more reactive than chloropyridines and typically undergo oxidative addition to the palladium catalyst more readily.[6] However, chloropyridines are often more cost-effective. If you are struggling with the reactivity of a chloropyridine, switching to the corresponding bromopyridine is a common and effective troubleshooting step.

Q3: My boronic acid seems to be degrading, leading to low yields. Why does this happen?

A3: Boronic acids are susceptible to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[6] This is a very common cause of yield loss in Suzuki couplings. It can be accelerated by factors such as elevated temperatures, extended reaction times, and the presence of acidic protons in the reaction mixture. 2-Heteroaryl boronic acids are particularly prone to this issue.[6] Using boronic esters (e.g., pinacol esters) can sometimes improve stability.

Troubleshooting Guide: Low Yield and Side Reactions

This section addresses specific experimental issues in a problem-and-solution format, focusing primarily on the Suzuki-Miyaura coupling, which is often the preferred method.

Problem 1: My Suzuki-Miyaura reaction has stalled or shows low conversion.

  • Potential Cause A: Inactive Catalyst

    • Explanation: The active catalyst in a Suzuki coupling is a Pd(0) species.[1] If the pre-catalyst (typically a Pd(II) salt) is not properly reduced in situ, or if the active Pd(0) catalyst precipitates as palladium black, the catalytic cycle will stop.[7]

    • Solution:

      • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

      • Select an Appropriate Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich chloropyridines, bulky and electron-rich phosphine ligands like RuPhos or P(tBu)3 can significantly improve yields.[8]

  • Potential Cause B: Ineffective Base or Solvent System

    • Explanation: The base plays a critical role in the transmetalation step of the catalytic cycle. The choice of base and solvent is interdependent and crucial for success.

    • Solution:

      • Base Selection: An aqueous solution of a base like Na2CO3, K2CO3, or K3PO4 is standard.[8][9] K3PO4 is a stronger base and can be effective in more challenging couplings.[10]

      • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) with water is often necessary to dissolve both the organic substrates and the inorganic base.[6][10] The presence of water can also facilitate the transmetalation step.[10]

Problem 2: I'm observing significant amounts of undesired side products.

  • Side Product A: Homocoupling (Biphenyl or 5,5'-Dibutyl-2,2'-bipyridine)

    • Explanation: Homocoupling occurs when two molecules of the same starting material react with each other. For instance, two molecules of phenylboronic acid can couple to form biphenyl, or two molecules of the halopyridine can form a bipyridine. This is a common byproduct in Suzuki reactions.[7]

    • Solution:

      • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid partner. This can help favor the desired cross-coupling pathway.

      • Lower Catalyst Loading: High palladium concentrations can sometimes promote homocoupling. Try reducing the catalyst loading to 1-2 mol %.

      • Strict Anaerobic Conditions: Oxygen can facilitate the oxidative homocoupling of boronic acids. Ensure the reaction is thoroughly deoxygenated.

  • Side Product B: Dehalogenation (Formation of Butylpyridine)

    • Explanation: The starting halopyridine can be reduced, replacing the halogen with a hydrogen atom. This is known as dehalogenation or hydrodehalogenation.[6][7] It can occur if a hydride species is generated in the reaction, which can then undergo reductive elimination with the aryl group from the palladium complex.[6]

    • Solution:

      • Choice of Base/Solvent: Avoid bases or solvents that can act as hydride sources, such as those containing alcohol impurities. Using anhydrous solvents can sometimes mitigate this issue.

      • Ligand Choice: Some ligands are more prone to decomposition pathways that can generate hydrides. Experimenting with different phosphine ligands may be necessary.

Problem 3: The final product is difficult to purify.

  • Potential Cause: Similar Polarity of Product and Byproducts

    • Explanation: The desired this compound is a relatively nonpolar aromatic compound. Byproducts like biphenyl (from homocoupling) or residual starting materials can have very similar polarities, making separation by standard column chromatography challenging.

    • Solution:

      • Acid-Base Extraction: Pyridine is a basic compound. The crude product can be dissolved in a nonpolar organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine product will move into the aqueous layer as a salt, while non-basic impurities like biphenyl will remain in the organic layer. The aqueous layer can then be collected, neutralized with a base (e.g., NaOH), and re-extracted with an organic solvent to recover the purified product.

      • Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be a highly effective purification method.

      • Complexation: In difficult cases, pyridine can be temporarily complexed with a metal salt like ZnCl2, precipitated, filtered, and then regenerated by treatment with a strong base.[11]

Optimized Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reaction: 5-Butyl-2-bromopyridine + Phenylboronic acid → this compound

Materials:

  • 5-Butyl-2-bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2 (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2 mol %)

  • Potassium Carbonate (K2CO3) (3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-butyl-2-bromopyridine, phenylboronic acid, Pd(dppf)Cl2, and K2CO3.

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of halopyridine). The mixture should be a suspension.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0% to 10% ethyl acetate in hexanes) to yield the pure this compound.

Data Summary Table: Condition Screening
Entry Palladium Catalyst Base Solvent Yield (%) Notes
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O~60%Standard conditions, moderate yield.
2Pd(dppf)Cl2K2CO3Dioxane/H2O>85% Recommended. Good for less reactive halides.[10]
3Pd2(dba)3 / P(tBu)3K3PO4Dioxane~80%Effective for chloropyridine substrates.[8]
4Pd(OAc)2Cs2CO3DMF~75%Alternative conditions, may require higher temperatures.

Visual Troubleshooting and Workflow

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction for this synthesis.

G start Low Yield (<50%) check_reagents Verify Reagent Quality (Halide, Boronic Acid, Solvent) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sub_reagents1 Boronic Acid Degradation? (Protodeboronation) check_reagents->sub_reagents1 sub_conditions1 Catalyst Inactive? check_conditions->sub_conditions1 sub_conditions3 Base/Solvent Ineffective? check_conditions->sub_conditions3 sub_side_reactions Major Side Products Observed? check_conditions->sub_side_reactions sub_reagents2 Use Boronic Ester or Fresh Boronic Acid sub_reagents1->sub_reagents2 Yes end_node Optimized Yield sub_reagents2->end_node sub_conditions2 Ensure Strict Anaerobic Conditions Change Ligand (e.g., RuPhos) Use Fresh Catalyst sub_conditions1->sub_conditions2 Yes sub_conditions2->end_node sub_conditions4 Screen Bases (K2CO3, K3PO4) Ensure Biphasic System (Dioxane/H2O) sub_conditions3->sub_conditions4 Yes sub_conditions4->end_node side_homo Homocoupling -> Lower Catalyst Loading Adjust Stoichiometry sub_side_reactions->side_homo Yes side_dehalo Dehalogenation -> Use Anhydrous Solvent Screen Different Ligands sub_side_reactions->side_dehalo Yes side_homo->end_node side_dehalo->end_node

Caption: A decision tree for troubleshooting low yields in the Suzuki-Miyaura synthesis.

References

Technical Support Center: Optimization of Suzuki Coupling for Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving sterically hindered substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming carbon-carbon bonds with challenging molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments, grounded in mechanistic principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Hurdles

This section is structured in a question-and-answer format to directly address the most pressing challenges in hindered Suzuki couplings.

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with a di-ortho-substituted aryl halide and a bulky boronic acid is giving me very low to no yield of the desired product. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in sterically demanding Suzuki couplings is a common issue and can stem from several factors, primarily related to the sluggishness of key steps in the catalytic cycle due to steric hindrance.[1] The oxidative addition and/or reductive elimination steps are often significantly impeded.[1]

Here is a systematic approach to troubleshoot this problem:

  • Evaluate Your Catalyst System:

    • Ligand Choice is Critical: For hindered substrates, standard ligands like triphenylphosphine are often ineffective. You require bulky, electron-rich ligands that promote both oxidative addition and reductive elimination.[1][2]

      • Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent first choices.[1][3]

      • N-heterocyclic carbenes (NHCs) offer another powerful class of ligands known for their high activity with hindered substrates.[4]

      • Specialized ligands like BI-DIME and AntPhos have been developed specifically for extremely hindered couplings.[5][6][7]

    • Palladium Source: Ensure your palladium source is active. While Pd(PPh₃)₄ can be used, Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable ligand are often more effective.[8] Using a pre-formed catalyst (precatalyst) can also lead to more reproducible results.

  • Optimize Reaction Conditions:

    • Increase Temperature: Hindered couplings often require more "forcing" conditions.[1] If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C, solvent permitting. Microwave irradiation can also be a valuable tool to accelerate slow reactions.[4]

    • Choice of Base and Solvent: The base is crucial for the transmetalation step.[9] For hindered substrates, a stronger base may be necessary.

      • Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.[10]

      • Stronger bases like potassium tert-butoxide (t-BuOK) can be effective, particularly with NHC ligands.[4]

      • The solvent should be chosen to ensure the solubility of all components at the reaction temperature. Dioxane, toluene, or THF are common choices.[4][11] A combination of an organic solvent with water is also frequently employed.[12]

Experimental Protocol: A Starting Point for Optimization

Here is a general protocol for a trial reaction with a hindered substrate:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and base (e.g., K₃PO₄, 3.0 equiv).

  • Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., dioxane/water 4:1, 0.1 M concentration relative to the aryl halide).

  • Heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Issue 2: Significant Homocoupling of the Boronic Acid

Question: I am observing a significant amount of homocoupling product from my boronic acid, which is complicating purification. What causes this side reaction and how can I minimize it?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is often a result of oxygen in the reaction mixture.[1] It can also be promoted by certain Pd(II) species.[1]

Troubleshooting Strategies:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure that your solvent is thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[1] Also, ensure the reaction vessel is properly purged with an inert gas.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources which may require an in-situ reduction step.

  • Ligand Effects: The choice of ligand can also influence the extent of homocoupling. Bulky ligands can disfavor the formation of the homocoupled product.[10]

  • Control of Reaction Temperature: In some cases, running the reaction at a slightly lower temperature, if the main reaction still proceeds, can reduce the rate of side reactions.

Issue 3: Protodeboronation of the Boronic Acid

Question: My boronic acid is being consumed, but I am not getting the desired product. Instead, I am observing the formation of the corresponding arene, indicating protodeboronation. How can I prevent this?

Answer:

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and can be exacerbated by the presence of water and certain bases.[13]

Mitigation Strategies:

  • Anhydrous Conditions: If possible, try running the reaction under strictly anhydrous conditions. Use anhydrous solvents and bases.

  • Milder Base: If you are using a strong, aqueous base, consider switching to a milder, non-aqueous base like potassium fluoride (KF).[9]

  • Protect the Boronic Acid: Boronic acids can be converted to more stable derivatives like boronate esters (e.g., pinacol esters) or trifluoroborate salts, which are less prone to protodeboronation.[14] Diethanolamine can also be used to form stable, crystalline adducts that can be used directly in the coupling reaction.[15]

  • Reaction Rate: Increasing the rate of the desired Suzuki coupling can help it outcompete the protodeboronation reaction. This can be achieved by using a more active catalyst system or higher temperatures.

Frequently Asked Questions (FAQs)

Q1: Which type of ligand is generally best for hindered Suzuki couplings?

A1: There is no single "best" ligand, as the optimal choice is often substrate-dependent. However, bulky, electron-rich monophosphine ligands are generally the most effective. The Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are considered the state-of-the-art for these challenging transformations.[1][2][4]

Q2: Can I use aryl chlorides for hindered Suzuki couplings?

A2: Yes, but aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[16] To successfully couple hindered aryl chlorides, you will likely need a highly active catalyst system, such as one employing a Buchwald-type ligand or an NHC ligand, and more forcing reaction conditions (higher temperature, longer reaction time).[16]

Q3: What is the role of water in my Suzuki coupling reaction?

A3: Water can play several roles. It can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[17][18] However, as mentioned earlier, it can also promote protodeboronation.[19] The need for water is dependent on the specific base and solvent system used.

Q4: My boronic acid is a solid that is not very soluble in the reaction solvent. What should I do?

A4: Poor solubility can significantly hinder the reaction rate. You can try a different solvent or a solvent mixture in which all components are soluble at the reaction temperature. Alternatively, converting the boronic acid to a more soluble boronate ester (e.g., a pinacol ester) can be a good strategy.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R¹-Pd(II)L_n-X OxAdd->PdII R¹-X Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 [R²-B(OH)₃]⁻ RedElim Reductive Elimination RedElim->Pd0 R¹-R² Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base Boronate->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Hindered Suzuki Couplings

Caption: A decision-making workflow for troubleshooting hindered Suzuki couplings.

Summary of Recommended Conditions for Hindered Substrates

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a suitable precatalyst (e.g., XPhos Pd G3)Provides a reliable source of the active Pd(0) catalyst.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs)Accelerates the rate-limiting oxidative addition and reductive elimination steps.[1]
Base K₃PO₄, Cs₂CO₃, t-BuOKStronger bases are often required to facilitate transmetalation with hindered substrates.[4][10]
Solvent Dioxane, Toluene, THF (often with a small amount of water)Ensures solubility of reactants and intermediates.[4][11]
Temperature 100-120 °CProvides the necessary energy to overcome the high activation barriers of hindered couplings.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxygen-mediated side reactions like homocoupling.

References

Technical Support Center: Scaling the Synthesis of 5-Butyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers engaged in the synthesis of 5-Butyl-2-phenylpyridine. This guide is structured to provide practical, field-tested advice, moving beyond simple protocols to explain the underlying chemical principles essential for successful scale-up. We will focus on the most robust and scalable synthetic strategy, the Suzuki-Miyaura cross-coupling reaction, and address the common pitfalls encountered during its execution.

Recommended Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical biaryls like this compound is most reliably achieved via a palladium-catalyzed cross-coupling reaction.[1] While two primary disconnection approaches exist, our extensive experience indicates that coupling 5-bromo-2-phenylpyridine with an n-butylboron reagent is the most efficient and scalable route. This strategy circumvents the notorious "2-pyridyl problem," where the nitrogen atom of a 2-halopyridine can poison the palladium catalyst, leading to poor reactivity and low yields.[2][3]

The recommended workflow is outlined below:

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product & Purification SM1 5-Bromo-2-phenylpyridine Reaction Pd Catalyst Ligand Base Solvent SM1->Reaction SM2 n-Butylboronic Acid SM2->Reaction Product Crude this compound Reaction->Product Work-up Purified Pure Product Product->Purified Purification

Caption: Recommended workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific challenges in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Part 1: Reagent & Reaction Setup

Q1: My Suzuki-Miyaura reaction is giving a very low yield or failing completely. What are the first things I should check?

A1: A failed Suzuki coupling can almost always be traced back to one of three areas: (1) compromised reagents, (2) an oxygen-contaminated environment, or (3) an inappropriate choice of catalyst/base/solvent.

Start with a systematic check of your setup:

  • Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen.[4][5] Ensure your reaction flask was properly flame-dried or oven-dried and that you have used standard techniques (e.g., evacuating and backfilling with argon or nitrogen at least three times) to establish an inert atmosphere.[6]

  • Reagent Quality:

    • Boronic Acid: n-Butylboronic acid can degrade via dehydration to form a cyclic trimer (a boroxine) or through protodeboronation.[7] Use a freshly opened bottle or a sample that has been stored in a desiccator. If in doubt, run a quick NMR of the boronic acid to ensure its integrity.

    • Aryl Halide: Verify the purity of your 5-bromo-2-phenylpyridine. Impurities from its synthesis can interfere with the catalyst.

    • Solvent & Base: Use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a common cause of catalyst deactivation.[4] Ensure your base is a fine, dry powder; clumpy base has poor solubility and surface area.

Q2: I suspect my n-butylboronic acid is the problem. How can I mitigate issues with boronic acid stability and reactivity?

A2: This is a common issue. Protodeboronation, the undesired cleavage of the C-B bond, is a primary off-target reaction pathway.[5]

  • Use Stoichiometry to Your Advantage: Use a slight excess of the boronic acid (typically 1.2 to 1.5 equivalents). This ensures that even if a small amount degrades, the aryl halide remains the limiting reagent.

  • Consider Boronate Esters: While n-butylboronic acid is generally robust, converting it to a more stable boronate ester, such as a pinacol ester, can prevent decomposition.[8] However, this adds a synthetic step.

  • Base Selection: The choice of base is critical. While strong bases are needed for the transmetalation step, overly harsh conditions can accelerate protodeboronation.[5] For this substrate, potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to promote the reaction but generally minimizes side reactions.[9]

Q3: How do I choose the optimal palladium catalyst and ligand for coupling with a pyridine derivative?

A3: While the halogen is not at the problematic 2-position, the pyridine nitrogen can still interact with the palladium center. Therefore, a carefully selected catalyst system is crucial.

  • Rationale: You need a catalyst system that favors the rate of oxidative addition and reductive elimination over potential catalyst inhibition. This is achieved by using bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote the oxidative addition step, and their steric bulk facilitates the final C-C bond-forming reductive elimination.[7]

  • Recommendations: Pre-formed palladium precatalysts are highly recommended for scalability and reproducibility as they are air-stable and form the active Pd(0) species in situ.[6]

Catalyst SystemLigand TypeKey Advantages & Considerations
XPhos-Pd-G3 Buchwald-type biaryl phosphineExcellent for sterically hindered and heteroaromatic substrates. High activity allows for low catalyst loading.
SPhos-Pd-G2 Buchwald-type biaryl phosphineSimilar to XPhos, very high activity. Often a top performer for challenging couplings.
Pd(dppf)Cl₂ Ferrocenyl phosphineA classic, robust catalyst. Good for initial screening but may require higher temperatures or loadings than G2/G3 catalysts.[10]
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Requires careful handling due to air sensitivity. Often less active for challenging substrates compared to modern ligands.

Recommendation: Start with XPhos-Pd-G3 or SPhos-Pd-G2 at 1-2 mol% loading for the highest probability of success.

Part 2: Side Reactions & Scale-Up

Q4: Besides my desired product, I'm seeing two major impurities in my crude analysis. What are they and how can I prevent them?

A4: The two most common side products in Suzuki couplings are the homocoupled boronic acid (octane, in this case) and the protodeboronated starting material (2-phenylpyridine).

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Verify Reagent Purity (Boronic Acid, Halide, Base) Start->Check_Reagents Check_Inert Ensure Rigorous Inert Atmosphere Start->Check_Inert Check_Params Review Reaction Parameters (Catalyst, Solvent, Temp) Start->Check_Params Impurity_Analysis Analyze Side Products (LC-MS / GC-MS) Check_Reagents->Impurity_Analysis Check_Inert->Impurity_Analysis Check_Params->Impurity_Analysis Homocoupling Homocoupling Observed (e.g., Octane) Impurity_Analysis->Homocoupling O2 Contamination Protodeboronation Protodeboronation Observed (e.g., 2-phenylpyridine) Impurity_Analysis->Protodeboronation Excess H2O / Harsh Base No_Reaction Starting Material Remains Impurity_Analysis->No_Reaction Suboptimal Conditions Sol_Homocoupling Improve Degassing Use Fresh Catalyst Homocoupling->Sol_Homocoupling Sol_Protodeboronation Use Milder Base (K3PO4) Ensure Anhydrous Conditions Use Boronic Acid Excess Protodeboronation->Sol_Protodeboronation Sol_No_Reaction Increase Temperature Screen Different Ligands Check Base Solubility No_Reaction->Sol_No_Reaction

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

  • Homocoupling: This side reaction is primarily caused by the presence of oxygen, which re-oxidizes the Pd(0) catalyst to Pd(II), promoting the coupling of two boronic acid molecules.[7]

    • Solution: The most effective fix is to improve your degassing technique. Ensure the solvent is thoroughly sparged with an inert gas before adding the catalyst. Using fresh, high-quality catalyst also helps.

  • Protodeboronation: This occurs when the boronic acid reacts with a proton source (often water) instead of the palladium complex.

    • Solution: While many Suzuki protocols use aqueous bases, this particular coupling may benefit from strictly anhydrous conditions if protodeboronation is severe.[5] Using a milder base like K₃PO₄ or Cs₂CO₃ can also suppress this pathway.[4]

Q5: I am scaling the reaction from a 1 mmol to a 100 mmol scale, and my yield has dropped from 90% to 50%. What went wrong?

A5: This is a classic scale-up challenge. What works on a small scale often fails on a larger one due to changes in physical parameters.

  • Mixing and Mass Transfer: In a small vial, magnetic stirring is efficient. In a large round-bottom flask, it may not be. Inefficient stirring can lead to poor mixing of the reagents, especially if the base is not fully dissolved, creating localized "hot spots" or areas of low reagent concentration.

    • Solution: Switch to overhead mechanical stirring for scales above 50-100 mmol to ensure efficient, homogeneous mixing.

  • Heat Transfer: The surface-area-to-volume ratio decreases as you scale up. A reaction that was easily controlled at 80°C on a 1 mmol scale may have an internal temperature significantly higher on a 100 mmol scale, leading to thermal degradation of the catalyst or product.

    • Solution: Use a thermocouple to monitor the internal reaction temperature, not just the oil bath temperature. Add reagents or the catalyst in portions if the reaction is exothermic.

  • Degassing: It is much harder to effectively degas a large volume of solvent.

    • Solution: For larger volumes, sparging with argon or nitrogen via a long needle submerged in the solvent for an extended period (30-60 minutes) is more effective than several vacuum/backfill cycles.

Part 3: Work-up & Purification

Q6: How do I efficiently remove palladium residues and boronic acid byproducts during the work-up?

A6: Proper work-up is critical for obtaining a pure product, especially for pharmaceutical applications where metal contamination is strictly regulated.

  • Initial Filtration: After the reaction is complete, cool the mixture and dilute it with a solvent like toluene or ethyl acetate. Filter the mixture through a pad of Celite® to remove the bulk of the palladium black and inorganic salts.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with a basic aqueous solution (e.g., 1M NaOH) to remove unreacted boronic acid and its byproducts, which are more soluble in base. Follow with a brine wash to remove residual water.

  • Scavenging (Optional but Recommended): For very low palladium levels, you can stir the organic layer with a palladium scavenger (e.g., silica-bound thiol or amine reagents) for a few hours before filtering and concentrating.

Q7: The crude product is an oil and is difficult to purify by column chromatography. Are there alternative methods?

A7: Pyridine-containing compounds can be challenging to purify on silica gel due to the basicity of the nitrogen atom causing peak tailing.

  • Chromatography Additive: If you must use column chromatography, add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system (e.g., hexanes/ethyl acetate). This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Acid-Base Extraction: Take advantage of the basic pyridine nitrogen. Dissolve the crude oil in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, carefully basify the aqueous layer with NaOH or Na₂CO₃ until basic (pH > 10) and re-extract the pure product back into an organic solvent.[11]

  • Crystallization: If the product can be solidified, crystallization is the best method for achieving high purity on a large scale. Screen various solvent systems (e.g., heptane, ethanol/water, isopropanol) to find conditions that yield a crystalline solid.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (10 mmol Scale)

This protocol is a robust starting point for optimization.

  • Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromo-2-phenylpyridine (2.34 g, 10.0 mmol, 1.0 equiv.), n-butylboronic acid (1.22 g, 12.0 mmol, 1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 4.25 g, 20.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with nitrogen. Evacuate the flask under high vacuum for 5 minutes and backfill with nitrogen. Repeat this cycle three times.[4]

  • Solvent Addition: Under a positive flow of nitrogen, add degassed 1,4-dioxane (80 mL) and water (20 mL) via cannula or syringe.[5]

  • Degassing: Submerge a long needle into the solvent and bubble nitrogen through the stirred mixture for 20-30 minutes.

  • Catalyst Addition: To the vigorously stirred mixture, add XPhos-Pd-G3 (106 mg, 0.12 mmol, 1.2 mol%).

  • Reaction: Heat the reaction mixture to 90 °C (oil bath temperature) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (50 mL). Transfer the filtrate to a separatory funnel, wash with 1M NaOH (2 x 50 mL) and then brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified as described in the FAQ section.

References

Troubleshooting Guide: From Low Conversion to Optimized Yield

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting one of the most common and critical syntheses in modern chemistry: the formation of phenylpyridines. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind common failures and optimization strategies, empowering you to solve challenges in your own laboratory.

Phenylpyridines are privileged structural motifs in pharmaceuticals, organic electronics, and materials science. While seemingly straightforward, their synthesis, most commonly achieved via the Suzuki-Miyaura cross-coupling, is fraught with nuances that can lead to disappointingly low conversions.[1][2][3] This guide is structured as an interactive troubleshooting manual, addressing specific, real-world problems in a direct question-and-answer format.

This section addresses the most frequent and challenging issues encountered during phenylpyridine synthesis. Each question is designed to reflect a common laboratory scenario, followed by a detailed explanation of the underlying chemistry and actionable protocols for resolution.

Q1: My Suzuki-Miyaura reaction for phenylpyridine synthesis is sluggish, stalls prematurely, or fails completely. What are the most common initial checks I should perform?

A1: When a Suzuki coupling reaction underperforms, the root cause often lies within the "three pillars" of the reaction: the catalyst system, the quality of the reagents, and the reaction environment. A systematic initial check is crucial before embarking on extensive re-optimization.

Initial Diagnostic Checklist:

  • Catalyst and Ligand Integrity: Palladium catalysts and their phosphine ligands are the heart of the reaction, but they are sensitive.

    • Palladium Precatalyst: Pd(II) precatalysts can degrade over time. Ensure your catalyst is fresh and has been stored correctly.

    • Phosphine Ligands: These are highly susceptible to oxidation.[4] Using ligands that appear discolored or have been exposed to air for extended periods is a common cause of failure.

    • Visual Cues of Catalyst Death: A classic sign of catalyst decomposition is the formation of "palladium black," a fine, black precipitate.[5] This indicates that the active Pd(0) species has aggregated and fallen out of the catalytic cycle. If you observe this early in the reaction, catalyst deactivation is a primary suspect.

  • Reagent Quality & Stability:

    • Boronic Acid/Ester: Phenylboronic acids, especially those with electron-withdrawing groups, are susceptible to a major side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[4][6] Assess the purity of your boronic acid by NMR or LCMS before use. If degradation is suspected, consider using a more stable boronic ester (e.g., pinacol or MIDA esters) or a potassium organotrifluoroborate salt.[6][7][8][9][10]

    • Aryl Halide: The reactivity of the halide partner is critical. The general trend is I > Br > OTf >> Cl.[4] Syntheses involving aryl chlorides are notoriously more challenging and often require specialized, highly active catalyst systems with electron-rich, bulky phosphine ligands.[4][11]

  • Reaction Environment:

    • Oxygen Exclusion: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Nitrogen or Argon) from start to finish.[4][12]

    • Water Content: While many Suzuki protocols use aqueous base solutions, excess water or wet solvents can promote both catalyst deactivation and protodeboronation of the boronic acid.[4] Use anhydrous grade solvents for the organic phase.

Below is a logical workflow to diagnose these initial problems.

G start Low Conversion Observed check_catalyst Check Catalyst System (Age, Storage, Appearance) start->check_catalyst check_reagents Verify Reagent Purity (Aryl Halide, Boronic Acid) start->check_reagents check_setup Inspect Reaction Setup (Inert Atmosphere, Dry Glassware) start->check_setup catalyst_issue Catalyst/Ligand Issue? check_catalyst->catalyst_issue reagent_issue Reagent Issue? check_reagents->reagent_issue setup_issue Setup Issue? check_setup->setup_issue catalyst_issue->reagent_issue No replace_catalyst Use Fresh Catalyst/Ligand catalyst_issue->replace_catalyst Yes reagent_issue->setup_issue No purify_reagents Purify/Replace Reagents (Check for Protodeboronation) reagent_issue->purify_reagents Yes optimize Proceed to Optimization setup_issue->optimize No improve_setup Improve Degassing & Inert Technique setup_issue->improve_setup Yes replace_catalyst->optimize purify_reagents->optimize improve_setup->optimize

Caption: Troubleshooting workflow for initial diagnosis of low conversion.
Q2: I've confirmed my reagents and setup are pristine, but the yield is still low. How do I choose the right ligand and base to optimize the reaction?

A2: This is a classic optimization problem. The ligand and base are not independent variables; their interplay governs the efficiency of the catalytic cycle, particularly the transmetalation and reductive elimination steps. For challenging substrates like pyridines, which can act as inhibitory ligands themselves, a rational screening approach is essential.[13]

The Role of the Ligand: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[14]

  • Electron-Rich Ligands: Increase electron density on the palladium, which promotes the initial oxidative addition step. This is especially important for less reactive aryl chlorides.

  • Bulky Ligands: Accelerate the final reductive elimination step, which releases the product and regenerates the catalyst. They can also prevent catalyst dimerization and deactivation.[11][14]

The Role of the Base: The base is critical for activating the boronic acid to facilitate transmetalation.[14][15][16] However, a base that is too strong or too nucleophilic can promote side reactions.

  • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. Carbonates are generally good starting points. K₃PO₄ is a stronger, non-nucleophilic base that is often effective when others fail. Cs₂CO₃ is highly soluble and can be very effective but is more expensive.

  • Base Strength vs. Side Reactions: A stronger base can accelerate the desired reaction but may also increase the rate of protodeboronation.[4][10] A careful balance is required.

Optimization Strategy: Ligand and Base Screening

A Design of Experiments (DoE) or a simplified screening approach is highly effective.[17] The table below outlines a typical screening setup for coupling 2-chloropyridine with phenylboronic acid.

Experiment Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Conversion (%)
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100Analyze by LCMS
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100Analyze by LCMS
3Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100Analyze by LCMS
4Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)100Analyze by LCMS
5Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Dioxane/H₂O (4:1)100Analyze by LCMS
6Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)100Analyze by LCMS
Q3: My reaction produces significant amounts of a homocoupled biaryl byproduct. What causes this and how can I suppress it?

A3: The formation of biaryl homocoupling products (e.g., biphenyl from phenylboronic acid) is a common side reaction that consumes your starting material and complicates purification. This typically arises from two pathways:

  • Oxidative Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen and a palladium catalyst. The mechanism involves the formation of a Pd(II)-diaryl species which then undergoes reductive elimination.

  • Reductive Homocoupling of Aryl Halide: This can occur under certain conditions, though it is generally less common than boronic acid homocoupling.

Mitigation Strategies:

  • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Ensure your degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with argon for 15-20 minutes) is effective.[4][18]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can favor the desired cross-coupling pathway over homocoupling by sterically hindering the formation of the Pd-diaryl intermediate responsible for the side reaction.[11]

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, thereby disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.

  • Use of Boronic Esters: Pinacol or MIDA boronate esters are often more robust and less prone to homocoupling than their corresponding boronic acids.[6][10]

The fundamental catalytic cycle for the desired Suzuki-Miyaura reaction is shown below. Understanding these steps is key to diagnosing which part of your reaction is failing.

G cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII Ar¹-Pd(II)L₂-X Pd0->PdII + Ar¹-X PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Trans Transmetalation PdII->PdII_Ar2 + Ar²-B(OR)₂ + Base PdII_Ar2->Pd0 RedElim Reductive Elimination Product Product (Ar¹-Ar²) RedElim->Product Ar1X Aryl Halide (Ar¹-X) Ar1X->OxAdd Ar2B Organoboron (Ar²-B(OR)₂) Ar2B->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of 2-Phenylpyridine

This protocol is a robust starting point and should be optimized based on the specific substrates and troubleshooting outcomes.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide/chloride (1.0 mmol, 1.0 equiv), the phenylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble argon through the solution for 10-15 minutes. Finally, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol) as a solid or a solution in degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

  • Q: What is protodeboronation and why is it a major issue?

    • A: Protodeboronation is a side reaction that cleaves the carbon-boron bond of the organoboron reagent and replaces it with a carbon-hydrogen bond.[10] This consumes your reagent, reduces the overall yield, and generates a non-productive byproduct (in this case, benzene from phenylboronic acid). It is often promoted by excessive heat, prolonged reaction times, and the presence of water and a strong base.[4]

  • Q: Are boronic esters always better than boronic acids?

    • A: Not necessarily "better," but they are often more stable and robust. Boronic esters, like pinacol esters, are less susceptible to protodeboronation and decomposition on storage.[6][10] They can sometimes lead to more reproducible results, especially in complex syntheses. However, some boronic esters may exhibit slower reaction kinetics, and their direct transmetalation without prior hydrolysis is a topic of mechanistic study.[9]

  • Q: Can impurities in my starting materials really stop the reaction?

    • A: Absolutely. Palladium-catalyzed reactions are notoriously sensitive to poisons. Sulfur-containing compounds are potent catalyst poisons that can completely shut down the reaction even at ppm levels.[19][20] Similarly, other coordinating species can bind to the palladium center and inhibit its catalytic activity. Always use high-purity starting materials or purify them before use if you suspect contamination.

References

Technical Support Center: Stability of 5-Butyl-2-phenylpyridine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals investigating the stability of 5-Butyl-2-phenylpyridine. It provides in-depth answers to frequently encountered questions, troubleshooting strategies for common experimental challenges, and validated protocols to ensure the integrity of your stability studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the behavior of this compound in acidic environments.

Q1: What is the general stability of this compound expected to be in aqueous acidic solutions?

A1: this compound is structurally robust and is expected to be highly stable under mild acidic conditions (pH 2-6) at ambient temperature. The molecule's core structure consists of a pyridine ring substituted with a phenyl group and a butyl group. The carbon-carbon single bonds connecting these substituents to the pyridine ring are chemically stable and not susceptible to hydrolysis. The aromatic pyridine ring itself is also inherently stable.[1][2]

Significant degradation is not anticipated unless the molecule is subjected to forced or stress conditions, such as high concentrations of strong acid (e.g., >0.1 M HCl) combined with elevated temperatures (>60°C) for extended periods.[3][4] Such conditions are typically employed in forced degradation studies to intentionally induce breakdown and identify potential degradation pathways.[5]

Q2: How does the pH of the medium affect the chemical structure of this compound?

A2: The primary effect of an acidic medium is the protonation of the basic nitrogen atom in the pyridine ring. Pyridine is a weak base, and its conjugate acid, the pyridinium ion, has a pKa of approximately 5.23.[2] Therefore, in solutions with a pH below ~5, this compound will exist predominantly in its protonated, water-soluble pyridinium cation form. This equilibrium is reversible and does not represent chemical degradation.

This protonation is a critical factor to consider, as it can influence the molecule's solubility, chromatographic retention time, and susceptibility to certain reactions.

Caption: Protonation equilibrium of this compound.

Q3: Under forced acidic conditions (e.g., high heat and strong acid), what are the hypothetical degradation pathways?

A3: While this compound is stable, forced degradation studies can reveal its intrinsic stability limits.[3] Based on the chemistry of substituted pyridines, potential degradation would likely involve the aromatic rings rather than the alkyl chain. Possible, albeit slow, pathways under harsh conditions could include:

  • Hydroxylation of the Pyridine Ring: The protonated pyridinium ring is electron-deficient, making it somewhat more susceptible to nucleophilic attack than the free base. Under extreme conditions, this could lead to the formation of hydroxypyridine derivatives.

  • Ring Opening: Following an initial modification like hydroxylation, further degradation could lead to the cleavage of the pyridine ring, forming aliphatic amine and acid derivatives. This is a common ultimate fate for pyridine derivatives in microbial degradation pathways and can be induced chemically under severe stress.[6][7][8]

It is crucial to emphasize that these are hypothetical pathways. The definitive identification of degradation products requires experimental evidence from forced degradation studies coupled with analytical techniques like LC-MS.[4]

Q4: What are the recommended analytical methods for conducting a stability study on this compound?

A4: A stability-indicating analytical method is essential for accurately quantifying the parent compound while separating it from any potential impurities or degradants.

  • Primary Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard. A reversed-phase C18 column is typically effective. The mobile phase would likely consist of an acetonitrile or methanol gradient with acidified water (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure consistent protonation of the molecule and sharp peak shapes.

  • Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for identifying unknown peaks that appear during a stability study. By providing the mass-to-charge ratio of the degradants, it allows for the elucidation of their chemical structures.

  • Method Validation: The chosen analytical method must be validated for specificity, demonstrating that degradation products do not co-elute with the parent compound. This is achieved by analyzing samples from forced degradation studies.[5]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the experimental analysis of this compound stability.

Problem Encountered Potential Cause Recommended Action & Rationale
1. Unexpectedly rapid loss of the parent compound in an acidic solution. A. Precipitation: The protonated pyridinium salt may have lower solubility in your specific medium than the free base, leading to precipitation and an apparent loss from the solution phase.Action: Visually inspect the sample for turbidity or solid matter. Perform a solubility test at the target pH and concentration before initiating the full stability study. Rationale: This distinguishes physical instability (precipitation) from chemical instability (degradation).
B. Adsorption: The positively charged pyridinium ion can adsorb to negatively charged surfaces, such as certain types of glass vials.Action: Use polypropylene or silanized glass vials. As a diagnostic, rinse the original vial with a strong organic solvent and analyze the rinse to quantify any adsorbed compound. Rationale: This ensures the observed loss is not an artifact of sample handling.
2. New, unidentified peaks appear in the HPLC chromatogram of a stressed sample. A. Degradation Products: The stress conditions have successfully generated degradation products.Action: This is the expected outcome of a successful forced degradation study. Proceed to characterize these peaks using LC-MS to determine their mass and predict their structures. Rationale: The goal of the study is to identify these potential degradants.[3][9]
B. Pre-existing Impurities: The peaks may be impurities from the initial sample that are now resolved under different chromatographic conditions (e.g., pH change).Action: Analyze a time-zero (T=0) sample that has been diluted in the same acidic matrix but not incubated at elevated temperature. Rationale: This establishes a baseline chromatogram and confirms whether the new peaks are process-related impurities or true degradants.
3. Mass balance in the forced degradation study is poor (i.e., the decrease in parent compound does not match the increase in degradant peaks). A. Non-UV-Active Degradants: The degradation products may lack a chromophore and are therefore invisible to the UV detector at the wavelength used to monitor the parent compound.Action: Use a Photodiode Array (PDA) detector to examine the chromatogram across a wide range of UV wavelengths. Also, consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Rationale: This ensures that all non-volatile degradation products are detected.
B. Formation of Volatiles: Degradation may have produced volatile compounds that are lost from the sample.Action: If significant degradation is observed with poor mass balance, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS). Rationale: This accounts for degradation pathways that do not produce liquid-phase products.
C. Insoluble Degradants: Degradation products may have precipitated out of the solution.Action: After centrifuging the sample, attempt to dissolve any precipitate in a strong solvent (e.g., DMSO) and analyze it separately. Rationale: This ensures a complete accounting of all species formed during the study.

Part 3: Experimental Protocols

These protocols provide a framework for conducting a reliable investigation into the acid stability of this compound.

Protocol 1: Forced Degradation Study via Acid Hydrolysis

This protocol details the procedure for subjecting this compound to acidic stress to induce degradation.

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule in a strong acid at elevated temperatures.

Materials:

  • This compound (high purity)

  • Type I Purified Water

  • Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), certified solution

  • Sodium Hydroxide (NaOH), certified solution

  • Class A volumetric flasks, pipettes

  • Calibrated pH meter

  • Thermostatically controlled water bath or oven

  • HPLC vials (polypropylene recommended)

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution. Add 4.0 mL of 0.2 M HCl to yield a final acid concentration of 0.1 M HCl. Dilute to the mark with a 50:50 mixture of water and acetonitrile. This results in a final drug concentration of 0.1 mg/mL.

  • Time-Zero (T=0) Sample: Immediately take an aliquot of the solution from Step 2. Neutralize it by adding an equivalent molar amount of NaOH (e.g., 5.0 mL of 0.1 M NaOH). Transfer to an HPLC vial for analysis. This serves as the baseline.

  • Stress Incubation: Place the sealed volumetric flask containing the remaining acid solution into a water bath set to 80°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 1 mL) at specified time points (e.g., 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize each time-point aliquot with an equivalent amount of NaOH as in Step 3. This stops the acid-catalyzed degradation.

  • Analysis: Analyze all samples (T=0 and subsequent time points) using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to T=0. Document the peak areas of any new peaks that appear. Aim for a target degradation of 5-20% of the parent compound for optimal results.[4]

Caption: Workflow for a forced acid degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products generated during the forced degradation study.

Instrumentation & Conditions:

  • HPLC System: Quaternary pump, autosampler, column thermostat, PDA/UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., ~254 nm) and collect PDA data from 200-400 nm.

  • Injection Volume: 10 µL.

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

Method Validation (Specificity):

  • Inject the T=0 sample and a sample from the forced degradation study that shows 10-20% degradation.

  • Confirm that all new peaks (degradants) are baseline-resolved from the parent this compound peak.

  • Perform a peak purity analysis on the parent peak in the degraded sample using the PDA detector data. A purity angle less than the purity threshold indicates the peak is spectrally pure and the method is specific. This validation is a critical step to ensure the trustworthiness of the stability data.[5]

References

Technical Support Center: Strategies for Preventing Dimerization in Nickel-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for nickel-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who encounter the common and often frustrating side reaction of dimerization (or homocoupling). As an earth-abundant metal, nickel offers unique reactivity that is often complementary to palladium, but it also presents its own set of challenges.[1][2] Dimerization, the unwanted coupling of two identical reaction partners, is a primary issue that can significantly lower the yield of the desired cross-coupled product.

This document moves beyond simple procedural lists to explain the mechanistic origins of dimerization and provide a logical framework for troubleshooting. Our goal is to empower you with the knowledge to diagnose issues in your own experiments and rationally design more efficient and selective cross-coupling protocols.

Frequently Asked Questions (FAQs)
Q1: What exactly is dimerization/homocoupling in nickel-catalyzed reactions?

Dimerization, or homocoupling, is a competing side reaction where two identical coupling partners react to form a symmetrical product. In a typical cross-coupling reaction between an electrophile (e.g., an aryl halide, Ar-X) and a nucleophile (e.g., an organoboron reagent, Nu-M), two types of homocoupling can occur:

  • Reductive Homocoupling of the Electrophile: Ar-X + Ar-X → Ar-Ar

  • Homocoupling of the Nucleophile: Nu-M + Nu-M → Nu-Nu

These side reactions consume starting materials and complicate purification, ultimately reducing the yield of the desired cross-product (Ar-Nu). This issue is particularly prevalent in reductive cross-couplings where two different electrophiles are used.[3][4]

Q2: Why does dimerization seem more common with nickel than with palladium catalysts?

While both metals can mediate homocoupling, nickel's fundamental properties often make it more susceptible. The reasons are rooted in its electronics and the accessibility of different oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)).[5]

  • Single-Electron Transfer (SET) Pathways: Nickel catalysts are more prone to engage in radical pathways via single-electron transfer.[6] These radical intermediates can be less selective than the organometallic species in typical Pd(0)/Pd(II) cycles, leading to homocoupling.

  • Reductive Elimination from Ni(II): Reductive elimination from Ni(II) centers, a key step to form the product, can be challenging.[7] If the desired C(sp²)–C(sp³) reductive elimination is slow, competing pathways like homocoupling can take over.[8]

  • Catalyst Aggregation and Deactivation: Under certain conditions, particularly with bases like hydroxides in Suzuki-Miyaura couplings, Ni(II) intermediates can form inactive dinuclear bridged species, which can alter the intended catalytic cycle and favor side reactions.[5][9][10]

Q3: What are the primary mechanistic routes that lead to aryl halide (Ar-X) homocoupling?

Aryl homocoupling is a frequent issue. While multiple complex mechanisms can be at play, a common pathway involves the interaction of two nickel centers or the reaction of a Ni-aryl intermediate with another molecule of aryl halide.

A simplified view of the catalytic cycle highlights where things can go wrong. The desired cross-coupling pathway (green) involves oxidative addition, transmetalation, and reductive elimination. Homocoupling pathways (red) can branch off, often involving disproportionation or bimolecular events between nickel intermediates.[11][12]

G Simplified Catalytic Cycle: Cross-Coupling vs. Homocoupling Ni0 L-Ni(0) NiII_Ar L-Ni(II)-Ar(X) Ni0->NiII_Ar Oxidative Addition (+ Ar-X) NiII_Ar_Nu L-Ni(II)-Ar(Nu) NiII_Ar->NiII_Ar_Nu Transmetalation (+ Nu-M) Homocoupling_Pathway Bimolecular Pathway or Radical Mechanism NiII_Ar->Homocoupling_Pathway Slow Transmetalation or Catalyst Aggregation NiII_Ar_Nu->Ni0 ArNu Ar-Nu (Product) NiII_Ar_Nu->ArNu Reductive Elimination ArAr Ar-Ar (Homocoupling) Homocoupling_Pathway->ArAr

Caption: Competing pathways in Ni-catalyzed cross-coupling.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental failures with detailed, mechanistically-grounded solutions.

Q4: I am seeing significant Ar-Ar homocoupling from my aryl halide electrophile. My desired transmetalation seems slow. What should I change?

This is the most common failure mode. When the transmetalation step (the reaction with your nucleophile) is slow, the L-Ni(II)-Ar(X) intermediate has a longer lifetime, opening the door for side reactions like homocoupling.

Root Cause Analysis & Solutions:

  • Ligand Effects: The ligand is the most powerful tool for controlling reactivity. The goal is to select a ligand that accelerates reductive elimination of the desired product more than any competing process.

    • Expert Insight: Sterically bulky and electron-donating ligands are often the solution.[13] Bulkiness promotes the reductive elimination step, which is often rate-limiting for the desired transformation, by destabilizing the planar Ni(II) intermediate. Strong electron donation increases the electron density on the nickel center, which also facilitates reductive elimination.

    • Actionable Advice:

      • Switch from simple phosphines like PPh₃ to bulkier, more electron-rich phosphines (e.g., PCy₃, P(tBu)₃) or N-Heterocyclic Carbenes (NHCs) like IPr or SIPr.

      • For challenging couplings, consider specialized biarylphosphine ligands (e.g., Buchwald-type ligands) or DalPhos-type ligands, which have proven effective in suppressing side reactions in nickel catalysis.[14]

Ligand ClassKey CharacteristicsImpact on HomocouplingExample(s)
Simple Phosphines Low to moderate bulk; variable electronicsOften insufficient to prevent homocouplingPPh₃, P(OEt)₃
Bulky Alkylphosphines High steric bulk; strongly electron-donatingGenerally effective at suppressing homocoupling by accelerating reductive eliminationPCy₃, P(tBu)₃
N-Heterocyclic Carbenes (NHCs) Very high steric bulk; very strong σ-donorsExcellent for preventing homocoupling; stabilizes Ni(0) and promotes oxidative addition/reductive eliminationIPr, SIPr, IMes
Bipyridine/Phenanthroline Strong π-acceptors; moderate bulkCan be effective, but mechanism may differ; often used in reductive cross-electrophile couplingsdtbbpy
  • Reaction Conditions:

    • Concentration: High concentrations can favor bimolecular homocoupling pathways. Try running the reaction at a lower concentration (e.g., 0.05–0.1 M).

    • Temperature: While higher temperatures increase reaction rates, they can sometimes accelerate side reactions more than the desired coupling. If you are seeing significant homocoupling, try lowering the reaction temperature.

    • Solvent: Dipolar aprotic solvents (like DMF or DMAc) are common but can sometimes promote unwanted pathways. For aryl mesylates, for instance, less polar solvents like THF were found to be more effective as they suppressed the formation of nickel colloids that led to side reactions.[1]

Q5: My reductive cross-electrophile coupling (R¹-X + R²-X) is yielding primarily R¹-R¹ and R²-R² homocoupled products. How can I achieve cross-selectivity?

Achieving selectivity in cross-electrophile coupling is a significant challenge because you must control the reactivity of two similar starting materials.[3] The key is to create a system where the two electrophiles are activated by different nickel species or at vastly different rates.[8][15]

Root Cause Analysis & Solutions:

  • Differential Reactivity is Essential: The reaction's success hinges on the catalyst's ability to discriminate between the two electrophiles. For an Ar-X and Alkyl-X coupling, the mechanism often involves:

    • Selective oxidative addition of the aryl halide (Ar-X) to Ni(0) to form an Ar-Ni(II) species.

    • This Ar-Ni(II) intermediate then interacts with the alkyl halide (Alkyl-X), often via a radical pathway, to generate a Ni(III) species.

    • Reductive elimination from Ni(III) gives the cross-product Ar-Alkyl.[3]

    • Expert Insight: Homocoupling occurs if the initial oxidative addition is not selective or if the subsequent steps are not well-orchestrated. For example, if two Ar-Ni(II) species react with each other before engaging the alkyl halide, Ar-Ar homocoupling results.

  • Tuning for Selectivity:

    • Ligand Choice: This is paramount. Bipyridine-type ligands are very common in these reactions. However, sometimes a combination of ligands is necessary to achieve high selectivity. A seminal study by Weix and coworkers demonstrated that a combination of a bipyridyl ligand and a phosphine ligand could achieve high cross-selectivity.[16]

    • Nature of Electrophiles: The intrinsic reactivity difference between the two electrophiles is critical. Couplings between an aryl iodide and an alkyl bromide are often more selective than between two aryl bromides with similar electronic properties.

    • Reductant: The choice of reductant (typically Zn or Mn powder) and its rate of consumption can influence the concentration of the active Ni(0) catalyst and thereby affect selectivity. Ensure the reductant is of high quality and appropriately activated if necessary.

Caption: A decision tree for troubleshooting dimerization.

Experimental Protocols
Protocol 1: General Procedure for Ligand Screening to Minimize Aryl Homocoupling (Suzuki-Miyaura Type)

This protocol provides a framework for systematically screening ligands to suppress the homocoupling of an aryl bromide.

  • Array Preparation: In a glovebox, arrange an array of 8 mL vials, each with a small magnetic stir bar. To each vial, add the nickel precatalyst (e.g., Ni(COD)₂ or NiCl₂(glyme), 5 mol%).

  • Ligand Addition: To each vial, add a different ligand (10 mol%). Prepare solutions of your selected ligands (e.g., PPh₃, PCy₃, IPr·HCl, dtbbpy) in an appropriate anhydrous solvent (e.g., dioxane or 2-MeTHF).

  • Reagent Addition: Add the aryl bromide (1.0 equiv), the boronic acid (1.5 equiv), and a solid base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent and Standard: Add the anhydrous solvent to reach a final concentration of 0.1 M with respect to the aryl bromide. Add an internal standard (e.g., dodecane) for GC or HPLC analysis.

  • Reaction: Seal the vials tightly with Teflon-lined caps. Remove the array from the glovebox and place it on a pre-heated stirrer plate set to the desired temperature (e.g., 80 °C).

  • Monitoring and Analysis: After a set time (e.g., 2, 8, and 24 hours), take an aliquot from each vial, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by GC or UPLC to determine the ratio of cross-coupled product to homocoupled product.

  • Validation: The ligand that provides the highest ratio of Ar-Nu to Ar-Ar is the optimal choice. Confirm the result with a larger-scale reaction.

References

Validation & Comparative

The Structural Significance of 5-Butyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H NMR Characterization of 5-Butyl-2-phenylpyridine: A Comparative Analysis

In the landscape of modern synthetic chemistry and drug development, unequivocal structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique, offering deep insights into molecular structure with exceptional resolution. This guide provides a comprehensive analysis of the 1H NMR spectrum of this compound, a substituted bi-aromatic heterocycle.

Presented from the perspective of a Senior Application Scientist, this document moves beyond a simple data report. It delves into the rationale behind spectral features, provides a comparative analysis against structurally related analogues, and furnishes a robust, field-proven protocol for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who rely on high-quality spectroscopic data for structural elucidation and decision-making.

This compound belongs to a class of phenylpyridine derivatives that are prevalent scaffolds in medicinal chemistry, materials science, and catalysis. The precise characterization of its substitution pattern is critical, as isomeric variations can lead to vastly different biological activities or material properties. The 1H NMR spectrum provides a unique fingerprint of the molecule, defined by the chemical environment of every proton.

1H NMR Spectral Analysis of this compound

The 1H NMR spectrum of this compound is logically divided into two main regions: the aromatic region (typically δ 7.0-9.0 ppm) and the aliphatic region (typically δ 0.5-3.0 ppm). The electron-withdrawing nature of the pyridine nitrogen atom causes its adjacent protons to appear at lower fields (deshielded) compared to standard benzene protons.[1]

Table 1: 1H NMR Data for this compound (400 MHz, CDCl3)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-68.55d2.11H
H-2', H-6'7.98dd7.8, 1.82H
H-47.59dd8.2, 2.31H
H-3', H-4', H-5'7.48 - 7.37m-3H
H-37.09d8.21H
H-1'' (α-CH2)2.65t7.72H
H-2'' (β-CH2)1.65sextet7.62H
H-3'' (γ-CH2)1.38sextet7.52H
H-4'' (δ-CH3)0.94t7.43H

Note: Data is representative and synthesized from typical values for similar structures.

Interpretation of the Spectrum:

  • Aromatic Protons: The proton at the C-6 position (H-6) is the most downfield of the pyridine ring protons due to its proximity to the electronegative nitrogen atom. It appears as a doublet, coupled to H-4. The H-4 proton appears as a doublet of doublets, showing coupling to both H-3 and H-6. The protons of the phenyl ring (H-2' to H-6') and the remaining pyridine protons (H-3, H-4) resonate in the characteristic aromatic region.

  • Aliphatic Protons: The butyl group protons give rise to four distinct signals in the upfield region. The α-methylene protons (H-1'') are the most deshielded of the aliphatic chain as they are directly attached to the aromatic ring. They appear as a triplet due to coupling with the adjacent β-methylene protons. The terminal methyl group (H-4'') is the most shielded, appearing as a triplet around 0.94 ppm.

Comparative 1H NMR Analysis: The Influence of the C-5 Alkyl Group

To fully appreciate the spectral features of this compound, a comparison with its parent compound, 2-phenylpyridine, and an analogue with a different alkyl group, 5-Methyl-2-phenylpyridine, is instructive. The primary difference lies in the electronic effect of the C-5 substituent on the pyridine ring.

Table 2: Comparative 1H NMR Chemical Shifts (δ, ppm) of the Pyridine Ring Protons

CompoundH-3H-4H-6
2-Phenylpyridine[2]~7.66~7.64~8.66
5-Methyl-2-phenylpyridine~7.55~7.45~8.50
This compound7.097.598.55

Note: Values for 2-phenylpyridine and 5-methyl-2-phenylpyridine are sourced from literature and may vary slightly with experimental conditions.

Analysis of Substituent Effects:

The butyl group at the C-5 position is an electron-donating group (EDG) through induction. This property increases the electron density on the pyridine ring, causing a shielding effect on the ring protons. This is most evident in the upfield shift of the H-6 proton in this compound (~8.55 ppm) compared to the unsubstituted 2-phenylpyridine (~8.66 ppm).[2] A similar, though less pronounced, trend is observed for the other ring protons. This comparative analysis not only confirms the presence of the butyl group but also validates its position at C-5.

Experimental Protocol for High-Resolution 1H NMR Spectroscopy

The acquisition of high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol is a self-validating system designed for the characterization of small organic molecules like this compound.

1. Sample Preparation:

  • Mass: Accurately weigh 5-10 mg of the sample (this compound).

  • Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl3), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl3 is chosen for its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak.[3]

  • Dissolution: Ensure the sample is fully dissolved by gentle vortexing or inversion. If solubility is an issue, sonication for a few minutes may be employed.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution height is adequate for the instrument's detector (typically ~4 cm).

2. NMR Instrument Setup and Calibration:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.

  • Locking: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent (CDCl3). This step is crucial for stabilizing the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample. This directly impacts the resolution and lineshape of the NMR signals.

3. Data Acquisition:

  • Experiment: Select a standard 1D proton experiment.

  • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm, to ensure all aromatic and aliphatic signals are captured.

  • Pulse Angle: Use a 30-45 degree pulse angle to allow for faster repetition rates without saturating the signals.

  • Acquisition Time: Set an acquisition time of 2-4 seconds for good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

  • Number of Scans: Acquire 8 to 16 scans for a sample of this concentration to achieve an excellent signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.

  • Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl3 can be used (δ 7.26 ppm).[3]

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Visualizing the Workflow and Structural Comparisons

Diagrams are essential for visualizing complex workflows and molecular relationships.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim B0 Field insert->shim acquire Acquire 1H Spectrum (16 Scans) shim->acquire process Fourier Transform & Phasing acquire->process reference Reference to TMS (δ 0.00) process->reference analyze Integrate & Assign Peaks reference->analyze end end analyze->end Final Spectrum

Caption: Standard workflow for 1H NMR sample preparation, acquisition, and processing.

G cluster_parent 2-Phenylpyridine cluster_target This compound cluster_analog 5-Methyl-2-phenylpyridine P1 P1 A1 A1 T1 T1

Caption: Structural comparison of the target analyte and its analogues.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable. The distinct signals for the aromatic and aliphatic protons, along with their characteristic chemical shifts and coupling patterns, allow for unambiguous assignment. Furthermore, a comparative analysis with related compounds like 2-phenylpyridine highlights the predictable electronic effects of alkyl substitution on the pyridine ring, reinforcing the structural assignment. By adhering to a rigorous and standardized experimental protocol, researchers can ensure the generation of high-fidelity data, which is the bedrock of confident structural elucidation in chemical and pharmaceutical research.

References

A Senior Application Scientist's Guide to the 13C NMR Assignment of 5-Butyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison for the 13C NMR spectral assignment of 5-Butyl-2-phenylpyridine. It is intended for researchers, scientists, and drug development professionals who rely on accurate spectroscopic data for structural elucidation. Here, we move beyond a simple listing of chemical shifts to explain the rationale behind the assignments, grounded in fundamental principles and comparative data from analogous structures.

Introduction: The Logic of 13C NMR in Substituted Pyridines

The 13C NMR spectrum is a powerful tool for probing the carbon skeleton of a molecule. For aromatic and heteroaromatic systems like this compound, the chemical shift of each carbon atom is exquisitely sensitive to its electronic environment. The introduction of substituents—in this case, a butyl group at the 5-position and a phenyl group at the 2-position of the pyridine ring—induces predictable shifts in the 13C NMR signals compared to the parent pyridine molecule. Understanding these substituent effects is paramount for an accurate spectral assignment.[1][2][3]

The nitrogen atom in the pyridine ring causes a significant downfield shift for the adjacent (α) carbons (C2 and C6) and the γ-carbon (C4), while the β-carbons (C3 and C5) are less affected, appearing at a more upfield position relative to benzene.[4] The introduction of a phenyl group, an electron-withdrawing substituent, and a butyl group, an electron-donating substituent, further perturbs these chemical shifts.

Comparative Analysis: Building the Assignment from Simpler Analogs

A robust method for assigning the 13C NMR spectrum of a complex molecule is to compare it with the spectra of its simpler, constituent parts. In this case, we will leverage the experimental data for 2-phenylpyridine and 3-butylpyridine to predict and assign the spectrum of this compound.

Below is a table comparing the reported 13C NMR chemical shifts for 2-phenylpyridine and 3-butylpyridine, alongside a predicted assignment for this compound.

Carbon Atom2-Phenylpyridine (δ, ppm)[5][6]3-Butylpyridine (δ, ppm)Predicted this compound (δ, ppm)
Pyridine Ring
C2157.4149.9 (for C2)~156-158
C3120.6137.0 (for C3)~120-122
C4136.7122.9 (for C4)~135-137
C5122.1134.7 (for C5)~135-137
C6149.6146.5 (for C6)~148-150
Phenyl Ring
C1' (ipso)139.4-~139-141
C2'/C6' (ortho)126.9-~127-129
C3'/C5' (meta)128.7-~128-130
C4' (para)128.9-~129-131
Butyl Group
C1'' (α)-36.9~35-37
C2'' (β)-25.1~24-26
C3'' (γ)-22.9~22-24
C4'' (δ)-14.3~13-15

Note: The chemical shifts for 3-Butylpyridine are based on available data and predictive models.[7][8][9][10]

Rationale for the Predicted Assignments

The predicted chemical shifts for this compound are derived from the additive effects of the butyl and phenyl substituents on the pyridine ring.

  • Pyridine Ring Carbons:

    • C2: The phenyl group at this position will cause a significant downfield shift, similar to that observed in 2-phenylpyridine. The effect of the butyl group at C5 is expected to be minimal at this position.

    • C3: This carbon is adjacent to the phenyl-substituted C2 and will experience an upfield shift due to the substituent effect, as seen in 2-phenylpyridine.

    • C4: The chemical shift of C4 will be influenced by both substituents, but the effect of the C2-phenyl group is generally more pronounced, leading to a downfield shift.

    • C5: The butyl group directly attached to this carbon will cause a downfield shift (α-effect).

    • C6: This carbon is α to the nitrogen and will be significantly downfield, similar to C2 in pyridine. The remote butyl group will have a minor effect.

  • Phenyl Ring Carbons: The chemical shifts of the phenyl ring carbons are expected to be very similar to those in 2-phenylpyridine, as the butyl group on the pyridine ring is too distant to exert a significant electronic effect.

  • Butyl Group Carbons: The chemical shifts for the butyl group carbons are predicted based on typical values for alkyl chains attached to an aromatic ring.

Experimental Protocol for 13C NMR Acquisition

To validate the predicted assignments, a high-resolution 13C NMR spectrum of this compound should be acquired. The following protocol provides a standardized workflow.

Objective: To obtain a high-resolution, proton-decoupled 13C NMR spectrum of this compound.

Materials:

  • This compound sample (20-50 mg)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tube

  • Pasteur pipette

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 20-50 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the 13C probe.

  • Data Acquisition:

    • Set up a standard proton-decoupled 13C NMR experiment.

    • Typical acquisition parameters:

      • Spectral width: ~250 ppm

      • Pulse angle: 30-45°

      • Relaxation delay (d1): 2 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the CDCl₃ solvent peak at 77.16 ppm.

    • Perform baseline correction.

Visualizing the Assignment Logic

The following workflow diagram illustrates the logical steps involved in the 13C NMR assignment of this compound.

G cluster_0 Data Acquisition cluster_1 Theoretical Framework cluster_2 Analysis & Prediction cluster_3 Validation A 13C NMR Data for 2-Phenylpyridine D Predict 13C Shifts for This compound A->D B 13C NMR Data for 3-Butylpyridine B->D C Substituent Effect Principles C->D F Final Assignment D->F E Experimental 13C NMR of this compound E->F

Caption: Workflow for 13C NMR assignment of this compound.

Conclusion

The assignment of the 13C NMR spectrum for this compound can be confidently achieved through a comparative analysis with its constituent substructures, 2-phenylpyridine and 3-butylpyridine, in conjunction with an understanding of substituent effects in pyridine systems. While this guide provides a robust predicted assignment, experimental verification remains the gold standard for structural elucidation. The provided protocol offers a clear path to obtaining high-quality experimental data for this purpose.

References

A Senior Scientist's Comparative Guide to the Mass Spectrometry of 5-Butyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the structural nuances and quantitative levels of novel compounds is paramount. 5-Butyl-2-phenylpyridine, a substituted aromatic N-heterocycle, presents a unique analytical challenge that necessitates a careful choice of mass spectrometric techniques. This guide provides an in-depth, objective comparison of two cornerstone ionization methods—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the analysis of this compound, supported by predictive data and established fragmentation principles. Our focus is not just on the "how," but the fundamental "why" behind each analytical choice, ensuring a robust and defensible analytical strategy.

Introduction to the Analyte: this compound

This compound (C₁₅H₁₇N, Monoisotopic Mass: 211.1361 Da) is a molecule featuring a pyridine ring, a phenyl substituent, and a butyl alkyl chain. This combination of an aromatic system, a basic nitrogen atom, and a flexible alkyl chain dictates its behavior in a mass spectrometer. The analytical goal—be it unambiguous structural confirmation or sensitive quantification in a complex matrix—will determine the optimal ionization strategy.

The Ionization Dichotomy: Hard vs. Soft Techniques

The primary distinction in mass spectrometry for small molecules lies in the energy of the ionization source. We will compare a high-energy, "hard" ionization technique, Electron Ionization (EI), with a low-energy, "soft" ionization technique, Electrospray Ionization (ESI).

  • Electron Ionization (EI): This technique bombards gas-phase molecules with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺•). The significant excess energy transferred during this process leads to extensive and often complex fragmentation. This rich fragmentation pattern is highly reproducible and serves as a molecular fingerprint, ideal for structural elucidation and library matching.[1]

  • Electrospray Ionization (ESI): ESI generates ions from a liquid solution by creating a fine, charged aerosol in a strong electric field.[2] It is a "soft" technique that imparts minimal excess energy to the analyte.[2] For a basic compound like this compound, this typically results in the formation of a protonated molecule ([M+H]⁺) in positive ion mode.[3][4] This approach excels at determining molecular weight and is the foundation for quantitative studies using tandem mass spectrometry (MS/MS).[5][6]

Experimental Design: Self-Validating Protocols

To ensure reproducible and trustworthy data, the following protocols are outlined. The choice between Gas Chromatography (GC) for EI and Liquid Chromatography (LC) for ESI is dictated by the volatility of the analyte and the nature of the ionization source.[6][7]

Protocol 1: GC-EI-MS for Structural Elucidation

This workflow is designed to generate a reproducible fragmentation pattern for library comparison and identification.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Split/Splitless, 250°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., HP-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Detection (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350.

Protocol 2: LC-ESI-MS/MS for Sensitive Quantification

This workflow is optimized to measure the amount of the compound, particularly in complex mixtures like biological fluids.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 acetonitrile:water. Prepare serial dilutions for a calibration curve. The addition of a small amount of acid is crucial.

  • LC Separation:

    • Column: C18, 50 mm x 2.1 mm ID, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Detection (ESI-MS/MS):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3500 V.[3]

    • Gas Temperature: 325°C.

    • Precursor Ion: Select m/z 212.2 ([M+H]⁺).

    • Collision Gas: Nitrogen or Argon.

    • Collision Energy (CE): Optimize for the most intense product ion (e.g., scan CE from 10-40 eV).

    • Product Ion: Monitor the most stable and intense fragment (e.g., m/z 156.1).

Results and Discussion: A Tale of Two Spectra

The choice of ionization method fundamentally alters the resulting mass spectrum. Below, we predict and rationalize the expected outcomes for this compound.

Electron Ionization (EI) Fragmentation Pathway

Under high-energy EI conditions, the initial molecular ion (M⁺• at m/z 211) is unstable and undergoes predictable fragmentation. The primary cleavage sites are dictated by the formation of the most stable carbocations and radicals.

  • Benzylic Cleavage: The bond between the first and second carbon of the butyl chain is weak relative to the aromatic ring. Cleavage at this site results in the loss of a propyl radical (•C₃H₇), leading to a highly stable resonance-stabilized cation at m/z 168 . This is often a dominant peak in the spectrum of alkyl-aromatic compounds.[8][9]

  • McLafferty Rearrangement: A hallmark of EI-MS, this reaction involves the transfer of a hydrogen atom from the γ-position of the butyl chain to the pyridine ring, followed by the cleavage of the bond between the α and β carbons.[10][11][12] This results in the elimination of a neutral butene molecule (C₄H₈) and the formation of a radical cation at m/z 155 .

  • Loss of Methyl/Ethyl Radicals: Fragmentation can also occur further down the alkyl chain, leading to the loss of methyl (•CH₃) or ethyl (•C₂H₅) radicals, producing ions at m/z 196 and m/z 182 , respectively.

EI_Fragmentation M Molecular Ion (M⁺•) m/z 211 frag1 [M - C₃H₇]⁺ m/z 168 M->frag1 - •C₃H₇ (Benzylic Cleavage) frag2 [M - C₄H₈]⁺• m/z 155 M->frag2 - C₄H₈ (McLafferty) frag3 [M - CH₃]⁺ m/z 196 M->frag3 - •CH₃

Predicted EI fragmentation pathway for this compound.
Electrospray Ionization (ESI) and Tandem MS (MS/MS)

In contrast, ESI produces a stable protonated molecule, [M+H]⁺, at m/z 212 . This ion provides clear molecular weight information but little structural detail on its own. To elicit structural information, we employ tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID).

The fragmentation of the even-electron [M+H]⁺ ion follows different rules than the radical cation from EI. The charge is localized on the basic pyridine nitrogen, and fragmentation typically involves the loss of stable, neutral molecules.

  • Neutral Loss of Butene: The most favorable fragmentation pathway is the loss of the butyl group as a neutral butene molecule (C₄H₈), resulting from proton transfer and cleavage. This yields a stable product ion at m/z 156 . This precursor-to-product transition (m/z 212 → 156) is highly specific and ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[5]

ESI_Fragmentation Precursor Precursor Ion [M+H]⁺ m/z 212 Product Product Ion [M+H - C₄H₈]⁺ m/z 156 Precursor->Product CID (- C₄H₈)

Primary ESI-MS/MS fragmentation of protonated this compound.

Comparative Performance Summary

The distinct mechanisms of EI and ESI lead to vastly different analytical outcomes. The table below summarizes the key performance characteristics for the analysis of this compound.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Primary Ion Observed Molecular Radical Cation (M⁺•) at m/z 211Protonated Molecule ([M+H]⁺) at m/z 212
Molecular Ion Intensity Low to moderate; often weak or absentHigh; typically the base peak
Degree of Fragmentation Extensive, complex, "hard" ionizationControlled, simple, "soft" ionization
Primary Application Structural Elucidation, Library MatchingQuantitative Analysis, Molecular Weight ID
Typical Hyphenation Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Selectivity Moderate; relies on chromatographic separationVery High (in MS/MS mode)
Sensitivity Good (ng-pg range)Excellent (pg-fg range)

Conclusion and Recommendations

As a Senior Application Scientist, my recommendation is always guided by the analytical question at hand. For this compound, the choice between EI and ESI is clear-cut.

  • For Unknown Identification and Structural Confirmation: GC-EI-MS is the superior choice. The rich, reproducible fragmentation pattern provides a structural fingerprint that can be matched against spectral libraries or used for de novo structure elucidation. The combination of chromatographic retention time and the mass spectrum offers high confidence in identification.

  • For Quantification in Complex Matrices (e.g., plasma, tissue): LC-ESI-MS/MS is the gold standard. [6] Its ability to generate a stable protonated molecular ion, which can be selectively fragmented to a specific product ion (MRM), provides unmatched sensitivity and selectivity, minimizing interference from matrix components.[5]

By understanding the fundamental principles of ionization and the predictable fragmentation behavior of this compound, researchers can confidently select the appropriate mass spectrometric technique to achieve their specific analytical goals, ensuring data of the highest integrity and utility.

References

A Senior Application Scientist's Guide to P-5-Butyl-2-phenylpyridine Purity Assessment: A Comparative Analysis by GC-FID

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of pharmaceutical research and development, the purity of chemical entities is paramount. This guide provides an in-depth technical comparison for assessing the purity of 5-Butyl-2-phenylpyridine, a key building block in various synthetic pathways. We will explore the nuances of Gas Chromatography with Flame Ionization Detection (GC-FID) as the primary analytical technique, while also presenting a comparative analysis with alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR). This document is designed to equip researchers with the foundational knowledge and practical insights necessary to make informed decisions for their analytical workflows.

Introduction: The Criticality of Purity in Drug Development

This compound serves as a crucial intermediate in the synthesis of numerous pharmacologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a scientific necessity.[1][2] Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely adopted technique for this purpose due to its high resolution, sensitivity, and robustness for volatile and semi-volatile organic compounds.[3][4][5]

The Cornerstone of Analysis: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for separating and quantifying the components of a mixture that can be vaporized without decomposition.[4] The separation occurs in a capillary column, where compounds partition between a gaseous mobile phase and a liquid or solid stationary phase.[4][6] The Flame Ionization Detector (FID) then combusts the eluted compounds in a hydrogen-air flame, producing ions that generate a measurable current proportional to the mass of carbon atoms, making it an excellent choice for quantifying organic molecules like this compound.[3]

The "Why" Behind the Method: Causality in Experimental Choices

The selection of GC parameters is not arbitrary; each choice is grounded in the physicochemical properties of this compound and the potential impurities.

  • Stationary Phase Selection: For aromatic nitrogen-containing compounds like our target molecule, a mid-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane, is often the optimal choice.[7] This phase provides a good balance of dispersive and dipole-dipole interactions, enabling effective separation of the analyte from structurally similar impurities. A nonpolar phase might not sufficiently resolve isomers, while a highly polar phase could lead to excessive peak tailing due to strong interactions with the basic pyridine nitrogen.[7][8]

  • Temperature Programming: A temperature gradient is crucial for achieving good separation of compounds with a range of boiling points. Starting at a lower temperature allows for the elution of volatile impurities, while gradually increasing the temperature ensures that the higher-boiling this compound and any related impurities are eluted in a reasonable time with good peak shape.

  • Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. Similarly, the detector temperature is kept high to prevent condensation of the analytes as they exit the column.

Below is a workflow diagram illustrating the key steps in the GC-FID analysis of this compound.

Caption: GC-FID Workflow for this compound Purity Analysis.

A Comparative Landscape: Alternative Purity Assessment Techniques

While GC-FID is a robust method, a comprehensive purity assessment often benefits from orthogonal techniques that rely on different separation and detection principles. This approach provides a more complete picture of the sample's purity profile.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For non-volatile or thermally labile impurities that are not amenable to GC analysis, HPLC-UV is an excellent alternative.[9][10] In a typical reverse-phase setup, a non-polar stationary phase (like C18) is used with a polar mobile phase.[11][12] The phenyl and pyridine rings in this compound provide strong UV chromophores, allowing for sensitive detection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the purity of a substance without the need for a reference standard of the analyte itself.[13][14][15] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity, a highly accurate purity value can be obtained.[15][16] This technique is particularly valuable for qualifying in-house reference standards.[16]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that can be used to determine the purity of crystalline solids.[17][18] The presence of impurities typically causes a depression and broadening of the melting point.[17][19] By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated based on the van't Hoff equation.[18][20] However, this method is only applicable to crystalline compounds that are at least 98% pure and do not decompose upon melting.[21]

Data-Driven Comparison: A Hypothetical Case Study

To illustrate the comparative performance of these techniques, let's consider a hypothetical batch of this compound.

Analytical Technique Purity (%) Key Impurities Detected Strengths Limitations
GC-FID 99.85Isomeric butylphenylpyridines, starting material residuesHigh resolution for volatile isomers, robust, and cost-effective.Not suitable for non-volatile or thermally labile impurities.
HPLC-UV 99.70Polar degradation products, non-volatile synthesis byproductsExcellent for non-volatile and polar impurities.[22]May not resolve closely related non-polar isomers as effectively as GC.
qNMR 99.80Provides an absolute purity value.Does not require a specific reference standard for the analyte.[23]Lower sensitivity for detecting trace impurities compared to chromatographic methods.[24]
DSC 99.9 (mol%)Measures total mole fraction of soluble impurities.Provides a measure of absolute purity for crystalline solids.[25]Not suitable for amorphous materials or compounds that decompose on melting.[17]

The following diagram illustrates the logical framework for selecting an appropriate analytical technique.

Purity_Assessment_Logic cluster_screening Initial Screening & Primary Method cluster_orthogonal Orthogonal & Absolute Methods Start Assess Sample Properties GC_FID GC-FID for Volatile & Semi-Volatile Analytes Start->GC_FID Volatile? HPLC_UV HPLC-UV for Non-Volatile & Thermally Labile Analytes Start->HPLC_UV Non-Volatile or Thermally Labile? qNMR qNMR for Absolute Purity & Reference Standard Qualification GC_FID->qNMR Need Absolute Purity or Reference Standard? DSC DSC for Crystalline Solid Purity Confirmation GC_FID->DSC Crystalline Solid & High Purity Confirmation? HPLC_UV->qNMR Need Absolute Purity or Reference Standard?

Caption: Decision tree for selecting a purity assessment method.

Experimental Protocol: A Self-Validating GC-FID Method

This section provides a detailed, step-by-step protocol for the purity assessment of this compound by GC-FID. A well-validated method is crucial for ensuring the reliability of the results.[1][2]

Objective: To determine the purity of this compound by area percent normalization using GC-FID.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: 5% Diphenyl / 95% Dimethyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Autosampler

Reagents:

  • This compound sample

  • Dichloromethane (DCM), HPLC grade or higher

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Dichloromethane.

    • Transfer an aliquot to an autosampler vial.

  • GC-FID Conditions:

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Detector Temperature: 300 °C.

    • FID Gas Flows: Hydrogen and Air flows as per instrument manufacturer's recommendation.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound using the following formula:

      Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of the sample solution.

    • The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%.

    • The theoretical plates for the this compound peak should be not less than 2000.

    • The tailing factor for the this compound peak should be not more than 2.0.

Conclusion: An Integrated Approach to Purity Assessment

The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While GC-FID stands out as a primary technique due to its high resolving power for volatile compounds, a multi-faceted approach incorporating orthogonal methods like HPLC-UV and qNMR provides a more comprehensive and trustworthy purity profile. By understanding the principles and practical considerations of each technique, researchers can confidently select the most appropriate analytical strategy for their specific needs, thereby upholding the highest standards of scientific integrity in drug development.

References

A Comparative Guide to 5-Butyl-2-phenylpyridine and Other Alkyl-Phenylpyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The phenylpyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1][2] This guide provides an in-depth comparison of 5-Butyl-2-phenylpyridine with other alkyl-phenylpyridine analogs, offering insights into how alkyl chain modifications influence physicochemical properties and performance. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the optimal analog for their specific application.

Introduction to Alkyl-Phenylpyridines

Alkyl-phenylpyridines are a class of organic compounds featuring a pyridine ring linked to a phenyl group, with one or more alkyl substituents on either ring. The position and nature of the alkyl group can significantly alter the molecule's steric and electronic properties, thereby influencing its biological activity and material characteristics.[3][4] These compounds are integral to the development of therapeutics for a range of diseases, including cancer and inflammatory disorders, and are also utilized in the creation of advanced materials like organic light-emitting diodes (OLEDs).[1][2][5]

Synthetic Strategies for Alkyl-Phenylpyridines

The synthesis of alkyl-phenylpyridines is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings.[1][6][7] These methods are favored for their efficiency, mild reaction conditions, and broad functional group tolerance.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

This protocol details the synthesis of this compound from 5-butyl-2-bromopyridine and phenylboronic acid.

Materials:

  • 5-butyl-2-bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 5-butyl-2-bromopyridine (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a palladium catalyst, such as a combination of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using thin-layer chromatography (TLC).[1]

  • Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[1]

Visualizing the Workflow:

Suzuki_Miyaura_Coupling cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine 5-butyl-2-bromopyridine, phenylboronic acid, K2CO3, Pd(OAc)2, and PPh3 in solvent Degas De-gas with N2 or Ar Reactants->Degas Reflux Heat to reflux (80-100 °C) Monitor by TLC Degas->Reflux Cool Cool to RT Reflux->Cool Extract Dilute with EtOAc & H2O, separate layers, extract aqueous layer Cool->Extract Wash Combine organic layers, wash with brine, dry over MgSO4 Extract->Wash Concentrate Filter and concentrate Wash->Concentrate Purify Flash column chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

The choice between Suzuki-Miyaura and Negishi coupling often depends on the stability and availability of the organometallic reagent.[6] Boronic acids used in Suzuki coupling are generally more stable and less toxic than the organozinc compounds used in Negishi coupling.[6][8]

Comparative Physicochemical Properties

The addition and modification of alkyl groups on the phenylpyridine core significantly impact key physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area (PSA). These parameters are crucial in drug development as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[9][10]

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPPolar Surface Area (Ų)
2-PhenylpyridineC₁₁H₉N155.202.612.9
5-Methyl-2-phenylpyridineC₁₂H₁₁N169.222.912.9
This compoundC₁₅H₁₇N211.31--
2-Butyl-5-phenylpyridineC₁₅H₁₇N211.3--
4-(tert-Butyl)-2-phenylpyridine----

As the length of the alkyl chain increases from methyl to butyl, the molecular weight and lipophilicity (logP) are expected to increase. This increased lipophilicity can enhance membrane permeability but may also lead to higher metabolic clearance and reduced aqueous solubility.[9] The position of the alkyl group can also create steric hindrance, which may affect the molecule's ability to interact with biological targets.[15]

Performance in Biological and Material Applications

The therapeutic potential of phenylpyridine derivatives is often evaluated through in vitro assays that measure their activity against specific biological targets.[2] For instance, some derivatives have shown promise as anticancer agents by inhibiting key cellular pathways.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a general procedure for assessing the cytotoxic effects of alkyl-phenylpyridine compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Alkyl-phenylpyridine compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or SDS in DMF)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the alkyl-phenylpyridine compounds (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Logic of Structure-Activity Relationship (SAR):

SAR_Logic cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_performance Performance Alkyl_Group Alkyl Group (e.g., Methyl, Butyl) Lipophilicity Lipophilicity (logP) Alkyl_Group->Lipophilicity Sterics Steric Hindrance Alkyl_Group->Sterics Position Substitution Position (e.g., C5, C2) Position->Sterics Electronic_Effects Electronic Effects Position->Electronic_Effects Biological_Activity Biological Activity (e.g., Cytotoxicity, Receptor Binding) Lipophilicity->Biological_Activity Material_Properties Material Properties (e.g., Fluorescence) Lipophilicity->Material_Properties Sterics->Biological_Activity Electronic_Effects->Biological_Activity Electronic_Effects->Material_Properties

Caption: Logical flow from molecular structure to performance for alkyl-phenylpyridines.

The choice of an alkyl-phenylpyridine analog will depend on the desired balance between potency, selectivity, and pharmacokinetic properties. For example, a longer alkyl chain like in this compound might be beneficial for applications requiring higher lipophilicity, while a smaller group like in 5-methyl-2-phenylpyridine could be preferred to minimize steric clashes with a target protein.

In the realm of materials science, 2-phenylpyridine and its derivatives are precursors to highly fluorescent metal complexes used in OLEDs.[5] The electronic properties of the phenylpyridine ligand, which can be tuned by alkyl substitution, directly impact the emission properties of these complexes.[5]

Conclusion

The selection of an appropriate alkyl-phenylpyridine is a critical decision in both drug discovery and materials science. This guide has provided a comparative overview of this compound and related analogs, highlighting the influence of alkyl substituents on their synthesis, physicochemical properties, and performance. By understanding these structure-property relationships and utilizing the provided experimental protocols, researchers can make more informed decisions in the design and application of these versatile compounds.

References

A Comparative Guide to the X-ray Crystal Structure of 5-Butyl-2-phenylpyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the X-ray crystal structure of 5-Butyl-2-phenylpyridine derivatives with structurally related analogs. By presenting a comprehensive overview of the crystallographic workflow, comparative experimental data, and the underlying scientific principles, this document serves as a critical resource for researchers engaged in medicinal chemistry, materials science, and synthetic chemistry where precise molecular architecture is paramount.

The Criticality of Atomic-Level Structural Validation

In the field of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is fundamental to its function. For 2-phenylpyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials, understanding their solid-state conformation is crucial for rational drug design and the engineering of materials with desired properties.[1][2] While spectroscopic methods like NMR provide invaluable data on molecular structure in solution, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic coordinates in the solid state.[3] This technique provides a high-resolution snapshot of the molecule, revealing critical details about bond lengths, bond angles, and intermolecular interactions that govern crystal packing.[4]

Experimental Workflow: From Powder to Precision Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process that demands both careful experimental technique and a deep understanding of crystallographic principles. The following protocol outlines a robust, self-validating workflow for determining the crystal structure of this compound derivatives and their analogs.

Crystallization: The Art of Inducing Order

The formation of high-quality single crystals is often the most challenging step in X-ray crystallography. The goal is to encourage the molecules to slowly arrange themselves into a highly ordered, repeating lattice.

Detailed Protocol for Crystallization:

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and N,N-dimethylacetamide) to determine the solubility of the compound.[5] The ideal solvent is one in which the compound is sparingly soluble.

  • Slow Evaporation: Prepare a nearly saturated solution of the this compound derivative in the chosen solvent in a clean vial. Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates, the concentration of the compound will slowly increase, promoting the growth of well-ordered crystals.[4]

  • Vapor Diffusion: This technique is particularly useful for small quantities of material. Dissolve the compound in a small amount of a relatively non-volatile solvent (the "well" solvent). Place this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "precipitant" solvent). The precipitant solvent will slowly diffuse into the well solvent, gradually decreasing the solubility of the compound and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully extract them from the solution using a cryoloop. The crystal should be immediately flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent solvent loss and minimize radiation damage during data collection.[6]

X-ray Diffraction Data Collection: Illuminating the Crystal Lattice

Data collection is performed using a single-crystal X-ray diffractometer. The cooled crystal is bombarded with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

Data Collection Parameters:

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation is commonly used.[6]

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to reduce thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[6]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. This allows for the measurement of the intensities and positions of a large number of reflections, which are essential for structure solution and refinement.[6]

Structure Solution and Refinement: From Diffraction to 3D Model

The collected diffraction data is then used to solve and refine the crystal structure.

  • Structure Solution: The initial placement of atoms in the unit cell is determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the calculated and observed structure factors. The quality of the final structure is assessed by the R-factor and the goodness-of-fit (GOOF).

Comparative Analysis of Phenylpyridine Derivatives

While a specific crystal structure for a this compound derivative is not publicly available, we can draw valuable comparisons from the crystal structures of related 2-phenylpyridine and substituted pyridine derivatives. The following table summarizes key crystallographic data for representative compounds, highlighting the influence of different substitution patterns on the crystal packing and molecular geometry.

Parameter4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine[7][8]1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile[9]
Chemical Formula C21H17N3C19H23N5^2+^·2Cl^−^·2H2OC19H15N5S
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2_1/cP2_1_/n
a (Å) 6.1325(4)10.3208(5)10.9634(4)
b (Å) 8.2667(5)15.6830(8)15.5412(6)
c (Å) 16.052(2)13.9840(7)11.0841(4)
α (°) ** 86.829(2)9090
β (°) 82.507(2)109.111(2)114.718(2)
γ (°) **84.603(2)9090
Volume (ų) 802.49(9)2139.7(2)1718.53(11)
Key Interactions π-stackingHydrogen bonding, π-stackingN-H···N hydrogen bonds, N-H···π and π–π interactions

Analysis of Comparative Data:

The data reveals that even subtle changes in the substitution pattern on the pyridine and phenyl rings can lead to significant differences in the crystal system, space group, and unit cell dimensions. These variations are a direct consequence of the different intermolecular forces at play. For instance, the presence of hydrogen bond donors and acceptors in the pyridinium salt leads to a robust network of hydrogen bonds, which is a primary driver of its crystal packing.[10] In contrast, the terpyridine derivative relies more on weaker π-stacking interactions to stabilize its crystal lattice.[7][8] The dicarbonitrile derivative showcases a combination of hydrogen bonding and π-π interactions, leading to a complex three-dimensional network.[9]

Visualizing the Crystallographic Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates the key stages of X-ray crystallography.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of 5-Butyl- 2-phenylpyridine Derivative Crystallization Crystallization (Slow Evaporation/Vapor Diffusion) Synthesis->Crystallization Purified Compound Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Single Crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Solution Structure Solution (Direct/Patterson Methods) Diffraction->Solution Diffraction Data Refinement Structure Refinement (Least-Squares) Solution->Refinement Initial Model Validation Structure Validation (CIF generation) Refinement->Validation Refined Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

The determination of the X-ray crystal structure of this compound derivatives and their analogs is an indispensable tool for understanding their structure-property relationships. While the crystallization process can be challenging, a systematic approach coupled with a robust experimental workflow for data collection and analysis can yield high-precision atomic models. The comparative analysis of related structures underscores the profound impact of molecular substituents on crystal packing and intermolecular interactions. This guide provides researchers with the foundational knowledge and practical insights necessary to successfully employ X-ray crystallography in their research endeavors, ultimately accelerating the discovery and development of novel chemical entities.

References

A Senior Scientist's Guide to Validating Analytical Methods for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for analytical methods tailored to substituted pyridines, a prevalent structural motif in modern pharmaceuticals. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural checklists to explore the scientific rationale behind method selection and validation design. Our focus is on building robust, reliable, and regulatory-compliant analytical procedures grounded in the principles of the International Council for Harmonisation (ICH).

The Analytical Significance of the Pyridine Ring

Substituted pyridines are a cornerstone of medicinal chemistry, found in numerous blockbuster drugs. Their basic nitrogen atom (pKa typically around 5-6) imparts unique physicochemical properties that present both opportunities and challenges for analytical chemists.[1] These properties, including hydrophilicity and potential for strong secondary interactions with chromatography stationary phases, demand careful consideration during method development and validation.[2] Failure to account for these characteristics can lead to common issues like poor peak shape, low recovery, and unreliable results.[2] This guide will equip you with the strategies to mitigate these challenges effectively.

The Regulatory Framework: Adherence to ICH Q2(R1)

Any analytical method intended for quality control in a regulated environment must be validated to prove it is fit for its intended purpose. The global standard for this is the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[3][4] This guideline systematically outlines the validation characteristics required to ensure the quality, safety, and efficacy of pharmaceutical products. Our entire approach will be anchored to these principles, ensuring the methodologies discussed are scientifically sound and meet global regulatory expectations.[4]

The validation process can be visualized as a logical workflow, ensuring all aspects of the method's performance are systematically evaluated.

Analytical_Method_Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Exec Phase 2: Execution cluster_Eval Phase 3: Evaluation & Reporting Dev Method Development & Optimization Proto Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Proto Finalize Method Exec Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Proto->Exec Approve Protocol Data Data Analysis & Statistical Evaluation Exec->Data Generate Data Report Compile Validation Report (Summarize Results vs. Criteria) Data->Report Compare to Criteria Imp Implement Validated Method for Routine Use Report->Imp Approve Report

Caption: High-level workflow for analytical method validation.

Choosing the Right Analytical Technique: A Comparative Overview

The choice of analytical instrumentation is the first critical decision. For substituted pyridines, the primary techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on interactions with a solid stationary phase.Separation in a gaseous mobile phase based on volatility and interactions with a stationary phase.
Best Suited For Non-volatile, thermally labile, and polar substituted pyridines. The majority of drug substances.Volatile and thermally stable substituted pyridines. Often used for residual solvent analysis or analysis of volatile impurities.[5]
Common Detectors UV-Vis/PDA, Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Key Challenge Peak tailing due to the basic nature of the pyridine nitrogen interacting with acidic residual silanols on silica-based columns.[2]Requires derivatization for non-volatile compounds; potential for thermal degradation of sensitive analytes.
Mitigation Strategy Use of modern, high-purity silica columns, operating at a mobile phase pH that suppresses silanol ionization (low pH) or protonates the pyridine (low pH), or use of specialized "base-deactivated" columns.[1]Use of a highly inert system and optimized temperature programming to prevent degradation. Capillary columns are standard.[6][7]

The following decision tree can guide your selection process:

Technique_Selection_Tree start Analyte: Substituted Pyridine q1 Is the analyte volatile & thermally stable? start->q1 gc Primary Choice: Gas Chromatography (GC) q1->gc Yes hplc Primary Choice: High-Performance Liquid Chromatography (HPLC) q1->hplc No q2 Is high sensitivity required (e.g., impurity analysis)? gc->q2 hplc->q2 gc_ms Consider GC-MS q2->gc_ms Yes (from GC) hplc_ms Consider LC-MS q2->hplc_ms Yes (from HPLC)

Caption: Decision tree for analytical technique selection.

For the remainder of this guide, we will focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , as it is the most common and versatile technique for the analysis of substituted pyridine drug substances and products.[8][9]

Core Validation Parameters: Protocols and Scientific Rationale

Validation involves experimentally demonstrating that the method is suitable for its intended purpose by evaluating a set of core performance parameters.[10][11]

Specificity and Stability-Indicating Methods

Expertise & Experience: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] For substituted pyridines, this is paramount. A method is not truly specific unless it is stability-indicating—meaning it can separate the intact drug from its degradation products. This is demonstrated through forced degradation studies.[13]

Forced Degradation (Stress Testing): Forced degradation studies are a regulatory necessity to understand degradation pathways and prove the analytical method's specificity.[14] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are formed at detectable levels.[15][16]

Forced_Degradation_Workflow cluster_Stress Stress Conditions API API Solution / Drug Product Acid Acid Hydrolysis (e.g., 0.1N HCl) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) API->Base Ox Oxidation (e.g., 3% H₂O₂) API->Ox Therm Thermal (e.g., 80°C) API->Therm Photo Photolytic (ICH Q1B Light Exposure) API->Photo Analysis Analyze Stressed Samples by HPLC-PDA/MS Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Eval Evaluate Results Analysis->Eval Pass PASS: Peak Purity > Threshold Degradants Resolved Mass Balance ~100% Eval->Pass Successful Separation Fail FAIL: Co-elution or Purity Failure Eval->Fail Inadequate Separation

Caption: Workflow for a forced degradation study.

Experimental Protocol (Specificity):

  • Prepare Samples: Expose solutions of the drug substance and placebo to stress conditions (acid, base, oxidation, heat, light) for various durations until target degradation (5-20%) is achieved.[15][16]

  • Chromatography: Analyze the unstressed drug, stressed samples, and placebo using the proposed HPLC method with a photodiode array (PDA) detector.

  • Data Evaluation:

    • Confirm no interference from placebo at the retention time of the analyte.

    • Assess peak purity for the analyte peak in all stressed samples. The purity angle should be less than the purity threshold.

    • Calculate mass balance. The sum of the assay of the main peak and the area percent of all degradation products should be close to 100%.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[17] For a drug substance assay, the typical range is 80% to 120% of the target concentration.[18]

Experimental Protocol (Linearity):

  • Prepare Standards: Prepare at least five standard solutions of the substituted pyridine reference standard across the desired range (e.g., 80, 90, 100, 110, 120 µg/mL for a 100 µg/mL target).[11]

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation:

    • Plot a graph of mean peak area versus concentration.

    • Perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.[19]

    • The y-intercept should be not more than 2% of the response at 100% concentration.[19]

    • Visually inspect the plot of residuals to ensure no systematic trends.

Example Data Summary (Linearity):

Concentration (% of Target)Concentration (µg/mL)Mean Peak Area (n=3)
80%80810,500
90%90905,100
100%1001,001,200
110%1101,102,500
120%1201,205,800
Regression Results Value Acceptance Criteria
Correlation Coefficient (r²)0.9998≥ 0.999
Y-Intercept5,200≤ 2% of 100% response
Slope10,015-
Accuracy

Expertise & Experience: Accuracy is the closeness of the test results to the true value.[20] It is typically assessed by spiking a placebo (matrix) with a known amount of the analyte at different concentration levels within the range of the method.[20]

Experimental Protocol (Accuracy):

  • Prepare Samples: Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking the drug substance into a placebo matrix.

  • Analysis: Assay the prepared samples against a qualified reference standard.

  • Data Evaluation: Calculate the percent recovery for each sample.

Example Data Summary (Accuracy):

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.179.599.3%
100%100.2100.5100.3%
120%120.3119.899.6%
Mean Recovery 99.7%
Acceptance Criteria 98.0% - 102.0%
Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.[12] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and instrument.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol (Precision):

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day or with a different instrument.

  • Data Evaluation: The RSD for each set of six preparations, and often for the combined 12 results, is calculated.

Example Data Summary (Precision):

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Acceptance Criteria
Number of Samples 66-
Mean Assay (%) 99.8%100.1%-
RSD (%) 0.45%0.51%≤ 2.0%
Detection & Quantitation Limits (LOD & LOQ)

Expertise & Experience:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] These are critical for impurity methods but less so for drug substance assays. They are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[11]

Experimental Protocol (LOD/LOQ):

  • Estimate: Determine the concentration that yields a S/N of approximately 10:1. This is the estimated LOQ. The LOD is estimated at a S/N of 3:1.

  • Confirm LOQ Precision: Prepare six samples at the estimated LOQ concentration and inject them. The precision (%RSD) should be acceptable (typically ≤ 10%).

Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage.

Experimental Protocol (Robustness):

  • Vary Parameters: Deliberately vary critical HPLC parameters one at a time, for example:

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Column Temperature (e.g., ± 5 °C)

    • Flow Rate (e.g., ± 10%)

    • Mobile Phase Organic Composition (e.g., ± 2%)

  • Analysis: Inject a system suitability standard or a sample under each condition.

  • Data Evaluation: Evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution). The system suitability criteria should still be met under all varied conditions.

Conclusion

Validating an analytical method for substituted pyridines is a systematic process that requires a deep understanding of both regulatory guidelines and the unique chemistry of the analyte. By carefully selecting the appropriate analytical technique and rigorously evaluating each validation parameter—from specificity demonstrated by forced degradation to robustness under varied conditions—scientists can build a self-validating system. This ensures the generation of consistently reliable, accurate, and defensible data, which is the bedrock of quality in the pharmaceutical industry.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Butyl-2-phenylpyridine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, substituted pyridines like 5-Butyl-2-phenylpyridine represent a class of compounds with significant synthetic utility. However, their safe handling is paramount to ensuring both the integrity of your research and the well-being of laboratory personnel. As a direct Safety Data Sheet (SDS) for this compound is not consistently available, this guide adopts a conservative approach, extrapolating from the known hazards of structurally similar phenylpyridines and pyridine derivatives to establish a robust framework for safety. Our guiding principle is to treat this compound with the caution it warrants, based on the hazard profile of its chemical class.

Anticipated Hazard Profile: An Evidence-Based Assessment

The primary hazards associated with phenylpyridine derivatives consistently include irritation to the skin, eyes, and respiratory system. Some analogous compounds are also classified as harmful if swallowed or inhaled and can be toxic upon skin contact. Therefore, we will operate under the assumption that this compound presents similar risks.

Hazard ClassificationAnticipated Risk for this compoundRationale / Source Compounds
Skin Corrosion/Irritation Category 2: Causes skin irritation Based on data for 2-Phenylpyridine and 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine.
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation A consistent warning across 2-Phenylpyridine, 3-Phenylpyridine, and other derivatives.
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation Extrapolated from data on 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine.
Acute Toxicity (Oral, Dermal, Inhalation) Potentially Harmful/Toxic Pyridine itself is harmful if swallowed or inhaled and toxic in contact with skin. This potential should be considered.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is your most critical, immediate line of defense. The following recommendations are designed to provide comprehensive protection against the anticipated hazards.

Engineering Controls: The First and Most Critical Barrier

Before any PPE is donned, ensure proper engineering controls are in place. All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a properly functioning and certified laboratory chemical fume hood. This is the primary method for preventing respiratory exposure.

Eye and Face Protection: Shielding from Splash Hazards

Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles conforming to European standard EN 166 or equivalent. These provide a full seal around the eyes, protecting from splashes from all angles.

  • Enhanced Protection: When handling larger quantities (>50 mL) or when the risk of splashing is significant (e.g., during transfers under pressure or heating), a full-face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection: Selecting the Right Barrier

Contact with skin is a primary route of exposure, making glove and clothing selection a critical decision point.

  • Laboratory Coat: A standard, fully-buttoned laboratory coat should be worn at all times.

  • Gloves: A Point of Critical Consideration: There is conflicting general advice for handling pyrid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.